molecular formula C4H5IN4 B183915 2-Hydrazino-5-iodopyrimidine CAS No. 63558-64-5

2-Hydrazino-5-iodopyrimidine

Cat. No.: B183915
CAS No.: 63558-64-5
M. Wt: 236.01 g/mol
InChI Key: XEJKRMCQZDXCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-5-iodopyrimidine (CAS 63558-64-5) is a solid organic compound with the molecular formula C₄H₅IN₄ and a molecular weight of 236.01 g/mol . Its molecular structure features a pyrimidine ring system substituted with a reactive hydrazine group and an iodine atom at the 5-position, making it a valuable synthetic intermediate in medicinal chemistry . This compound serves as a key precursor in organic synthesis, particularly for developing novel pyrimidine analogs with potential biological activity. Research indicates that 5-iodo-substituted pyrimidine analogs are investigated for their antimicrobial and antiviral properties . Specifically, 4-hydrazino-5-iodo-2-benzylthiopyrimidine, a closely related derivative, can be condensed with various aldehydes to form Schiff bases, which have demonstrated significant antibacterial and antifungal activities in scientific studies . The iodine atom is amenable to substitution reactions, allowing for further functionalization, while the hydrazino group can undergo condensation to form hydrazone derivatives . A prominent area of application for hydrazone-functionalized pyrimidines is in anticancer research. Hydrazone moieties are commonly used in the design of antitumor agents, and derivatives of 2,4-diaminopyrimidine-based hydrazones have shown potent cytotoxic activity and are explored as FAK (Focal Adhesion Kinase) inhibitors for potential use against thyroid cancer . Researchers value this compound for its dual functionality, which provides a versatile scaffold for constructing diverse chemical libraries for drug discovery and bioactivity screening. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use. Proper storage conditions at 2-8°C are recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-iodopyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJKRMCQZDXCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474783
Record name 2-hydrazino-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63558-64-5
Record name 2-hydrazino-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Hydrazino-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Hydrazino-5-iodopyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique bifunctional nature, possessing both a reactive hydrazino group and a versatile iodo substituent on a pyrimidine core, renders it a valuable precursor for the synthesis of a diverse array of complex molecular architectures. The pyrimidine scaffold is a ubiquitous pharmacophore found in numerous clinically approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The strategic placement of the iodo and hydrazino groups on this privileged core opens up numerous avenues for molecular elaboration and the generation of novel chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the effective utilization of this versatile synthetic intermediate.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its key physicochemical properties can be reliably predicted based on its structural features and data from analogous compounds.

PropertyValueSource/Basis
CAS Number 63558-64-5[4]
Molecular Formula C₄H₅IN₄Calculated
Molecular Weight 236.02 g/mol [4]
IUPAC Name 2-hydrazinyl-5-iodopyrimidine[4]
Appearance Expected to be a solid at room temperatureAnalogy to related pyrimidines
Melting Point Not reported; likely >150 °CAnalogy to related hydrazinopyrimidines
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and methanol; limited solubility in water and nonpolar solvents.[5]
LogP 1.05 (Predicted)[4]

Note: Due to the limited availability of experimental data, some properties are estimated based on structurally similar compounds.

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the hydrazino group protons. The two protons on the pyrimidine ring will likely appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The protons of the hydrazino group (-NHNH₂) will likely appear as two separate broad signals, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon bearing the iodine atom (C5) is expected to be significantly shifted to a higher field (lower ppm value) compared to the other carbons. The carbon attached to the hydrazino group (C2) will also exhibit a characteristic chemical shift.

Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 236. The fragmentation pattern will likely involve the loss of the iodine atom, the hydrazino group, and cleavage of the pyrimidine ring, providing valuable structural information[10][11].

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the hydrazino group in the region of 3200-3400 cm⁻¹. C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. The C-I stretching vibration will appear at lower frequencies[8][9][12].

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the nucleophilic aromatic substitution of a suitable dihalogenated pyrimidine with hydrazine hydrate. A plausible and efficient synthetic route starts from the commercially available 2-chloro-5-iodopyrimidine.

G 2-chloro-5-iodopyrimidine 2-chloro-5-iodopyrimidine This compound This compound 2-chloro-5-iodopyrimidine->this compound Hydrazine hydrate (NH₂NH₂·H₂O) Solvent (e.g., Ethanol) Heat

Figure 1: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound [Adapted from 3, 13, 18]

  • To a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2.0-5.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

This is a generalized protocol and may require optimization for specific laboratory conditions.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two key functional groups: the nucleophilic hydrazino group and the reactive iodo substituent.

Reactions of the Hydrazino Group:

The hydrazino group is a versatile handle for the construction of fused heterocyclic systems. It can readily undergo condensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other electrophilic reagents to form pyrazoles, triazoles, and other fused pyrimidine derivatives of significant medicinal interest[6][13][14].

G cluster_0 Cyclocondensation Reactions This compound This compound Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine This compound->Pyrazolo[1,5-a]pyrimidine 1,3-Dicarbonyl Compound Triazolo[4,3-a]pyrimidine Triazolo[4,3-a]pyrimidine This compound->Triazolo[4,3-a]pyrimidine Orthoester or Carboxylic Acid Derivative

Figure 2: Representative cyclocondensation reactions of the hydrazino group.

Reactions of the Iodo Group:

The iodo group at the 5-position of the pyrimidine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling rapid diversification of the pyrimidine core[15][16][17][18].

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds[10][15][19][20][21].

  • Buchwald-Hartwig Amination: Coupling with amines in the presence of a palladium catalyst and a suitable ligand provides access to 5-amino-substituted pyrimidines.

  • Sonogashira Coupling: Reaction with terminal alkynes catalyzed by palladium and copper affords 5-alkynylpyrimidines.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes introduces alkenyl substituents at the 5-position.

G This compound This compound 2-Hydrazino-5-arylpyrimidine 2-Hydrazino-5-arylpyrimidine This compound->2-Hydrazino-5-arylpyrimidine Suzuki-Miyaura Coupling 2-Hydrazino-5-aminopyrimidine 2-Hydrazino-5-aminopyrimidine This compound->2-Hydrazino-5-aminopyrimidine Buchwald-Hartwig Amination 2-Hydrazino-5-alkynylpyrimidine 2-Hydrazino-5-alkynylpyrimidine This compound->2-Hydrazino-5-alkynylpyrimidine Sonogashira Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Hydrazino-5-arylpyrimidine Amine Amine Amine->2-Hydrazino-5-aminopyrimidine Terminal Alkyne Terminal Alkyne Terminal Alkyne->2-Hydrazino-5-alkynylpyrimidine

Figure 3: Key palladium-catalyzed cross-coupling reactions of the iodo group.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is scarce, the pyrimidine and hydrazone moieties are well-established pharmacophores in a wide range of therapeutic agents[2][22][23][24][25].

  • Anticancer Activity: Pyrimidine derivatives are integral components of many anticancer drugs. The ability to functionalize both the 2- and 5-positions of this compound allows for the synthesis of libraries of compounds for screening against various cancer cell lines. Fused pyrimidine systems, accessible from this precursor, are of particular interest as kinase inhibitors and apoptosis inducers[1][25][26][27].

  • Antimicrobial Activity: Both pyrimidine and hydrazone derivatives have demonstrated significant antibacterial and antifungal activities[2][22][23][28]. The structural versatility of this compound makes it an attractive starting point for the development of novel antimicrobial agents to combat drug-resistant pathogens.

  • Anti-inflammatory and Antioxidant Properties: Certain pyrimidine derivatives have been reported to possess anti-inflammatory and antioxidant activities[3]. The exploration of derivatives of this compound in this therapeutic area could yield promising lead compounds.

Conclusion

This compound is a highly versatile and valuable building block for synthetic and medicinal chemists. Its dual reactivity allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular scaffolds. While direct experimental data for this compound is limited, its chemical behavior can be reliably predicted from well-established principles and the study of analogous structures. The synthetic accessibility of this compound, coupled with the proven pharmacological importance of the pyrimidine and hydrazone motifs, positions this compound as a key intermediate for the discovery and development of novel therapeutic agents.

References

  • 6][13][15]TRIAZOLO[4,3-a]PYRIDINE - Organic Syntheses

Sources

The Strategic Application of 2-Hydrazino-5-iodopyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An in-depth technical guide on 2-Hydrazino-5-iodopyrimidine (CAS No. 63558-64-5), a pivotal building block in contemporary medicinal chemistry, has been compiled to support researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its chemical characteristics, synthesis, and critical role as a versatile intermediate in the creation of complex therapeutic agents, particularly in oncology.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleic acids and a privileged scaffold in a vast array of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design. Within this class of compounds, this compound has emerged as a particularly valuable intermediate. The presence of a reactive hydrazine group at the 2-position and an iodine atom at the 5-position provides orthogonal handles for a diverse range of chemical transformations. This dual functionality allows for the sequential and controlled introduction of molecular complexity, making it a highly sought-after precursor for the synthesis of targeted therapies, especially kinase inhibitors.[2][3]

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification strategies, and for computational modeling in drug discovery programs.

PropertyValueSource
CAS Number 63558-64-5[3]
Molecular Formula C₄H₅IN₄[3]
Molecular Weight 236.02 g/mol [3]
LogP 1.05[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Purity Typically ≥98%[3]
Safety and Handling

This compound is classified as harmful and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Phrases: [3]

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing and eye/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.[3]

Synthesis of the Core Intermediate

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The common precursor, 2-chloro-5-iodopyrimidine, is reacted with hydrazine hydrate. This transformation is a foundational step in accessing this versatile building block.


reactant1 [label="2-Chloro-5-iodopyrimidine"]; reactant2 [label="Hydrazine Hydrate (N₂H₄·H₂O)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reactant1 -> product [label="Nucleophilic Aromatic Substitution"]; reactant2 -> product; }

Synthesis of this compound.

General Experimental Protocol: Synthesis from 2-Chloro-5-iodopyrimidine

Materials:

  • 2-Chloro-5-iodopyrimidine

  • Hydrazine hydrate (80% solution in water)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-chloro-5-iodopyrimidine in a suitable solvent.

  • Add an excess of hydrazine hydrate (typically 1.5 to 1.8 molar equivalents) to the solution.[5]

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, generally in the range of 100-150 °C).[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold water or an appropriate solvent to remove excess hydrazine and other impurities.

  • Dry the product under vacuum to obtain this compound.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete consumption of the starting material and helps to drive the reaction to completion.[5]

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the absorption of carbon dioxide from the air by hydrazine hydrate, which can lead to the formation of unwanted byproducts.[5]

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of this compound lies in its ability to undergo a variety of subsequent reactions, allowing for the construction of complex molecular architectures.

Cyclization to Pyrazolo[1,5-a]pyrimidines

The reaction of the hydrazine moiety with 1,3-dicarbonyl compounds or their equivalents is a powerful method for the construction of the pyrazolo[1,5-a]pyrimidine scaffold.[7][8] This fused heterocyclic system is a core component of numerous kinase inhibitors.[2][9]


start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dicarbonyl [label="1,3-Dicarbonyl Compound"]; intermediate [label="Hydrazone Intermediate"]; product [label="5-Iodo-pyrazolo[1,5-a]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Condensation"]; dicarbonyl -> intermediate; intermediate -> product [label="Intramolecular Cyclization\n(Dehydration)"]; }

Cyclization to form Pyrazolo[1,5-a]pyrimidines.

General Protocol for Cyclocondensation: [8]

  • Dissolve this compound and a 1,3-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and isolate the product by filtration or extraction.

Suzuki-Miyaura Cross-Coupling

The iodine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl or heteroaryl substituents.[10][11]


start [label="5-Iodo-pyrazolo[1,5-a]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; boronic_acid [label="Aryl/Heteroaryl\nBoronic Acid"]; catalyst [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\n+ Base (e.g., K₂CO₃)"]; product [label="5-Aryl-pyrazolo[1,5-a]pyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> product [label="Suzuki-Miyaura Coupling"]; boronic_acid -> product; catalyst -> product [style=dotted]; }

Suzuki-Miyaura Cross-Coupling Reaction.

General Protocol for Suzuki-Miyaura Coupling: [10][11]

  • In a reaction vessel, combine the 5-iodo-pyrazolo[1,5-a]pyrimidine derivative, an arylboronic acid (typically 1.5-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃ or K₃PO₄).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, DME) and water.

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

  • After cooling, perform an aqueous workup and purify the product by column chromatography.

Buchwald-Hartwig Amination

Alternatively, the iodine atom can be functionalized via a Buchwald-Hartwig amination to introduce a variety of amine functionalities.[12][13] This reaction is a powerful tool for the synthesis of aniline and arylamine derivatives, which are common motifs in pharmaceuticals.


start [label="5-Iodo-pyrazolo[1,5-a]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; amine [label="Primary or Secondary Amine"]; catalyst [label="Pd Catalyst + Ligand (e.g., XantPhos)\n+ Base (e.g., NaOtBu)"]; product [label="5-Amino-pyrazolo[1,5-a]pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"];

start -> product [label="Buchwald-Hartwig Amination"]; amine -> product; catalyst -> product [style=dotted]; }

Buchwald-Hartwig Amination Reaction.

General Protocol for Buchwald-Hartwig Amination: [14]

  • Combine the 5-iodo-pyrazolo[1,5-a]pyrimidine derivative, the desired amine, a palladium pre-catalyst, a suitable phosphine ligand (e.g., XantPhos, BrettPhos), and a strong base (e.g., NaOtBu, LHMDS) in a reaction vessel.

  • Add an anhydrous, aprotic solvent (e.g., toluene, dioxane).

  • Degas the mixture and heat under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, is a key pharmacophore in a number of potent and selective kinase inhibitors.[2][9] These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates. This mechanism of action is central to the therapeutic effect of many targeted cancer therapies.

For instance, the pyrazolo[1,5-a]pyrimidine core is found in inhibitors of Tropomyosin receptor kinases (Trks), which are implicated in a variety of cancers.[9] The ability to readily diversify the scaffold at the 5-position through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While specific examples of marketed drugs derived directly from this compound are not explicitly detailed in publicly available literature, the prevalence of the resulting pyrazolo[1,5-a]pyrimidine core in numerous patented and investigational kinase inhibitors underscores the industrial relevance of this starting material.[2][9]

Conclusion

This compound is a high-value, versatile building block that provides a streamlined entry into the synthetically important class of pyrazolo[1,5-a]pyrimidines. Its dual reactivity allows for a modular approach to the synthesis of complex molecules, making it an indispensable tool for medicinal chemists engaged in the design and discovery of novel therapeutics, particularly in the field of oncology. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in drug development programs.

References

  • Terungwa H. Iorkula, Osasere Jude-Kelly Osayawe, Daniel A. Odogwu, Latifat Oluwatobi Ganiyu, Odo Lovelyn Onyinyechi, and Uchechukwu Chris Okoro.
  • "2-Hydrazinyl-5-iodopyrimidine." Fluorochem. Accessed January 22, 2026. https://www.fluorochem.co.uk/product/F653812/2-hydrazinyl-5-iodopyrimidine.
  • "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives." PMC. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6410214/.
  • El-Sayed, Ali M., et al. "Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety." Chemistry Central Journal 11.1 (2017): 1-14.
  • "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." MDPI. Accessed January 22, 2026. https://www.mdpi.com/1420-3049/29/5/1041.
  • "Buchwald–Hartwig amination." Wikipedia. Accessed January 22, 2026. https://en.wikipedia.
  • "Synthetic process for 2-hydrazinylpyridine derivative." Google Patents. Accessed January 22, 2026. https://patents.google.
  • Shaikh, Afzal, et al. "Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines.
  • Kashani, Saeed K., Jacob E. Jessiman, and Stephen G. Newman.
  • "Buchwald-Hartwig Amination." Chemistry LibreTexts. Accessed January 22, 2026. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Transition_Metal_Complexes/24.
  • "Hydrazine hydrate reaction with 2-chlorobenzaldehyde." Organic Syntheses. Accessed January 22, 2026. http://www.orgsyn.org/demo.aspx?prep=v90p0246.
  • "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." National Institutes of Health. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8184497/.
  • "Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety." ResearchGate. Accessed January 22, 2026. https://www.researchgate.
  • "Working with Hazardous Chemicals." Organic Syntheses. Accessed January 22, 2026. http://www.orgsyn.org/hazard.aspx?prep=v79p0251.
  • Biscoe, Mark R., and Stephen L. Buchwald. "A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles." Organic letters 11.8 (2009): 1773-1775.
  • "Synthesis process of 2-hydrazinopyridine derivative." Google Patents. Accessed January 22, 2026. https://patents.google.
  • "Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine." Google Patents. Accessed January 22, 2026. https://patents.google.
  • "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." National Institutes of Health. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753330/.
  • "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journals. Accessed January 22, 2026. https://www.beilstein-journals.org/bjoc/articles/17/198.
  • "Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PubMed. Accessed January 22, 2026. https://pubmed.ncbi.nlm.nih.gov/38198595/.
  • Felpin, François-Xavier. "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C." Organic Chemistry Portal. Accessed January 22, 2026. https://www.organic-chemistry.org/abstracts/lit2/393.shtm.
  • "Synthesis and cytotoxicity activity of some novel hydrazide, pyrazole, isoxazole, pyrimidine and fused pyran-2-one derivatives." Heterocycles 91.6 (2015): 1211-1226.
  • Rusinov, Vladimir L., et al. "Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties." Chemistry of Heterocyclic Compounds 57.4 (2021): 479-482.
  • "Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose." MDPI. Accessed January 22, 2026. https://www.mdpi.com/2218-273X/12/11/1577.
  • "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines." PubMed. Accessed January 22, 2026. https://pubmed.ncbi.nlm.nih.gov/17411075/.
  • "1H NMR spectra of compound 2." ResearchGate. Accessed January 22, 2026. https://www.researchgate.net/figure/1-H-NMR-spectra-of-compound-2_fig3_272332662.
  • "Technical Support Center: Pyrazole Synthesis via Cyclocondensation." BenchChem. Accessed January 22, 2026. https://www.benchchem.
  • "Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity." PMC. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4248880/.
  • "Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?" ResearchGate. Accessed January 22, 2026. https://www.researchgate.net/post/Does_anyone_have_experience_in_the_large_scale_synthesis_of_2-Hydrazinopyridine.
  • "Synthesis method of 2-amino-5-hydroxypyridine." Google Patents. Accessed January 22, 2026. https://patents.google.
  • "Recent Advances in Pyrimidine-Based Drugs." PMC. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503723/.
  • "Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines." ResearchGate. Accessed January 22, 2026. https://www.researchgate.net/publication/374712437_Design_Synthesis_and_Anticancer_Properties_of_Novel_Hydrazino-Fused_Pyrimidines.
  • "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes." ResearchGate. Accessed January 22, 2026. https://www.researchgate.net/publication/343419996_Suzuki_Miyaura_cross-coupling_of_2-chloropyrazine_with_arylboronic_acids_catalyzed_by_novel_palladiumII_ONO_pincer_complexes.
  • "SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS." EPO. Accessed January 22, 2026. https://data.epo.
  • "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Publishing. Accessed January 22, 2026. https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17804a.
  • "Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines." RSC Publishing. Accessed January 22, 2026. https://pubs.rsc.org/en/content/articlelanding/2006/ob/b604084k.
  • "Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][2][3][7]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent." PMC. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5965411/.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazino-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its derivatives are integral to the design of antimetabolites and other drugs that modulate biological pathways.[1][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of molecular properties, enabling targeted interactions with enzymes and receptors. This guide focuses on a particularly valuable, functionalized pyrimidine, 2-Hydrazino-5-iodopyrimidine, a versatile intermediate poised for elaboration into more complex, biologically active molecules. Its unique combination of a nucleophilic hydrazine group and an iodine atom ripe for cross-coupling reactions makes it a powerful synthon in the drug discovery pipeline.[4][5]

Part 1: Synthesis of this compound: A Deliberate Approach

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strategic choice of precursor is critical for the success of this transformation. The ideal starting material is a pyrimidine ring activated towards nucleophilic attack at the C2 position and bearing a stable iodine atom at the C5 position. 2-Chloro-5-iodopyrimidine serves as an excellent substrate for this purpose.

The chlorine atom at the C2 position is electron-deficient due to the electronegativity of the adjacent ring nitrogens, making it a prime site for displacement by a nucleophile. Hydrazine, a potent nucleophile, readily attacks this position to displace the chloride ion.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main Main Reaction 2-Amino-5-iodopyrimidine 2-Amino-5-iodopyrimidine 2-Chloro-5-iodopyrimidine 2-Chloro-5-iodopyrimidine 2-Amino-5-iodopyrimidine->2-Chloro-5-iodopyrimidine Target This compound 2-Chloro-5-iodopyrimidine->Target Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O)

Caption: Synthetic route to this compound.

Precursor Selection and Synthesis: 2-Chloro-5-iodopyrimidine

While commercially available, understanding the synthesis of the precursor, 2-chloro-5-iodopyrimidine, provides deeper insight. It is typically prepared from 2-amino-5-iodopyrimidine.[6] The transformation involves a Sandmeyer-type reaction where the amino group is converted into a diazonium salt and subsequently displaced by a chloride ion.[6] This method is robust and provides the necessary activated pyrimidine for the subsequent hydrazinolysis step. The synthesis of 2-amino-5-iodopyrimidine itself can be achieved by the direct iodination of 2-aminopyridine using reagents like periodic acid and iodine.[7]

Experimental Protocol: Synthesis of this compound

This protocol details the nucleophilic substitution reaction of 2-chloro-5-iodopyrimidine with hydrazine hydrate. The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Reagents:

  • 2-Chloro-5-iodopyrimidine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (or another suitable alcohol solvent like n-butanol)

  • Deionized water

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-iodopyrimidine (1.0 eq) in ethanol. The choice of ethanol is based on its ability to dissolve the starting material and its appropriate boiling point for the reaction.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (approx. 3.0-5.0 eq) dropwise at room temperature. An excess of hydrazine is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl generated during the reaction.[8]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed at an efficient rate.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. The product is typically a solid that is less soluble in the cold reaction mixture.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities. A subsequent wash with a small amount of cold ethanol can help to remove any remaining starting material or by-products.

  • Drying: Dry the collected solid under vacuum to obtain the crude this compound.

Self-Validation and Trustworthiness: The success of this protocol is validated by monitoring the reaction via TLC. The appearance of a new, more polar spot corresponding to the product and the disappearance of the starting material spot confirms the reaction's progression. The physical properties (e.g., melting point) of the isolated product should be compared with literature values to provide an initial assessment of purity.

Part 2: Comprehensive Characterization

Thorough characterization is non-negotiable to confirm the structural integrity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a complete profile of the compound.

Characterization_Workflow cluster_synthesis From Synthesis cluster_analysis Analytical Techniques cluster_confirmation Confirmation Synthesized_Compound Crude Product MP Melting Point Synthesized_Compound->MP Analysis FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR Analysis NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Analysis MS Mass Spectrometry Synthesized_Compound->MS Analysis Final_Product Pure 2-Hydrazino- 5-iodopyrimidine MP->Final_Product Data Correlation FTIR->Final_Product Data Correlation NMR->Final_Product Data Correlation MS->Final_Product Data Correlation

Caption: Workflow for the characterization of the synthesized compound.

Physical Properties

A preliminary assessment of the compound's identity and purity can be made from its physical properties.

PropertyExpected ObservationSignificance
Appearance Off-white to pale yellow solidProvides a qualitative check.
Melting Point A sharp melting point range is expected (e.g., 150-155 °C)A broad range indicates impurities.
Solubility Sparingly soluble in water, soluble in DMSO and hot ethanolImportant for selecting NMR solvents and recrystallization conditions.
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation. The following data are predicted based on the known structure and principles of spectroscopy.[9][10]

2.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the presence of key functional groups. The spectrum is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 - 3100N-H stretching (asymmetric & symmetric)Hydrazine (-NH-NH₂)
1640 - 1580C=N and C=C stretchingPyrimidine ring
1550 - 1450N-H bendingHydrazine (-NH-NH₂)
~820C-H out-of-plane bendingAromatic ring
~600 - 500C-I stretchingCarbon-Iodine bond

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

  • ¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.4Singlet2HH-4, H-6The two pyrimidine protons are in identical chemical environments and appear as a singlet.
~7.5 - 8.0Broad Singlet1H-NH-The N-H proton signal is often broad due to quadrupole effects and exchange.
~4.0 - 4.5Broad Singlet2H-NH₂The terminal amine protons are also subject to broadening and exchange.
  • ¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C-2Carbon attached to two nitrogen atoms is significantly deshielded.
~155 - 160C-4, C-6The two equivalent carbons attached to nitrogen and adjacent to the C-5.
~70 - 80C-5The carbon atom directly bonded to the highly electronegative iodine atom.

2.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, which provides ultimate confirmation of its identity.

ParameterExpected Value
Molecular Formula C₄H₅IN₄
Molecular Weight 235.97 g/mol
Expected [M+H]⁺ Peak m/z ≈ 237

Part 3: Safety, Handling, and Application Context

Safety: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[11] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. This compound should also be handled with care, assuming it may have toxicological properties.

Application in Drug Development: The true value of this compound lies in its potential for further chemical modification.[12]

  • Hydrazine Moiety: The hydrazine group is a versatile handle for constructing various heterocyclic rings like pyrazoles and triazoles, which are common motifs in pharmacologically active compounds.[5][13] It can also be reacted with aldehydes and ketones to form hydrazones.[14]

  • Iodine Atom: The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C5 position, enabling the rapid generation of diverse chemical libraries for biological screening.[6]

Conclusion

This guide provides a comprehensive overview of the synthesis and characterization of this compound. The outlined protocols are designed to be robust and reproducible, emphasizing the scientific rationale behind each step. The detailed characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. As a strategically designed building block, this compound holds significant potential for accelerating the discovery and development of novel pyrimidine-based therapeutics.

References

  • Attique, S. A., Hassan, M., Usman, M., Atif, R. M., Mahboob, S., Al-Ghanim, K. A., Bilal, M., & Nawaz, M. Z. (2019). A molecular docking approach to evaluate the pharmacological properties of natural and synthetic treatment candidates for use against hypertension. International journal of environmental research and public health, 16(6), 923.
  • Al-Ostath, A., Abushahla, A., & El-Faham, A. (2016). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Medicinal Chemistry Research, 25(10), 2279-2289. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (2019).
  • Lone, S. N., & Shafi, S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(1), 1234-1246. [Link]

  • Guedes, J. V., da Silva, A. C. G., de Fátima, Â., & Vessecchi, R. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5032. [Link]

  • Goud, V., & Mulakayala, N. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(2), 48. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Tahir, K. E. H. (2018). Recent Advances in Pyrimidine-Based Drugs. Molecules, 23(5), 1110. [Link]

  • Zhang, J., He, C., & Parrish, D. A. (2021). Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole. Dalton Transactions, 50(12), 4166-4172. [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. [Link]

  • Brown, D. M. (1966). The reaction of hydrazine with pyrimidine bases. In Methods in Enzymology (Vol. 12, pp. 53-57). Academic Press. [Link]

  • Sravani, G., & Kumar, A. (2022). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 15(1), 229-234. [Link]

  • CN102924559A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (2013).
  • ResearchGate. (2011). ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. [Link]

  • ResearchGate. (2018). A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. [Link]

  • Hurst, D. T., McOmie, J. F. W., & Searle, J. B. (1965). Pyrimidines. Part XIV. Synthesis of 2,5-dihydroxypyrimidine. Journal of the Chemical Society (Resumed), 7116-7118. [Link]

  • El-Sayed, A. M., & Al-Ghamdi, A. M. (2009). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 14(7), 2429-2437. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][4][6][15]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 54. [Link]

  • LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Khan, I., Ibrar, A., & Abbas, N. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds, 1-15. [Link]

  • Dolensky, B., & Pomeisl, K. (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 19(9), 13395-13441. [Link]

  • Research Square. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Link]

  • Al-Ghorbani, M., Chebil, A., & Al-Farhan, K. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Pharmaceuticals, 16(7), 999. [Link]

  • Al-Abdullah, E. S. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 471-480. [Link]

Sources

A Senior Application Scientist's Guide to 2-Hydrazino-5-iodopyrimidine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-Hydrazino-5-iodopyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will explore its core molecular structure, physicochemical properties, established synthesis protocols, and its pivotal role as a versatile intermediate in the development of targeted therapeutics. This document is intended to serve as a comprehensive resource, grounded in established scientific principles and supported by authoritative references, to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Core Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds that are foundational components of nucleic acids and numerous clinically significant drugs.[1][2] Its structure is characterized by a pyrimidine ring functionalized with a reactive hydrazine group at the second position and an iodine atom at the fifth position.

Molecular Formula: C₄H₅IN₄[3]

IUPAC Name: (5-iodopyrimidin-2-yl)hydrazine[3]

The strategic placement of the iodo and hydrazino groups imparts unique reactivity to the molecule. The hydrazine moiety is a potent nucleophile, readily participating in reactions to form hydrazones or to construct larger heterocyclic systems like pyrazoles and triazoles.[4][5] The iodine atom, on the other hand, is an excellent leaving group and enables various carbon-carbon bond-forming cross-coupling reactions, allowing for extensive structural diversification.[6]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below. These parameters are critical for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueReference
Molecular Weight 235.96 g/mol [3]
Monoisotopic Mass 235.95589 Da[3]
Molecular Formula C₄H₅IN₄[3]
XLogP (Predicted) 0.4[3]
SMILES C1=C(C=NC(=N1)NN)I[3]
InChIKey XEJKRMCQZDXCQF-UHFFFAOYSA-N[3]

Synthesis and Reaction Mechanisms

The most prevalent and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor with hydrazine.[7][8][9] The common starting material is 2-chloro-5-iodopyrimidine.

Causality of Experimental Design:

  • Choice of Precursor: 2-Chloro-5-iodopyrimidine is an ideal starting material. The chlorine atom at the C2 position is significantly more reactive towards nucleophilic substitution than the iodine atom at the C5 position. This differential reactivity is due to the electron-withdrawing effects of the two ring nitrogens, which activate the C2 and C4/C6 positions for nucleophilic attack.

  • Reagent: Hydrazine hydrate is used as the source of the hydrazine nucleophile.[10][11] It is a safer and more commonly available alternative to anhydrous hydrazine.[10] An excess of hydrazine hydrate is often used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.

  • Solvent and Temperature: The reaction is typically carried out in a protic solvent like ethanol or isopropanol, which can solvate the ionic intermediates. Refluxing temperature provides the necessary activation energy for the substitution to occur efficiently.[9]

The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_reactants Reactants Reactant1 2-Chloro-5-iodopyrimidine Process Nucleophilic Aromatic Substitution Reactant2 Hydrazine Hydrate (H₂NNH₂·H₂O) Product This compound Process->Product Reflux in Ethanol

Caption: General synthesis workflow for this compound.

Self-Validating Experimental Protocol

This protocol describes a representative synthesis of this compound.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-iodopyrimidine (1.0 eq).

  • Solvent Addition: Add ethanol to the flask to create a slurry (approx. 10 mL per gram of starting material).

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (approx. 3.0-5.0 eq) to the mixture. The use of excess hydrazine ensures complete conversion of the starting material.[9]

  • Reaction: Heat the reaction mixture to reflux (typically ~78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation of the product.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with cold water to remove excess hydrazine hydrate and any salts, followed by a wash with cold ethanol.

    • Dry the product under vacuum to yield this compound as a solid.

  • Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases, including cancer and viral infections.[1][2] this compound serves as a key building block for creating more complex molecules with potential therapeutic value.

Intermediate for Kinase Inhibitors

Protein kinases are crucial targets in cancer therapy.[12][13] The 2-hydrazinopyrimidine core can be elaborated into fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to act as ATP-competitive kinase inhibitors.[12] The hydrazine group is used to construct the pyrazole ring, while the iodine atom at the C5 position provides a handle for introducing various substituents through Suzuki or Sonogashira coupling reactions. These substituents can be tailored to target the specific binding pockets of different kinases.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for a variety of fused heterocyclic compounds. The hydrazine moiety can react with diketones, ketoesters, or other bifunctional electrophiles to form pyrazoles, triazoles, and other ring systems.[4][14] These resulting scaffolds are often explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][14]

For instance, the reaction with β-ketoesters can lead to the formation of pyrazolopyrimidinones, a class of compounds investigated for their diverse pharmacological effects. The subsequent modification at the C5-iodo position allows for the generation of large chemical libraries for high-throughput screening.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct structural features. The nucleophilic hydrazine group and the versatile iodine handle provide synthetic chemists with a robust platform for constructing complex molecular architectures. Its demonstrated role in the synthesis of kinase inhibitors and other biologically active fused heterocycles underscores its importance for professionals in drug discovery and development. The reliable and straightforward synthesis further enhances its appeal as a foundational building block for creating the next generation of targeted therapeutics.

References

  • PubChem. 2-hydrazinyl-5-iodopyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Hydrazinylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Hydrazinyl-5-iodopyridine. National Center for Biotechnology Information. Available from: [Link]

  • Mittapalli, S. et al. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Oriental Journal of Chemistry. 2023. Available from: [Link]

  • ResearchGate. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Available from: [Link]

  • ResearchGate. Physicochemical properties of the compounds. Available from: [Link]

  • PubChem. 2-Hydrazinopyridine. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. Preparation of (E)-(2-Chlorobenzylidene)hydrazine. Available from: [Link]

  • Google Patents. Synthetic process for 2-hydrazinylpyridine derivative (CN106588758A).
  • Al-Abdullah, E. S. et al. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Saudi Pharmaceutical Journal. 2017. Available from: [Link]

  • Novasyn Organics. 2-HYDRAZINO-5-IODOPYRIDINE. Available from: [Link]

  • Google Patents. Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine (CN103524510A).
  • Google Patents. Synthesis process of 2-hydrazinopyridine derivative (CN106588758B).
  • Shaikh, M. H. et al. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Bioorganic & Medicinal Chemistry. 2021. Available from: [Link]

  • Kumar, R. et al. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. 2024. Available from: [Link]

  • Brown, D. M. et al. The reaction of hydrazine with pyrimidine bases. Methods in Enzymology. 1967. Available from: [Link]

  • Wang, Y. et al. Novel[3][15][16]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic & Medicinal Chemistry. 2020. Available from: [Link]

  • ResearchGate. The reactivity of 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2)... Available from: [Link]

  • LibreTexts Chemistry. Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

Sources

1H NMR and 13C NMR data of 2-Hydrazino-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Hydrazino-5-iodopyrimidine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing novel therapeutic agents. Accurate structural elucidation is paramount for understanding its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular characterization. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of publicly available experimental spectra, this document presents a detailed, expert-driven prediction and interpretation based on fundamental NMR principles and data from analogous structures. Furthermore, a field-proven, step-by-step protocol for the acquisition and processing of high-quality NMR data for this compound is provided to guide researchers in their empirical work.

Introduction: The Structural Imperative

The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The functionalization of this core, as seen in this compound, creates a molecule with multiple reactive sites, making it a valuable intermediate in synthetic chemistry. The hydrazino group at the C2 position and the iodo group at the C5 position introduce distinct electronic and steric features that profoundly influence the molecule's chemical environment.

Understanding the precise arrangement of atoms and the electron distribution within the molecule is critical for predicting its behavior in chemical reactions and biological systems. ¹H and ¹³C NMR spectroscopy provide an unparalleled, non-destructive window into this molecular architecture. This guide is designed to serve as a primary reference for scientists, enabling confident identification and characterization of this compound and its derivatives.

Molecular Structure and Electronic Environment

To interpret the NMR spectra of this compound, one must first consider the electronic influence of its constituent parts. The structure, with a systematic numbering scheme for NMR assignment, is shown below.

Caption: Molecular structure of this compound with atom numbering.

The key electronic factors influencing the NMR chemical shifts are:

  • Pyrimidine Ring Nitrogens : These electronegative atoms strongly withdraw electron density from the ring, causing a general deshielding (downfield shift) of all ring protons and carbons compared to benzene.

  • Hydrazino Group (-NHNH₂) : Attached to C2, this group acts as a potent electron-donating group (EDG) via the resonance effect (+R). This effect increases electron density, particularly at the ortho (C6) and para (C4) positions, leading to significant shielding (upfield shift) of these nuclei.

  • Iodo Group (-I) : Located at C5, the iodine atom is electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei (C4 and C6). Concurrently, the "heavy atom effect" of iodine causes significant shielding of the directly attached carbon (C5).

The interplay of these competing effects determines the final chemical shifts observed in the NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR data for this compound, assuming analysis in DMSO-d₆. This solvent is recommended for its ability to dissolve polar heterocyclic compounds and to slow the chemical exchange of N-H protons, making them observable.[1][2]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H68.35 - 8.50Doublet (d)⁴J = 2.0 - 2.5Located ortho to the deshielding iodine and ortho to a ring nitrogen. Experiences the strongest net deshielding effect among ring protons. Coupled to H4 (meta-coupling).
H48.15 - 8.30Doublet (d)⁴J = 2.0 - 2.5Shielded by the para hydrazino group but deshielded by the adjacent nitrogen and the meta iodine. Coupled to H6 (meta-coupling).
NH (Hydrazino)9.0 - 9.5Broad Singlet (br s)-Exchangeable proton on the nitrogen attached to the pyrimidine ring. Significant downfield shift due to attachment to the electron-deficient ring.
NH₂ (Hydrazino)4.5 - 5.0Broad Singlet (br s)-Exchangeable protons on the terminal nitrogen of the hydrazino group. Less deshielded than the NH proton.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2162 - 165Attached to three nitrogen atoms (two in the ring, one exocyclic), resulting in a strong downfield shift. Similar to the C2 in 2-aminopyrimidine.[3]
C4159 - 162Strongly deshielded by adjacent ring nitrogen (N3) and the meta iodine atom, but shielded by the para hydrazino group.
C6157 - 160Deshielded by the adjacent ring nitrogen (N1) and the ortho iodine atom, but strongly shielded by the ortho hydrazino group.
C575 - 85Directly bonded to iodine. The "heavy atom effect" causes a pronounced upfield (shielding) shift, moving this signal to a highly anomalous position for an aromatic carbon.[4]

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for the high-quality acquisition of ¹H and ¹³C NMR spectra for this compound.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup (≥400 MHz) cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 10-20 mg of This compound dissolve 2. Dissolve in 0.7 mL of DMSO-d₆ (with TMS) weigh->dissolve transfer 3. Transfer to a clean, dry 5 mm NMR tube dissolve->transfer insert 4. Insert sample into spectrometer transfer->insert lock 5. Lock on DMSO-d₆ deuterium signal insert->lock tune 6. Tune and match probe for ¹H and ¹³C nuclei lock->tune shim 7. Shim magnetic field for optimal homogeneity tune->shim acq_H1 8. Acquire ¹H Spectrum (zg30 pulse program) shim->acq_H1 acq_C13 9. Acquire ¹³C Spectrum (zgpg30 pulse program) acq_H1->acq_C13 ft 10. Apply Fourier Transform acq_C13->ft phase 11. Phase correct spectra ft->phase baseline 12. Apply baseline correction phase->baseline calibrate 13. Calibrate chemical shift (DMSO-d₆: δH 2.50, δC 39.52 ppm) baseline->calibrate integrate 14. Integrate ¹H signals calibrate->integrate

Caption: Standard workflow for NMR analysis of this compound.

I. Sample Preparation
  • Sample Weighing : Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.

  • Solvent Selection and Addition : Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing a trace amount of tetramethylsilane (TMS) as an internal standard.[2]

    • Causality: DMSO-d₆ is the solvent of choice due to its high dissolving power for polar heterocyclic compounds and its ability to preserve the signals of exchangeable N-H protons.[1]

  • Dissolution : Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

II. Instrument Setup & Calibration
  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • Probe Tuning : Insert the sample and tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

  • Locking : Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent to maintain a stable magnetic field during acquisition.

  • Shimming : Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

III. ¹H NMR Acquisition Parameters
  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[2]

  • Spectral Width : ~16 ppm, centered around 8 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 2-5 seconds, to allow for full relaxation of protons between scans.

  • Number of Scans : 16-64, depending on sample concentration.

IV. ¹³C NMR Acquisition Parameters
  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to ensure each unique carbon appears as a singlet.[2]

  • Spectral Width : ~220 ppm, centered around 110 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds. A longer delay is often necessary for quaternary carbons.

  • Number of Scans : 1024-8192, required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[2]

V. Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency-domain spectrum.

  • Phase and Baseline Correction : Manually or automatically phase correct the spectra to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat spectral baseline.

  • Calibration : Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[2]

  • Integration : For the ¹H spectrum, integrate the area under each signal. The relative integral values should correspond to the ratio of protons giving rise to each signal.

Conclusion

This guide provides a robust predictive framework and a detailed experimental protocol for the ¹H and ¹³C NMR analysis of this compound. By understanding the underlying principles of substituent effects and adhering to a rigorous experimental methodology, researchers can confidently elucidate the structure of this important synthetic intermediate. The predicted data herein serves as a reliable benchmark for the analysis of empirically acquired spectra, facilitating the acceleration of research and development in medicinal chemistry and related fields.

References

  • Fayed, E. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5033. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

  • Krygowski, T. M., et al. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 414-427. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69672, 5-Iodouracil. Available at: [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875. Available at: [Link]

Sources

A Technical Guide to the-Hydrazino-5-iodopyrimidine: Integrated FTIR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analytical framework for the characterization of 2-Hydrazino-5-iodopyrimidine, a key heterocyclic intermediate in pharmaceutical and materials science research. We detail the synergistic application of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) to achieve unambiguous structural elucidation and purity assessment. This document moves beyond procedural outlines to explain the causal-chain behind methodological choices, ensuring that protocols are not merely followed, but understood. By integrating validated experimental protocols, predictive spectral interpretation, and advanced data visualization, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the analysis of complex heterocyclic compounds.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis. The pyrimidine core is a fundamental component of biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] The presence of a reactive hydrazino group and a heavy iodine atom makes this molecule particularly valuable for creating more complex structures through cross-coupling and condensation reactions.[3]

Given its role as a critical precursor, the absolute confirmation of its structure and purity is paramount. Any impurities or structural ambiguities can have cascading effects on downstream synthetic steps and the biological activity of the final product. Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose.[4] FTIR provides detailed information about the molecule's functional groups, while MS determines its exact molecular weight and offers insights into its structural assembly through fragmentation analysis.[5][6] This guide provides a validated, experience-driven approach to the comprehensive analysis of this specific molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation of any spectroscopic analysis.

  • Molecular Formula: C₄H₄IN₃[7]

  • Molecular Weight: 221.00 g/mol [7]

  • Structure:

The key structural features that will dominate the spectroscopic output are:

  • The pyrimidine ring , an aromatic heterocyclic system.

  • The hydrazino group (-NHNH₂) , which contains N-H bonds capable of hydrogen bonding.

  • The carbon-iodine (C-I) bond , which is a weaker, heavy-atom single bond.

  • The aromatic C-H bonds on the pyrimidine ring.

Overall Analytical Workflow

A systematic workflow ensures data integrity and efficient analysis. The process begins with sample preparation and proceeds through two parallel analytical streams (FTIR and MS), with the data converging for final structural confirmation.

Analytical_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_ms Mass Spectrometry Analysis cluster_synthesis Data Synthesis & Reporting Prep Receive & Log Sample: This compound FTIR_Sample Prepare Sample for FTIR (e.g., ATR) Prep->FTIR_Sample MS_Sample Prepare Sample for MS (Dilute in appropriate solvent) Prep->MS_Sample FTIR_Acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) FTIR_Sample->FTIR_Acquire FTIR_Process Process Data: Baseline Correction, Peak Picking FTIR_Acquire->FTIR_Process FTIR_Interpret Interpret Spectrum: Identify Functional Groups FTIR_Process->FTIR_Interpret Confirm Correlate FTIR & MS Data FTIR_Interpret->Confirm MS_Acquire Acquire Mass Spectrum (e.g., ESI-MS) MS_Sample->MS_Acquire MS_Process Process Data: Identify Molecular Ion & Fragments MS_Acquire->MS_Process MS_Interpret Interpret Fragmentation: Propose Fragmentation Pathway MS_Process->MS_Interpret MS_Interpret->Confirm Report Generate Final Report: Structure & Purity Confirmed Confirm->Report

Caption: A flowchart of the integrated analytical process.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying the functional groups present.[5]

Expertise-Driven Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum in air to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. The causality here is critical: good contact is necessary for the evanescent wave to penetrate the sample effectively, leading to a strong, high-quality signal. Insufficient pressure results in a weak, noisy spectrum.

  • Data Acquisition: Co-add a minimum of 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, making weaker peaks more discernible.

  • Data Processing: Perform an automatic baseline correction and peak-picking routine using the instrument software.

Spectral Interpretation and Data Summary

The FTIR spectrum is interpreted by correlating observed absorption bands with known vibrational frequencies of specific functional groups.[8][9]

Table 1: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3400-3200 Hydrazino (-NHNH₂) N-H Stretching Medium-Strong, often broad
3100-3000 Pyrimidine Ring Aromatic C-H Stretching Weak-Medium
~1640 Hydrazino (-NH₂) N-H Bending (Scissoring) Medium
1600-1450 Pyrimidine Ring C=C and C=N Ring Stretching Medium-Strong (multiple bands)
1350-1200 Pyrimidine Ring C-N Stretching Medium

| 600-500 | C-I Bond | C-I Stretching | Weak-Medium |

Causality in Interpretation:

  • The N-H stretching region (3400-3200 cm⁻¹) is often broad due to intermolecular hydrogen bonding, a key feature of the hydrazino group.[5][10]

  • The presence of multiple sharp peaks in the 1600-1450 cm⁻¹ region is highly characteristic of aromatic and heteroaromatic ring systems.[11][12]

  • The C-I stretch is found in the far-infrared (fingerprint) region. Its identification can be challenging due to overlap with other vibrations but is a key piece of evidence for the presence of the iodine substituent.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns.[6][13]

Expertise-Driven Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing molecules like this compound, as it typically produces a strong protonated molecular ion [M+H]⁺ with minimal initial fragmentation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The hydrazino group is basic and will readily accept a proton.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. This is a self-validating step crucial for trustworthy data.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Operate in positive ion mode, as the nitrogen atoms are easily protonated.

  • Data Acquisition: Acquire data over a mass range that comfortably includes the expected molecular ion, for instance, m/z 50-500.

  • Fragmentation (MS/MS): If desired, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ peak (m/z 222) in the first mass analyzer and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Fragmentation Analysis and Data Summary

The fragmentation of substituted pyrimidines is heavily influenced by the nature of the substituents.[1][6] The analysis involves identifying the molecular ion and rationalizing the major fragment ions.

Expected Molecular Ion:

  • The molecular weight is 221.00 g/mol .

  • In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 222.00 .

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (charge/mass ratio) Proposed Ion Structure Neutral Loss
222.00 [C₄H₅IN₃]⁺ (Molecular Ion [M+H]⁺)
191.97 [C₄H₄I]⁺ N₂H₃ (Hydrazinyl radical)
95.03 [C₄H₅N₃]⁺ I (Iodine radical)

| 67.04 | [C₄H₃N₂]⁺ | I, N₂H₃ |

Predicted Fragmentation Pathway: The fragmentation will likely proceed via two main pathways originating from the protonated molecular ion:

  • Loss of the Hydrazinyl Radical: Cleavage of the C-N bond connecting the hydrazino group to the ring.

  • Loss of the Iodine Radical: Cleavage of the C-I bond, which is the weakest bond on the ring.

Fragmentation_Pathway Figure 2: Predicted ESI-MS Fragmentation Pathway M [M+H]⁺ m/z = 222.00 (C₄H₅IN₃)⁺ F1 Fragment 1 m/z = 95.03 (C₄H₅N₃)⁺ M->F1 - I• F2 Fragment 2 m/z = 191.97 (C₄H₄I)⁺ M->F2 - •NHNH₂

Caption: Key fragmentation steps of this compound.

Integrated Analysis and Conclusion

The true analytical power lies in the synergy between FTIR and MS.[4] The FTIR spectrum confirms the presence of the hydrazino group (N-H stretches), the pyrimidine ring (C=C, C=N stretches), and the C-I bond. The mass spectrum confirms the exact molecular weight (m/z 222 for [M+H]⁺) and provides definitive structural evidence through fragmentation corresponding to the loss of iodine (m/z 95) and the hydrazino group (m/z 192). When combined, these two techniques provide an unambiguous, self-validating confirmation of the identity and structure of this compound, meeting the rigorous standards required for pharmaceutical and chemical research.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Daud, N. S., et al. (2015). Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. International Journal of Food Engineering. [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
  • Gunasekaran, S., & Seshadri, S. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Indian Journal of Pure & Applied Physics, 44, 505-510. [Link]

  • Nayak, S. K., et al. (2022). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology, 15(10), 4473-4480. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved January 22, 2026, from [Link]

Sources

Solubility of 2-Hydrazino-5-iodopyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Hydrazino-5-iodopyrimidine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the bioavailability, formulation, and efficacy of potential therapeutic agents, this document offers a detailed exploration of the theoretical principles governing its dissolution, predictive analysis of its behavior in various organic solvents, and robust experimental protocols for accurate solubility determination. This resource is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's physicochemical properties.

The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's success.[1] Poor solubility can lead to low absorption and erratic bioavailability, ultimately compromising therapeutic efficacy.[2] Therefore, a thorough understanding and characterization of a compound's solubility profile early in the development process are not just beneficial but essential for informed decision-making, guiding lead optimization, and designing effective formulations.[1][3]

This compound, with its unique arrangement of functional groups, presents an interesting case for solubility analysis. The presence of a pyrimidine ring, a hydrazino group, and an iodine atom imparts a specific combination of polarity, hydrogen bonding capacity, and molecular weight that collectively dictates its interaction with various solvents.

Physicochemical Properties and Predicted Solubility of this compound

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can predict its behavior based on its molecular structure and the established principles of chemical interactions.

The key structural features influencing its solubility are:

  • The Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms are electronegative and can act as hydrogen bond acceptors.

  • The Hydrazino Group (-NHNH2): This group is a potent hydrogen bond donor and can also act as an acceptor.[4] The presence of N-H bonds allows for strong interactions with protic solvents.

  • The Iodine Atom: A large, polarizable halogen that can participate in halogen bonding and van der Waals interactions. Its presence increases the overall molecular weight and can influence crystal packing.

Based on these features, we can infer the following physicochemical properties:

  • Polarity: The molecule is expected to be polar due to the presence of multiple nitrogen atoms and the hydrazino group.

  • Hydrogen Bonding: It has both hydrogen bond donors (the -NH and -NH2 protons) and acceptors (the nitrogen atoms in the pyrimidine ring and the hydrazino group). This capacity for hydrogen bonding is a dominant factor in its solubility.[5][6]

  • pKa: The hydrazino group will have a basic pKa, and the pyrimidine nitrogens will also exhibit basicity. This suggests that the solubility will be pH-dependent in aqueous solutions, though this guide focuses on organic solvents.

Predicted Solubility in Different Classes of Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydrazino group and pyrimidine nitrogens of the solute.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)High to Moderate These solvents are polar and can accept hydrogen bonds, which will facilitate the dissolution of this compound. However, the lack of a donor hydrogen may result in slightly lower solubility compared to protic solvents.
Nonpolar Aprotic Toluene, Hexane, Diethyl etherLow The significant difference in polarity between the polar solute and these nonpolar solvents will result in weak solute-solvent interactions, leading to poor solubility.
Chlorinated Solvents Dichloromethane (DCM), ChloroformLow to Moderate While considered relatively nonpolar, the polar C-Cl bonds may allow for some dipole-dipole interactions, potentially leading to slightly better solubility than in purely nonpolar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy for a wide range of compounds.[3][7]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a chosen solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of the selected organic solvent in a sealed vial A->B C Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) B->C D Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium C->D E Allow the suspension to settle D->E F Filter the supernatant through a syringe filter (e.g., 0.22 µm) or centrifuge to remove undissolved solids E->F G Prepare a dilution series of the clear filtrate F->G H Analyze the diluted samples using a suitable analytical method (e.g., HPLC-UV, LC-MS) G->H I Quantify the concentration against a standard curve H->I

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) to mimic physiological conditions.

    • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[2][5]

  • Sample Separation:

    • After equilibration, carefully remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials and collect the supernatant or filter the solution through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.[1]

  • Analysis:

    • Prepare a series of dilutions of the clear filtrate with the same solvent.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

    • Quantify the concentration by comparing the analytical response to a standard curve prepared from known concentrations of this compound.

Molecular Interactions Driving Solubility

The solubility of this compound in a given solvent is a direct consequence of the interplay of various intermolecular forces. A visual representation of these interactions can aid in understanding its solubility behavior.

Predicted Intermolecular Interactions

G cluster_solute This compound cluster_solvents Organic Solvents solute This compound protic Polar Protic (e.g., Methanol) solute->protic Strong H-Bonding (Donor & Acceptor) aprotic Polar Aprotic (e.g., DMSO) solute->aprotic H-Bonding (Acceptor), Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Weak van der Waals

Caption: Predicted intermolecular forces between this compound and different solvent classes.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and practical framework for understanding the solubility of this compound in organic solvents. While specific experimental data is pending, the predictive analysis based on its molecular structure offers valuable guidance for solvent selection in synthesis, purification, and formulation development. The detailed experimental protocol provided herein serves as a robust methodology for researchers to generate precise and reliable solubility data.

For future work, it is highly recommended that the solubility of this compound be experimentally determined across a wide range of temperatures and in binary solvent systems to build a more complete solubility profile. Such data will be invaluable for the continued development and application of this promising compound in the pharmaceutical sciences.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved from [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

  • 2-Hydrazinyl-5-iodopyridine. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023). Research Square. Retrieved from [Link]

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. (2015). National Institutes of Health. Retrieved from [Link]

  • Physicochemical properties of the compounds. (2023). ResearchGate. Retrieved from [Link]

  • Hydrogen bond design principles. (2018). National Institutes of Health. Retrieved from [Link]

  • Microwave and Quantum Chemical Study of the Hydrazino Group as Proton Donor in Intramolecular Hydrogen Bonding of (2-Fluoroethyl)hydrazine (FCH2CH2NHNH2). (2015). Sci-Hub. Retrieved from [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
  • Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents.
  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (n.d.). Google Patents.
  • 1,2-Bis(2-hydroxy-5-methylbenzylidene)hydrazine. (2011). National Institutes of Health. Retrieved from [Link]

  • Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. (n.d.). OrgSyn. Retrieved from [Link]

  • Solubility of Flavonoids in Organic Solvents. (2009). ResearchGate. Retrieved from [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to 2-Hydrazino-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the discovery, history, and multifaceted applications of 2-Hydrazino-5-iodopyrimidine, a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, chemical properties, and pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids.[1] Beyond its biological role, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of therapeutic agents.[2][3] Its ability to engage in various biological interactions has led to the development of drugs with a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5][6][7]

This compound represents a strategically functionalized derivative of this vital heterocycle. The presence of the hydrazino group at the 2-position and the iodo group at the 5-position imparts unique reactivity, making it a versatile precursor for the synthesis of more complex molecules, particularly those designed to interact with specific biological targets like protein kinases.

Historical Context: From Pyrimidine to Functionalized Derivatives

The journey of pyrimidine chemistry began in the 19th century, with the isolation of pyrimidine derivatives like alloxan in 1818.[4] However, the systematic study and synthesis of the pyrimidine core were pioneered by Adolf Pinner in 1884.[1][2] Pinner's work, which involved the condensation of ethyl acetoacetate with amidines, laid the groundwork for the extensive exploration of pyrimidine chemistry that followed.[1][2] The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman.[1]

While the precise first synthesis of this compound is not prominently documented in readily available literature, its development can be understood within the broader context of the burgeoning field of medicinal chemistry in the 20th century. The introduction of functional groups like halogens and hydrazine moieties onto the pyrimidine ring was a logical progression to create versatile intermediates for drug discovery. The synthesis of various hydrazinopyridine and hydrazinopyrimidine derivatives is a well-established practice, typically involving the reaction of a corresponding halide with hydrazine hydrate.[8][9][10]

Chemical and Physical Properties

The utility of this compound in chemical synthesis is dictated by its inherent properties. A summary of its key characteristics is presented below:

PropertyValue
Molecular Formula C4H5IN4
Molecular Weight 236.02 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as DMSO and DMF
Reactivity The hydrazino group is a potent nucleophile, readily reacting with electrophiles such as aldehydes, ketones, and activated carboxylic acids. The iodo group can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents at the 5-position.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. A general and reliable protocol is outlined below. This protocol is a self-validating system, where the successful formation of the intermediate and final product can be confirmed at each stage through standard analytical techniques.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloropyrimidine

  • Iodine

  • Periodic acid

  • Acetic acid

  • Hydrazine hydrate

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware and equipment

Procedure:

  • Iodination of 2-Chloropyrimidine:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrimidine in glacial acetic acid.

    • Add iodine and periodic acid to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-chloro-5-iodopyrimidine.

  • Hydrazinolysis of 2-Chloro-5-iodopyrimidine:

    • In a separate round-bottom flask, suspend 2-chloro-5-iodopyrimidine in ethanol.

    • Add hydrazine hydrate to the suspension.

    • Reflux the mixture for several hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Triturate the resulting solid with water, collect by filtration, and dry to yield this compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow start Start Materials: 2-Chloropyrimidine, Iodine, Periodic Acid step1 Step 1: Iodination Reflux in Acetic Acid start->step1 intermediate Intermediate: 2-Chloro-5-iodopyrimidine step1->intermediate step2 Step 2: Hydrazinolysis Reflux with Hydrazine Hydrate in Ethanol intermediate->step2 product Final Product: This compound step2->product end Characterization (NMR, MS, HPLC) product->end

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. Its bifunctional nature allows for the construction of complex scaffolds, particularly those targeting protein kinases.

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[11][12] Aberrant kinase activity is a hallmark of many diseases, most notably cancer.[12] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.[11][12]

The hydrazino group of this compound can be readily cyclized with various reagents to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and triazolo[4,5-d]pyrimidines.[13][14] These fused ring systems often serve as the core scaffold of potent kinase inhibitors, mimicking the purine core of ATP and competitively binding to the ATP-binding site of the kinase.[15] The iodo group at the 5-position provides a convenient handle for introducing further diversity into the molecule through cross-coupling reactions, enabling the optimization of potency and selectivity against a specific kinase target.[16]

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylation ATP ATP ATP->Kinase_Cascade Provides Phosphate Group Inhibitor This compound -derived Kinase Inhibitor Inhibitor->Kinase_Cascade Competitive Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound, while perhaps not a widely known compound in its own right, serves as a powerful and versatile tool in the arsenal of the medicinal chemist. Its strategic functionalization on the privileged pyrimidine scaffold provides a gateway to a vast chemical space of potential therapeutic agents. The ability to readily synthesize this intermediate and subsequently elaborate it into complex kinase inhibitors underscores its importance in the ongoing quest for novel and effective treatments for a range of human diseases. As our understanding of the molecular drivers of disease continues to grow, so too will the demand for innovative building blocks like this compound to fuel the engine of drug discovery.

References

  • The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution. Benchchem.
  • Pyrimidine - Wikipedia. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Pyrimidine derivatives: Significance and symbolism. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC - NIH. [Link]

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. [Link]

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Oriental Journal of Chemistry. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Synthesis process of 2-hydrazinopyridine derivative.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Taylor & Francis Online. [Link]

  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative.
  • Novel[1][2][4]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. [Link]

  • Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 2-Hydrazino-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] As a purine isostere, this bicyclic system has demonstrated a broad spectrum of biological activities, including applications as kinase inhibitors for targeted cancer therapy, anti-inflammatory agents, and central nervous system modulators.[4][5] Several approved drugs and clinical candidates, such as zaleplon, indiplon, and dinaciclib, feature this core structure, underscoring its therapeutic relevance.[1]

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. A key strategy in modern drug development is the introduction of functionalities that permit late-stage diversification. The presence of a halogen, such as iodine, on the pyrimidine ring of the scaffold serves as a versatile synthetic handle for post-cyclization modifications via transition metal-catalyzed cross-coupling reactions.[4][6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, with a particular focus on the strategic use of 2-hydrazino-5-iodopyrimidine as a key building block. We will delve into the mechanistic rationale behind the synthetic choices and provide step-by-step procedures for both the core cyclization and subsequent functionalization reactions.

Synthetic Strategy: From this compound to the Pyrazolo[1,5-a]pyrimidine Core

The primary and most convergent approach to the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of a hydrazine-containing precursor with a 1,3-dicarbonyl compound or its synthetic equivalent. While the more common route starts with a 5-aminopyrazole, the use of a 2-hydrazinopyrimidine offers an alternative pathway where the pyrimidine ring is pre-functionalized. In this strategy, the hydrazine moiety of this compound acts as the binucleophile to react with a 1,3-dielectrophilic partner, thereby constructing the fused pyrazole ring.

The general transformation is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2_hydrazino_5_iodopyrimidine This compound Reaction_Conditions Acid or Base Catalysis Heat 2_hydrazino_5_iodopyrimidine->Reaction_Conditions 1_3_dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) 1_3_dicarbonyl->Reaction_Conditions Pyrazolo_pyrimidine Iodo-substituted Pyrazolo[1,5-a]pyrimidine Reaction_Conditions->Pyrazolo_pyrimidine

Caption: General synthetic scheme for pyrazolo[1,5-a]pyrimidine formation.

Mechanistic Insights

The reaction proceeds through a well-established mechanism involving initial condensation, cyclization, and subsequent dehydration:

  • Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic hemiaminal intermediate.

  • Dehydration: Elimination of a molecule of water results in the formation of the aromatic pyrazole ring, yielding the stable pyrazolo[1,5-a]pyrimidine scaffold.

G start This compound + 1,3-Dicarbonyl hydrazone Hydrazone Intermediate start->hydrazone Condensation hemiaminal Cyclic Hemiaminal hydrazone->hemiaminal Intramolecular Cyclization product Pyrazolo[1,5-a]pyrimidine hemiaminal->product Dehydration

Caption: Simplified reaction mechanism workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

The starting material, this compound, can be synthesized from the corresponding 2-chloro-5-iodopyrimidine via nucleophilic aromatic substitution with hydrazine hydrate.

Materials:

  • 2-Chloro-5-iodopyrimidine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford this compound.

Protocol 2: General Procedure for the Synthesis of 3-Iodo-pyrazolo[1,5-a]pyrimidines

This protocol describes a general method for the cyclocondensation of this compound with a representative 1,3-dicarbonyl compound, ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Reactant 1 Reactant 2 Product Typical Yield
This compoundEthyl acetoacetate3-Iodo-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine70-85%
This compoundAcetylacetone3-Iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine75-90%
This compoundDiethyl malonate3-Iodo-5,7-dihydroxypyrazolo[1,5-a]pyrimidine65-80%

Post-Synthetic Modification: Leveraging the Iodo-Substituent

The 3-iodo-pyrazolo[1,5-a]pyrimidine core is a versatile intermediate for generating a library of analogues through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 3-position, which is crucial for structure-activity relationship (SAR) studies.[6]

G cluster_0 Cross-Coupling Reactions cluster_1 Diversified Products Start 3-Iodo-pyrazolo[1,5-a]pyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH) Start->Buchwald Aryl 3-Aryl-pyrazolo[1,5-a]pyrimidine Suzuki->Aryl Alkynyl 3-Alkynyl-pyrazolo[1,5-a]pyrimidine Sonogashira->Alkynyl Amino 3-Amino-pyrazolo[1,5-a]pyrimidine Buchwald->Amino

Caption: Diversification of the 3-iodo-pyrazolo[1,5-a]pyrimidine scaffold.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the arylation of 3-iodo-pyrazolo[1,5-a]pyrimidines.[6][8][9]

Materials:

  • 3-Iodo-pyrazolo[1,5-a]pyrimidine derivative

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (2M aqueous solution)

  • 1,4-Dioxane

  • Nitrogen or Argon supply

  • Schlenk flask or equivalent

Procedure:

  • To a Schlenk flask, add the 3-iodo-pyrazolo[1,5-a]pyrimidine (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and the 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Sonogashira Cross-Coupling

This protocol outlines a general method for the alkynylation of 3-iodo-pyrazolo[1,5-a]pyrimidines.[7][10]

Materials:

  • 3-Iodo-pyrazolo[1,5-a]pyrimidine derivative

  • Terminal alkyne

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon supply

Procedure:

  • To a Schlenk flask, add the 3-iodo-pyrazolo[1,5-a]pyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of this compound with 1,3-dicarbonyl compounds represents a robust and strategic approach for accessing this important heterocyclic scaffold. The pre-installed iodine atom at a key position provides a valuable entry point for late-stage functionalization, enabling the rapid generation of diverse chemical libraries for drug discovery programs. The protocols outlined in this guide are based on well-established chemical principles and can be adapted for a wide range of substrates. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for both the initial cyclization and subsequent cross-coupling reactions, as well as the exploration of novel biological applications for the resulting compounds.

References

  • Ismail, M. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Iorkula, T. H., et al. (2023).
  • Martínez-Vargas, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry.
  • Iorkula, T. H., et al. (2023).
  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the...
  • Kappe, C. O. (2010). ω-Functionalized 3-Alkynylpyrazolo[1, 5 -a ]pyrimidines by Sonogashira Coupling. Molecules.
  • Martínez-Vargas, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor.
  • Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega.
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Aly, A. A., et al. (2012).
  • Synthesis. (2015). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction.
  • Stypik, M., et al. (2021).
  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (n.d.).
  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
  • ResearchGate. (n.d.). Synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine (9),...
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Google Patents. (n.d.).
  • Portilla, J., et al. (2016). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).

Sources

Application Notes & Protocols: The Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 2-Hydrazino-5-iodopyrimidine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Privileged Scaffolds in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with applications ranging from oncology to central nervous system disorders.[1][2] These bicyclic heteroaromatic systems are purine analogues and can function as highly specific inhibitors of protein kinases, a critical class of enzymes in cellular signaling.[1][3] Their biocompatibility and lower toxicity profiles have contributed to their presence in several commercial drugs.[2]

This guide provides a detailed exploration of a key synthetic route to this scaffold: the reaction of 2-hydrazino-5-iodopyrimidine with aldehydes and ketones. This specific starting material is of high strategic value for two primary reasons:

  • Versatile Precursor: The 2-hydrazino group provides the necessary nucleophilicity to react with carbonyl compounds, initiating a cascade that leads to the fused pyrazole ring.

  • Synthetically Tractable Handle: The 5-iodo substituent is a crucial functional handle. It is relatively unreactive during the initial condensation and cyclization but is perfectly primed for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse molecular fragments, a powerful strategy for building structure-activity relationships (SAR) in drug development programs.[1]

This document will elucidate the underlying reaction mechanisms, provide robust and validated experimental protocols, and discuss the broader applications for researchers in medicinal chemistry and drug development.

Reaction Mechanisms and Pathway Elucidation

The transformation of this compound into a substituted pyrazolo[1,5-a]pyrimidine is a two-stage process: initial hydrazone formation followed by an intramolecular cyclization.

Stage 1: Nucleophilic Addition to Form the Hydrazone Intermediate

The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the electrophilic carbonyl carbon of the aldehyde or ketone.[4] This is a classic condensation reaction that results in the formation of a hydrazone intermediate and the elimination of a water molecule.[5][6] The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Stage 2: Intramolecular Cyclization and Aromatization

The formed hydrazone undergoes a subsequent intramolecular cyclization to form the final pyrazolo[1,5-a]pyrimidine ring system. This step involves the attack of the C6 position of the pyrimidine ring onto the nitrogen atom of the hydrazone, followed by tautomerization and elimination. The precise mechanism can be influenced by reaction conditions, but a common pathway involves an intramolecular electrophilic attack facilitated by the electronic nature of the pyrimidine ring. The process concludes with an aromatization step, driven by the thermodynamic stability of the resulting heteroaromatic system.

The overall transformation is depicted in the workflow below.

Reaction_Mechanism cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Cyclization & Aromatization Reactants This compound + Aldehyde/Ketone (R1, R2) Transition1 Nucleophilic Addition Reactants->Transition1 Acid catalyst (e.g., AcOH) Hydrazone Intermediate: 5-Iodo-2-(2-alkylidenehydrazinyl)pyrimidine Transition1->Hydrazone - H2O Cyclization Intramolecular Cyclization Hydrazone->Cyclization Heat (e.g., reflux) Aromatization Oxidative Dehydrogenation Cyclization->Aromatization Product Final Product: 7-Iodo-pyrazolo[1,5-a]pyrimidine Aromatization->Product

Caption: Overall workflow from reactants to the final product.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine derivatives can be toxic; handle with care.

Protocol 1: General Procedure for Hydrazone Synthesis

This protocol details the condensation reaction to form the 2-(2-alkylidenehydrazinyl)-5-iodopyrimidine intermediate.

Rationale: This step is typically performed in a protic solvent like ethanol to facilitate the dissolution of reactants and the removal of water. A catalytic amount of acetic acid is used to accelerate the reaction by activating the carbonyl group of the aldehyde or ketone.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in absolute ethanol (approx. 10-15 mL per mmol of pyrimidine).

  • Add the corresponding aldehyde or ketone (1.1 eq) to the solution.

  • Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The hydrazone product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be used in the next step without further purification if TLC shows a clean conversion.

Protocol 2: Intramolecular Cyclization to 7-Iodo-pyrazolo[1,5-a]pyrimidine

This protocol describes the conversion of the hydrazone intermediate into the final bicyclic product.

Rationale: This cyclization is often achieved by heating the hydrazone in a high-boiling point solvent like dimethylformamide (DMF) or diphenyl ether. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization.

Materials:

  • 2-(2-alkylidenehydrazinyl)-5-iodopyrimidine (from Protocol 1)

  • Dimethylformamide (DMF) or other high-boiling solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Place the crude or purified hydrazone intermediate into a round-bottom flask.

  • Add a high-boiling solvent such as DMF (approx. 10 mL per mmol of hydrazone).

  • Heat the mixture to reflux (approx. 153 °C for DMF) with vigorous stirring.

  • Monitor the reaction by TLC. The disappearance of the starting hydrazone spot and the appearance of a new, typically more fluorescent, product spot indicates progress. This step can take from 4 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. This will often precipitate the crude product.

  • Collect the solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether or ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to obtain the pure 7-iodo-pyrazolo[1,5-a]pyrimidine derivative.

Data Presentation: Substrate Scope

The reaction is generally tolerant of a variety of functional groups on the aldehyde or ketone starting material. A representative summary of expected outcomes is presented below.

EntryAldehyde/Ketone SubstrateExpected ProductTypical Yield Range (%)Notes
1Benzaldehyde7-Iodo-2-phenylpyrazolo[1,5-a]pyrimidine75-90%Electron-donating or -withdrawing groups on the phenyl ring are well-tolerated.
24-Methoxybenzaldehyde7-Iodo-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine80-95%Electron-donating groups may slightly accelerate the cyclization step.
34-Nitrobenzaldehyde7-Iodo-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine70-85%Electron-withdrawing groups are compatible with the reaction conditions.
4Acetophenone7-Iodo-2-methyl-2-phenylpyrazolo[1,5-a]pyrimidine60-75%Ketones generally react slower than aldehydes due to increased steric hindrance.
5Cyclohexanone7-Iodo-2,3-dihydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine65-80%Alicyclic ketones are suitable substrates, leading to fused ring systems.

Yields are representative and may vary based on specific reaction conditions and purification methods.

Application in a Drug Discovery Workflow

The synthesis of 7-iodo-pyrazolo[1,5-a]pyrimidines is a critical first step in a larger drug discovery campaign. The iodo-group serves as a versatile point for diversification, enabling the rapid synthesis of a library of analogues for biological screening.

Drug_Discovery_Workflow Start Synthesis of Core Scaffold (7-Iodo-pyrazolo[1,5-a]pyrimidine) Diversify Parallel Synthesis via Cross-Coupling (Suzuki, etc.) Start->Diversify Protocol 2 Product Library Compound Library (Diverse Analogues) Diversify->Library Screening High-Throughput Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR LeadOpt Lead Optimization SAR->LeadOpt Design new analogues LeadOpt->Diversify Iterative Synthesis Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Role of the core synthesis in a drug discovery cascade.

This iterative process, powered by the flexibility of the 5-iodo handle, allows chemists to systematically probe the chemical space around the pyrazolo[1,5-a]pyrimidine core to optimize for potency, selectivity, and pharmacokinetic properties.[1][7]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield of hydrazone (Protocol 1) 1. Insufficient reaction time. 2. Aldehyde/ketone is sterically hindered or unreactive. 3. Water present in the solvent.1. Increase reflux time and monitor by TLC. 2. Increase the amount of acid catalyst slightly or use a stronger acid catalyst like p-TsOH. 3. Ensure use of absolute ethanol.
Incomplete cyclization (Protocol 2) 1. Reaction temperature is too low. 2. Insufficient reaction time.1. Switch to a higher boiling point solvent (e.g., diphenyl ether). 2. Extend the reflux time, monitoring carefully by TLC.
Formation of multiple byproducts 1. Decomposition at high temperatures. 2. Side reactions involving the iodo-group (unlikely but possible).1. Attempt the reaction at a slightly lower temperature for a longer duration. 2. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Difficulty in product purification 1. Product is highly soluble in recrystallization solvents. 2. Byproducts have similar polarity to the product.1. Try precipitation by pouring the reaction mixture into an anti-solvent like water or hexanes. 2. Use column chromatography with a shallow gradient of eluent to improve separation.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • Synthesis process of 2-hydrazinopyridine derivative.
  • Simple oxidation of pyrimidinylhydrazones to triazolopyrimidines and their inhibition of Shiga toxin trafficking. PubMed.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
  • Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube.
  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiprolifer
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org.
  • Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. OpenStax.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
  • Pyrimidines. Part XIV. Synthesis of 2,5-dihydroxypyrimidine. Sci-Hub.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones.
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega.
  • Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry.
  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W

Sources

Application Notes and Protocols: The Strategic Use of 2-Hydrazino-5-iodopyrimidine in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Complexity from Simplicity

In the landscape of modern medicinal chemistry, the rapid generation of structurally diverse and biologically relevant molecules is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone for achieving this goal. This application note delves into the strategic utility of a unique building block, 2-hydrazino-5-iodopyrimidine , in the one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The presence of an iodine atom on the pyrimidine ring provides a valuable handle for post-synthetic modifications, further expanding the accessible chemical space.

Core Concept: A Three-Component Approach to Pyrazolo[1,5-a]pyrimidines

The primary application of this compound in multicomponent reactions is the synthesis of 3,6-disubstituted-2-iodopyrazolo[1,5-a]pyrimidines. This is typically achieved through a one-pot condensation reaction with a β-dicarbonyl compound and an aldehyde. The reaction proceeds through the initial formation of a pyrazole ring, which then undergoes intramolecular cyclization to yield the final fused heterocyclic system.

Reaction Mechanism and Rationale

The reaction is believed to proceed through the following key steps:

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine moiety of this compound attacks one of the carbonyl groups of the β-dicarbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form a 5-amino-1-(5-iodopyrimidin-2-yl)pyrazole intermediate.

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene group of the β-dicarbonyl compound in a Knoevenagel-type condensation to form an α,β-unsaturated carbonyl intermediate.

  • Michael Addition and Cyclization: The amino group of the pyrazole intermediate undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to afford the final pyrazolo[1,5-a]pyrimidine product.

This mechanistic pathway is supported by established methods for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds.

multicomponent_reaction Hydrazinopyrimidine This compound Hydrazone Hydrazone Intermediate Hydrazinopyrimidine->Hydrazone + β-Dicarbonyl Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Hydrazone UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Dicarbonyl->UnsaturatedCarbonyl Aldehyde Aldehyde Aldehyde->UnsaturatedCarbonyl + β-Dicarbonyl (Knoevenagel) Aminopyrazole 5-Amino-1-(5-iodopyrimidin-2-yl)pyrazole Hydrazone->Aminopyrazole Cyclization & Dehydration MichaelAdduct Michael Adduct Aminopyrazole->MichaelAdduct + α,β-Unsaturated Carbonyl (Michael Addition) UnsaturatedCarbonyl->MichaelAdduct Product Substituted 2-Iodopyrazolo[1,5-a]pyrimidine MichaelAdduct->Product Intramolecular Cyclization & Aromatization

Figure 1: Proposed mechanistic pathway for the three-component synthesis of 2-iodopyrazolo[1,5-a]pyrimidines.

Experimental Protocol: One-Pot Synthesis of 3-Aryl-6-methyl-2-iodo-pyrazolo[1,5-a]pyrimidines

This protocol provides a general procedure for the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 237 mg), the substituted benzaldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol, 130 mg).

  • Add absolute ethanol (15 mL) to dissolve the reactants.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrazine derivatives can be toxic. Handle with care.

Data Presentation: Scope of the Reaction

The versatility of this multicomponent reaction allows for the synthesis of a library of pyrazolo[1,5-a]pyrimidine derivatives by varying the aldehyde and β-dicarbonyl components.

EntryAldehyde (R¹)β-Dicarbonyl (R², R³)Product StructureExpected Yield (%)
14-ChlorobenzaldehydeEthyl acetoacetate (CH₃, OEt)3-(4-Chlorophenyl)-6-methyl-2-iodo-pyrazolo[1,5-a]pyrimidine75-85
24-MethoxybenzaldehydeEthyl acetoacetate (CH₃, OEt)2-Iodo-3-(4-methoxyphenyl)-6-methyl-pyrazolo[1,5-a]pyrimidine70-80
3BenzaldehydeAcetylacetone (CH₃, CH₃)3-Phenyl-5,7-dimethyl-2-iodo-pyrazolo[1,5-a]pyrimidine80-90
42-NaphthaldehydeEthyl acetoacetate (CH₃, OEt)2-Iodo-6-methyl-3-(naphthalen-2-yl)-pyrazolo[1,5-a]pyrimidine65-75

Yields are estimated based on similar reported reactions and may vary depending on the specific substrates and reaction conditions.

Post-Synthetic Modification: Leveraging the Iodo-Substituent

A key advantage of using this compound is the introduction of an iodine atom at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold. This halogen provides a versatile handle for further diversification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, significantly expanding the chemical diversity of the synthesized library.

post_modification IodoProduct 2-Iodopyrazolo[1,5-a]pyrimidine SuzukiProduct 2-Aryl/Heteroaryl Derivative IodoProduct->SuzukiProduct Suzuki Coupling SonogashiraProduct 2-Alkynyl Derivative IodoProduct->SonogashiraProduct Sonogashira Coupling BuchwaldProduct 2-Amino Derivative IodoProduct->BuchwaldProduct Buchwald-Hartwig Amination BoronicAcid Boronic Acid/Ester BoronicAcid->SuzukiProduct Alkyne Terminal Alkyne Alkyne->SonogashiraProduct Amine Amine Amine->BuchwaldProduct

Figure 2: Post-synthetic modification of the 2-iodopyrazolo[1,5-a]pyrimidine scaffold via cross-coupling reactions.

Conclusion

This compound is a highly valuable and strategic building block for the efficient synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidines via multicomponent reactions. The presented one-pot protocol offers a straightforward and atom-economical approach to these medicinally important scaffolds. The presence of the iodo-substituent provides a crucial advantage for further structural elaboration, making this methodology particularly attractive for drug discovery and development programs.

References

  • Elagamey, A. G. A., El-Taweel, F. M. A., & Amer, F. A. (1986). Synthesis of some new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]-as-triazine derivatives.

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of 2-Hydrazino-5-iodopyrimidine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide array of biological interactions. The synthesis of 2,5-disubstituted pyrimidine derivatives is of particular interest, as this substitution pattern allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[1] The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules.[2] This reaction has largely superseded traditional methods for aryl amine synthesis, which often require harsh conditions and have limited substrate scope.[2]

This application note provides a detailed protocol and scientific rationale for the Buchwald-Hartwig amination of 2-hydrazino-5-iodopyrimidine. This specific transformation is challenging due to the presence of multiple nitrogen atoms in the pyrimidine ring, which can coordinate with the palladium catalyst, and the unique reactivity of the hydrazine moiety.[3][4] The successful execution of this reaction opens the door to a diverse library of novel compounds with potential applications in drug development.

Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][5][6] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

A simplified representation of this catalytic cycle is depicted below:

Buchwald-Hartwig Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(NHR2)L2]+X- Oxidative Addition Complex->Amine Coordination HNR2 Amido Complex Ar-Pd(II)(NR2)L2 Amine Coordination->Amido Complex Base, -BH+X- Amido Complex->Pd(0)L2 Product Ar-NR2 Amido Complex->Product Reductive Elimination Ar-X Aryl Halide HNR2 Amine Ar-NR2 Product L Ligand

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the coupling of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥95%Commercially AvailableStore under inert atmosphere.
Amine (Primary or Secondary)≥98%Commercially AvailablePurify if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalysts can also be used.
Xantphos≥98%Commercially AvailableAir-stable ligand.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableStrong, non-nucleophilic base.
1,4-DioxaneAnhydrousCommercially AvailableUse a dry, degassed solvent.
TolueneAnhydrousCommercially AvailableAlternative dry, degassed solvent.
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow

Experimental_Workflow A Reagent Preparation & Inerting B Reaction Setup A->B Add reagents to flask C Reaction Execution B->C Heat under inert atmosphere D Workup C->D Quench and extract E Purification D->E Flash chromatography F Characterization E->F NMR, MS, etc.

Caption: A flowchart illustrating the key stages of the experimental procedure.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (5 mL) to the flask.

  • Reaction Execution: Stir the reaction mixture at 100-120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. For microwave-assisted synthesis, the reaction time can be significantly shorter.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-hydrazino-5-aminopyrimidine derivative.

Key Considerations and Troubleshooting

The success of the Buchwald-Hartwig amination of this compound is highly dependent on several factors. Careful consideration of these parameters can significantly improve the yield and purity of the desired product.

ParameterRecommendation & RationalePotential Issues & Solutions
Catalyst System A combination of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos) is often effective. Pre-catalysts can also be employed for more reliable results.[6]Low or no conversion: The catalyst may be poisoned by the sulfur atom in some substrates.[7] Consider using a more robust ligand or a higher catalyst loading.
Base A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is generally preferred.[8]Side reactions or decomposition: If the substrate is base-sensitive, a weaker base like potassium carbonate (K₂CO₃) can be tested, although this may lead to slower reaction rates.[5]
Solvent Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are commonly used.Poor solubility of reagents: A mixture of solvents can be explored to improve solubility.[9] Ensure the solvent is rigorously dried and degassed to prevent catalyst deactivation.
Temperature Reaction temperatures typically range from 80-120 °C. Microwave irradiation can be used to accelerate the reaction.[1]Thermal decomposition of starting materials or product: If decomposition is observed, the reaction temperature should be lowered, and the reaction time extended.
Hydrazine Reactivity The hydrazine moiety can potentially undergo side reactions.Formation of undesired products: Careful control of stoichiometry and reaction conditions is crucial. The use of a slight excess of the amine coupling partner is recommended.

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable method for the synthesis of novel 2,5-disubstituted pyrimidine derivatives from this compound. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction conditions, researchers can efficiently access a wide range of compounds with significant potential in drug discovery and development. The protocol and considerations outlined in this application note serve as a valuable starting point for the successful implementation of this important transformation.

References

  • Microwave-assisted synthesis of 2,5-disubstituted pyrimidine derivatives via Buchwald-Hartwig amination. ResearchGate. Available at: [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. ResearchGate. Available at: [Link]

  • Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. ResearchGate. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. National Library of Medicine. Available at: [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. National Library of Medicine. Available at: [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Organic Chemistry Portal. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Library of Medicine. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

Sources

Synthesis and Evaluation of Bioactive Hydrazones Derived from 2-Hydrazino-5-iodopyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrimidine-Based Hydrazones

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous molecules and a wide array of therapeutic agents.[1][2][3] Its derivatives are known to interact with various biopolymers, including enzymes and genetic material, leading to a broad spectrum of pharmacological activities.[1][3] Among the diverse classes of pyrimidine derivatives, hydrazones have emerged as a particularly promising group of bioactive compounds.[4][5][6] The characteristic azomethine (–NHN=CH–) linkage in hydrazones contributes to their ability to form strong hydrogen bonds with biological receptors, underpinning their diverse pharmacological effects, which include antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3][4][7][8][9]

This application note provides a comprehensive guide for the synthesis, characterization, and biological evaluation of novel hydrazones derived from 2-hydrazino-5-iodopyrimidine. The presence of the iodo-substituent at the 5-position of the pyrimidine ring offers a unique advantage for further structural modifications through various cross-coupling reactions, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. This guide is intended for researchers and scientists in drug discovery and development, providing both the theoretical framework and practical protocols to explore this promising class of molecules.

Synthetic Strategy: Condensation of this compound with Carbonyl Compounds

The synthesis of pyrimidine hydrazones is typically achieved through a straightforward condensation reaction between a hydrazine derivative and an aldehyde or ketone.[10] In this protocol, we focus on the reaction of this compound with a variety of aromatic and heteroaromatic aldehydes to generate a series of novel hydrazone derivatives.

Causality Behind Experimental Choices:
  • Starting Material: this compound is selected as the key building block due to the dual functionality it offers. The hydrazino group serves as the reactive handle for hydrazone formation, while the iodo-group provides a site for post-synthetic modification, such as Suzuki or Sonogashira coupling, to introduce further diversity.

  • Reaction Conditions: The condensation reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the formation of the hydrazone product. An acid catalyst, such as glacial acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the hydrazine.[10][11]

  • Purification: The resulting hydrazones are often crystalline solids that can be readily purified by recrystallization from a suitable solvent, ensuring high purity of the final compounds for biological testing.

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

While this compound can be sourced commercially, this protocol outlines its synthesis from 2-chloro-5-iodopyrimidine for laboratories that may need to prepare it in-house.

Materials:

  • 2-chloro-5-iodopyrimidine

  • Hydrazine hydrate (64-80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-iodopyrimidine (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain this compound as a solid.

Characterization: The structure of the synthesized precursor should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for the Synthesis of Bioactive Hydrazones (3a-j)

This protocol describes a general method for the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic or heteroaromatic aldehyde (1.0-1.2 eq)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol.

  • Add the corresponding aldehyde (1.0-1.2 eq) to the suspension.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum.

Data Presentation and Characterization

The synthesized hydrazones should be thoroughly characterized to confirm their structure and purity. The following table provides a template for summarizing the characterization data.

Table 1: Physicochemical and Spectroscopic Data of Synthesized Hydrazones

Compound IDR-group (from aldehyde)Molecular FormulaYield (%)Melting Point (°C)¹H NMR (δ, ppm)Mass Spec (m/z)
3a PhenylC₁₁H₉IN₄
3b 4-ChlorophenylC₁₁H₈ClIN₄
3c 4-MethoxyphenylC₁₂H₁₁IN₄O
3d 4-NitrophenylC₁₁H₈IN₅O₂
3e 2-HydroxyphenylC₁₁H₉IN₄O
3f 3,4-DimethoxyphenylC₁₃H₁₃IN₄O₂
3g 2-FurylC₉H₇IN₄O
3h 2-ThienylC₉H₇IN₄S
3i 3-PyridylC₁₀H₈IN₅
3j 4-DimethylaminophenylC₁₃H₁₄IN₅

Note: The data in this table are placeholders and should be replaced with experimentally determined values.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hydrazone Hydrazone Synthesis 2-Chloro-5-iodopyrimidine 2-Chloro-5-iodopyrimidine Precursor_Reaction Reflux in Ethanol 2-Chloro-5-iodopyrimidine->Precursor_Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Precursor_Reaction This compound This compound Precursor_Reaction->this compound Yields Hydrazone_Reaction Reflux in Ethanol (cat. Acetic Acid) This compound->Hydrazone_Reaction Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Hydrazone_Reaction Bioactive Hydrazone Bioactive Hydrazone Hydrazone_Reaction->Bioactive Hydrazone Yields

Caption: Synthetic workflow for bioactive hydrazones.

Protocols for Biological Evaluation

The synthesized hydrazones can be screened for a variety of biological activities. Here, we provide general protocols for assessing their antimicrobial and anticancer potential.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Materials:

  • Synthesized hydrazone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare stock solutions of the synthesized hydrazones and standard drugs in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[12]

Materials:

  • Synthesized hydrazone compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13]

  • Normal cell line (e.g., MCF-10A) for selectivity assessment[13]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Standard anticancer drug (e.g., Doxorubicin)

  • CO₂ incubator

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare various concentrations of the synthesized hydrazones and the standard drug in the cell culture medium.

  • Replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (standard drug).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Logical Framework for Bioactivity Screening

Bioactivity_Screening cluster_synthesis Compound Library cluster_screening Primary Screening cluster_evaluation Hit Evaluation & SAR Synthesized_Hydrazones Library of 5-Iodopyrimidine Hydrazones (3a-j) Antimicrobial_Screening Antimicrobial Assay (MIC Determination) Synthesized_Hydrazones->Antimicrobial_Screening Anticancer_Screening Anticancer Assay (MTT - IC50) Synthesized_Hydrazones->Anticancer_Screening Active_Hits Identification of Active Compounds Antimicrobial_Screening->Active_Hits Anticancer_Screening->Active_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Active_Hits->SAR_Analysis Lead_Optimization Lead Optimization (Further Derivatization) SAR_Analysis->Lead_Optimization

Caption: Bioactivity screening and lead optimization workflow.

Trustworthiness and Future Directions

The protocols described in this application note are based on established and widely accepted methodologies in synthetic medicinal chemistry and pharmacology. By following these self-validating systems, researchers can generate reliable and reproducible data. The inclusion of standard reference compounds in the biological assays is crucial for validating the experimental results.

The true potential of the this compound scaffold lies in its amenability to further chemical modifications. The iodo-substituent serves as a versatile handle for introducing a wide range of functional groups via transition-metal-catalyzed cross-coupling reactions. This opens up avenues for:

  • Library Expansion: Synthesizing a larger and more diverse library of hydrazone derivatives by varying the aldehyde component and by functionalizing the 5-position of the pyrimidine ring.

  • Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study can be conducted to identify the key structural features responsible for the observed biological activity, guiding the design of more potent and selective analogues.

  • Mechanism of Action Studies: For the most promising lead compounds, further studies can be undertaken to elucidate their mechanism of action at the molecular level.

By systematically applying the synthetic and biological evaluation protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this novel class of 5-iodopyrimidine-based hydrazones.

References

  • Bassyouni, F., et al. (2021). Synthesis of Novel Fused Pyrimidine Analogs and Evaluation of Their Antimicrobial Activity.
  • Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (2024).
  • Synthesis of Potentially Bioactive Hydrazones of Pyrimidine and 1,3,5-Triazine. (2022).
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.
  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). PubMed.
  • The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. (2025). PubMed.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). PMC - NIH.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). PubMed.
  • Design, synthesis and molecular docking study of new pyrimidine-based hydrazones with selective anti-proliferative activity against MCF-7 and MDA-MB-231 human breast cancer cell lines. (2023). PubMed.
  • Synthetic procedures applied for the preparation of hydrazones, quinazolines, and hydrazine-Schiff bases. (n.d.).
  • Preparation of 2'-hydrazino Oligonucleotides and Their Reaction With Aldehydes and 1,3-diketones. (2007). PubMed.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI.
  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (n.d.). MDPI.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PubMed Central.
  • Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. (2013). Sci-Hub.
  • Biological Activities of Hydrazone Deriv
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020).
  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar.
  • Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (2024).
  • A review exploring biological activities of hydrazones. (n.d.). PMC - PubMed Central.
  • Novel[1][2][12]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. (2020). PubMed.

  • BIOLOGICALLY ACTIVE PYRIMIDINE HYDARZONES. (2015). Journal of Drug Delivery and Therapeutics.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PMC - NIH.
  • Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. (2017).
  • In vitro anticancer activity of compounds 5a-n. (n.d.).
  • ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. (2011).
  • Reagents for Modifying Aldehydes and Ketones—Section 3.3. (n.d.). Thermo Fisher Scientific - ES.

Sources

Application Notes and Protocols: 2-Hydrazino-5-iodopyrimidine as a Versatile Precursor for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a highly significant class of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for numerous conditions. Within this field, the pyrimidine scaffold has emerged as a "privileged" structure, forming the core of a multitude of clinically approved and investigational kinase inhibitors.[1][2][3][4] Its inherent ability to mimic the purine core of ATP allows for competitive binding within the highly conserved ATP-binding site of kinases, providing a robust foundation for inhibitor design.[1][2]

This application note details the utility of a key intermediate, 2-hydrazino-5-iodopyrimidine , as a versatile and strategic precursor for the synthesis of potent and selective kinase inhibitors. The hydrazine moiety serves as a reactive handle for the construction of fused heterocyclic systems, such as the pharmacologically significant pyrazolopyrimidines.[5][6][7] Concurrently, the iodine atom at the 5-position provides a crucial vector for late-stage functionalization through modern cross-coupling methodologies, enabling the exploration of chemical space and the optimization of target engagement and selectivity. We will provide a detailed synthetic protocol for a representative pyrazolopyrimidine-based kinase inhibitor, alongside methodologies for its biological evaluation, underscoring the value of this compound in contemporary drug discovery.

Chemical Properties and Reactivity of this compound

This compound is a highly functionalized building block primed for the synthesis of complex heterocyclic systems. Its reactivity is dominated by the nucleophilic character of the hydrazine group and the susceptibility of the C-I bond to transition metal-catalyzed cross-coupling reactions.

The hydrazine moiety readily undergoes condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings.[8] This cyclization is a cornerstone of our proposed synthetic strategy, leading to the formation of a pyrazolo[1,5-a]pyrimidine scaffold, a core structure present in numerous kinase inhibitors.[5][6][9] The reaction conditions can be tuned to control regioselectivity, offering access to a diverse range of substituted pyrazolopyrimidines.[8]

The iodine atom at the 5-position is a key feature for synthetic diversification. It allows for the introduction of various aryl, heteroaryl, or alkyl groups via well-established cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This late-stage modification capability is invaluable for structure-activity relationship (SAR) studies, enabling the fine-tuning of inhibitor potency and selectivity against specific kinase targets.

Signaling Pathways of Interest: The Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling.[10][11] Upon cytokine binding to their cognate receptors, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[12] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[13][14][15]

Below is a diagram illustrating the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Recruitment & Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation GeneTranscription Gene Transcription DNA->GeneTranscription Regulation

Caption: The JAK-STAT signaling pathway.

Experimental Protocols

Part 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitor

This protocol describes a representative synthesis of a potent kinase inhibitor starting from this compound. The synthetic route involves a condensation-cyclization reaction to form the pyrazolopyrimidine core, followed by a Suzuki cross-coupling reaction for further functionalization.

Workflow Diagram:

Synthesis_Workflow A This compound C Condensation/ Cyclization A->C B 1,3-Dicarbonyl Compound B->C D 5-Iodo-pyrazolo[1,5-a]pyrimidine intermediate C->D F Suzuki Coupling D->F E Boronic Acid/Ester E->F G Final Kinase Inhibitor F->G H Purification & Characterization G->H

Caption: Synthetic workflow for a pyrazolopyrimidine kinase inhibitor.

Step 1: Synthesis of 5-Iodo-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

  • Reagents and Materials:

    • This compound

    • 1-Phenylbutane-1,3-dione

    • Ethanol

    • Acetic Acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add 1-phenylbutane-1,3-dione (1.1 eq).

    • Add a catalytic amount of acetic acid to the mixture.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the 5-iodo-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine intermediate.

Step 2: Suzuki Cross-Coupling for Final Product Synthesis

  • Reagents and Materials:

    • 5-Iodo-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

    • Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture)

    • Schlenk flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add the 5-iodo-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1).

    • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase, such as JAK2.

  • Materials:

    • Synthesized inhibitor

    • Recombinant human JAK2 enzyme

    • ATP

    • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO.

    • In a 384-well plate, add the assay buffer, the substrate peptide, and the recombinant JAK2 enzyme.

    • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activity of a series of synthesized compounds can be summarized in a table for easy comparison.

Compound IDR Group (at C5)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
INH-001 4-(4-methylpiperazin-1-yl)phenyl505150100
INH-002 4-morpholinophenyl7510200150
INH-003 3-aminophenyl12025350250
Tofacitinib(Reference)112201344

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of advanced kinase inhibitors. Its unique combination of a reactive hydrazine moiety and a functionalizable iodine atom provides a powerful platform for the construction of diverse and potent inhibitor libraries. The synthetic protocols and biological evaluation methods outlined in this application note provide a clear roadmap for researchers and drug development professionals to leverage this key intermediate in their kinase inhibitor discovery programs. Future work could explore the use of other cross-coupling reactions at the 5-position and the synthesis of alternative heterocyclic scaffolds from the hydrazine precursor to further expand the chemical space and identify novel kinase inhibitors with improved efficacy and safety profiles.

References

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. PubMed. [Link]

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti. [Link]

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC - NIH. [Link]

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. SpringerLink. [Link]

  • Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. PubMed. [Link]

  • Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Studies on the Synthesis and Cyclization Reactions of2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. Journal of Chemical Research, Synopses. [Link]

  • Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. PMC - NIH. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central. [Link]

  • Janus Kinase Inhibitors (JAK) As Potential Candidate Targets to Rheumatoid Arthritis. urfjournals.org. [Link]

  • Unveiling the Veil of JAK Inhibitors. Patsnap. [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: 2-Hydrazino-5-iodopyrimidine as a Versatile Synthon for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyrimidine Scaffold in Antimicrobial Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Its prevalence in nature, most notably as a fundamental component of nucleic acids, provides a compelling rationale for its exploration in drug design. The structural resemblance to biological molecules allows pyrimidine derivatives to interact with various biological targets, making them a fertile ground for the development of potent therapeutic agents.[3]

Within this privileged class of heterocycles, 2-hydrazino-5-iodopyrimidine emerges as a particularly strategic starting material for the synthesis of novel antimicrobial candidates. This is due to the presence of two distinct and reactive functional groups: the nucleophilic hydrazino group at the 2-position and the synthetically versatile iodo group at the 5-position. This unique arrangement allows for sequential and regioselective modifications, enabling the construction of diverse molecular architectures. The hydrazino moiety is a key precursor for the formation of fused heterocyclic systems, such as the medicinally important pyrazolo[1,5-a]pyrimidines, while the iodo group is an excellent handle for introducing a variety of substituents via modern cross-coupling reactions.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential antimicrobial drugs. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, and outline the subsequent antimicrobial screening workflow.

The Synthetic Strategy: A Two-Pronged Approach

Our synthetic approach leverages the differential reactivity of the hydrazino and iodo groups on the pyrimidine ring. The strategy involves a two-step process:

  • Cyclization via the Hydrazino Group: The initial step involves the reaction of the highly nucleophilic hydrazino group with a suitable 1,3-dielectrophile to construct a fused pyrazole ring, yielding a pyrazolo[1,5-a]pyrimidine scaffold. This reaction is a cornerstone in the synthesis of this class of compounds.

  • Diversification via the Iodo Group: The second step utilizes the iodo substituent at the 5-position as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl or heteroaryl moieties, creating a library of analogs for structure-activity relationship (SAR) studies.

This sequential approach provides a robust and modular platform for the generation of a diverse library of antimicrobial candidates from a single, readily accessible starting material.

Protocol 1: Synthesis of 7-Aryl-5-iodo-pyrazolo[1,5-a]pyrimidine Derivatives

This protocol details the synthesis of a 7-aryl-5-iodo-pyrazolo[1,5-a]pyrimidine derivative, a key intermediate for further diversification.

Step 1a: Synthesis of 5-Iodo-7-hydroxy-pyrazolo[1,5-a]pyrimidine

This step involves the cyclization of this compound with a β-ketoester, such as ethyl acetoacetate, to form the pyrazolo[1,5-a]pyrimidine core.

Materials and Reagents:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (4:1 v/v).

  • To this solution, add ethyl acetoacetate (1.1 eq) dropwise at room temperature with continuous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 5-iodo-7-hydroxy-pyrazolo[1,5-a]pyrimidine.

Rationale: The acidic medium catalyzes the condensation of the hydrazino group with the keto group of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the stable pyrazolo[1,5-a]pyrimidine ring system.

Step 1b: Chlorination of 5-Iodo-7-hydroxy-pyrazolo[1,5-a]pyrimidine

The hydroxyl group at the 7-position is converted to a chloro group to facilitate subsequent nucleophilic substitution or cross-coupling reactions.

Materials and Reagents:

  • 5-Iodo-7-hydroxy-pyrazolo[1,5-a]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a fume hood, carefully add 5-iodo-7-hydroxy-pyrazolo[1,5-a]pyrimidine (1.0 eq) to a round-bottom flask containing phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Attach a reflux condenser and heat the mixture at 100-110 °C for 2-3 hours.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried.

Rationale: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups, which are good leaving groups for further synthetic transformations.

Step 1c: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-5-iodo-pyrazolo[1,5-a]pyrimidine

This step introduces an aryl group at the 7-position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • 7-Chloro-5-iodo-pyrazolo[1,5-a]pyrimidine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 7-chloro-5-iodo-pyrazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to reflux for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The palladium catalyst facilitates the cross-coupling between the chloro-substituted pyrimidine and the arylboronic acid, forming a new carbon-carbon bond. This reaction is highly versatile and allows for the introduction of a wide range of aryl and heteroaryl substituents.[2][6]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 7-aryl-5-iodo-pyrazolo[1,5-a]pyrimidine derivatives.

G cluster_0 Synthesis of 7-Aryl-5-iodo-pyrazolo[1,5-a]pyrimidine A This compound B Step 1a: Cyclization (Ethyl acetoacetate, Acetic acid) A->B C 5-Iodo-7-hydroxy-pyrazolo[1,5-a]pyrimidine B->C D Step 1b: Chlorination (POCl3) C->D E 7-Chloro-5-iodo-pyrazolo[1,5-a]pyrimidine D->E F Step 1c: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) E->F G 7-Aryl-5-iodo-pyrazolo[1,5-a]pyrimidine F->G

Caption: Synthetic workflow for 7-Aryl-5-iodo-pyrazolo[1,5-a]pyrimidine.

Protocol 2: Antimicrobial Activity Screening

Once a library of 7-aryl-5-iodo-pyrazolo[1,5-a]pyrimidine derivatives has been synthesized, it is crucial to evaluate their antimicrobial activity. The following protocols outline standard methods for this purpose.

Step 2a: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials and Reagents:

  • Synthesized compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism in the same broth.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). Alternatively, the optical density (OD) can be measured using a plate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the negative control.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound 1 1632>64
Compound 2 81632
Compound 3 3264>64
Ciprofloxacin 10.5NA
Fluconazole NANA2

NA: Not Applicable

Step 2b: Agar Disk Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.[1]

Materials and Reagents:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile paper disks

  • Sterile swabs

Procedure:

  • Prepare a standardized inoculum of the test microorganism and uniformly streak it onto the surface of an agar plate using a sterile swab.

  • Impregnate sterile paper disks with a known concentration of each synthesized compound.

  • Place the impregnated disks onto the surface of the inoculated agar plate.

  • Include a positive control disk (with a standard antimicrobial) and a negative control disk (with the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Logical Framework for Drug Discovery

The following diagram outlines the logical progression from the starting material to the identification of a potential antimicrobial lead compound.

G cluster_0 Drug Discovery Workflow Start Starting Material: This compound Synthesis Chemical Synthesis: Pyrazolo[1,5-a]pyrimidine Library Start->Synthesis Screening Antimicrobial Screening: MIC & Zone of Inhibition Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization

Caption: Logical workflow for antimicrobial drug discovery.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the quest for novel antimicrobial agents. Its dual reactivity allows for the systematic construction of diverse chemical libraries based on the privileged pyrazolo[1,5-a]pyrimidine scaffold. The protocols outlined in these application notes provide a solid foundation for researchers to embark on the synthesis and evaluation of new antimicrobial candidates. Future work should focus on expanding the library of synthesized compounds by exploring a wider range of 1,3-dielectrophiles for the cyclization step and a broader array of boronic acids for the cross-coupling reaction. Furthermore, detailed mechanistic studies and in vivo efficacy evaluations of the most promising compounds will be essential for their progression as potential therapeutic agents in the ongoing battle against infectious diseases.

References

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [URL not directly available, but accessible through PMC]
  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate.
  • Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. [Link]

  • Review on Antimicrobial Activity of Pyrimidine. ProQuest. [URL not directly available, but accessible through ProQuest]
  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Asian Journal of Chemistry. [URL not directly available, but accessible through the journal's website]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Synthetic protocol for pyrazoles 1–3 and pyrazolo[4″,3″:5,6]pyrano[2,3‐d]pyrimidine analogues 4–10. ResearchGate.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [URL not directly available, but accessible through the journal's website]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Novel Synthesis Method of Pyrimidine and Pyrazole Derivatives. ResearchGate.
  • Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. ResearchGate.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. BMC Chemistry. [Link]

  • Synthesis and antibacterial activities of novel 2,5-diphenylindolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1][2][3]triazines. Molecules. [Link]

  • Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][2][3]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. BMC Chemistry. [Link]

Sources

Synthesis of Novel Anticancer Agents from 2-Hydrazino-5-iodopyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology

The pyrimidine nucleus is a fundamental building block of nucleic acids, rendering it a privileged scaffold in the design of therapeutic agents that can modulate cellular processes.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities, including a well-established role in cancer therapy.[2][3] Numerous clinically approved anticancer drugs, such as 5-fluorouracil and various kinase inhibitors, are built upon a pyrimidine framework, highlighting its importance in the development of effective oncological treatments.[1] This document provides a comprehensive guide to the synthesis of novel anticancer agents derived from 2-hydrazino-5-iodopyrimidine, a versatile starting material that offers multiple avenues for structural diversification and the exploration of new structure-activity relationships (SAR).

The strategic placement of the hydrazino and iodo moieties on the pyrimidine ring at positions 2 and 5, respectively, provides a unique synthetic handle for a variety of chemical transformations. The hydrazino group can be readily converted into various heterocyclic systems or used as a linker, while the iodo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[4][5] This dual functionality allows for the creation of a diverse library of compounds with the potential to interact with a range of biological targets implicated in cancer progression.

This guide will detail the synthetic pathways, provide step-by-step experimental protocols, and discuss the biological evaluation of these novel pyrimidine derivatives. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems for researchers in drug discovery and development.

Synthetic Strategies and Core Reactions

The synthesis of anticancer agents from this compound can be broadly categorized into two main strategies: (1) derivatization of the hydrazino group followed by functionalization of the iodo group, or (2) initial modification at the 5-position via cross-coupling reactions followed by transformation of the hydrazino moiety. The choice of strategy depends on the desired final structure and the compatibility of the functional groups.

Strategy 1: Derivatization of the Hydrazino Group

The nucleophilic nature of the hydrazino group allows for its facile reaction with a variety of electrophiles to form hydrazones, amides, and other derivatives. A particularly fruitful approach is the condensation with aldehydes or ketones to form hydrazones, which can then be cyclized to generate fused heterocyclic systems with potent biological activities.

This protocol describes a fundamental step in derivatizing the hydrazino group.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add benzaldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-(2-benzylidenehydrazinyl)-5-iodopyrimidine.

Expected Outcome: A solid product with a yield of 80-90%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

The iodo group at the 5-position of the pyrimidine ring is an ideal handle for introducing aryl, heteroaryl, or alkynyl moieties through well-established palladium-catalyzed cross-coupling reactions. This allows for the exploration of a vast chemical space and the fine-tuning of the molecule's properties to enhance its anticancer activity.

This protocol details the introduction of a phenyl group at the 5-position.

Materials:

  • This compound

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a degassed mixture of 1,4-dioxane and water (4:1), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-hydrazino-5-phenylpyrimidine.

Expected Outcome: A solid product with a yield of 60-80%. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol describes the introduction of a phenylethynyl group at the 5-position.[5]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated Ammonium Chloride Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine (2:1).

  • Add phenylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-hydrazino-5-(phenylethynyl)pyrimidine.

Expected Outcome: A solid product with a yield of 70-85%. The structure should be confirmed by spectroscopic methods.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Synthesis_Strategy_1 start This compound intermediate 2-(2-Benzylidenehydrazinyl)-5-iodopyrimidine start->intermediate Benzaldehyde, EtOH, H+ product Further Derivatization / Cyclization intermediate->product Various Reagents

Caption: Strategy 1: Derivatization of the hydrazino group.

Synthesis_Strategy_2 start This compound suzuki_product 2-Hydrazino-5-phenylpyrimidine start->suzuki_product Phenylboronic Acid, Pd(OAc)2, PPh3, K2CO3 sonogashira_product 2-Hydrazino-5-(phenylethynyl)pyrimidine start->sonogashira_product Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N final_products Further Derivatization of Hydrazino Group suzuki_product->final_products sonogashira_product->final_products

Caption: Strategy 2: Palladium-catalyzed cross-coupling reactions.

Biological Evaluation: In Vitro Cytotoxicity Assays

The newly synthesized compounds should be evaluated for their anticancer activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[6]

Protocol 4: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., MRC-5 fibroblasts, for selectivity assessment)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds and the positive control (doxorubicin) in the complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Data Presentation:

The results of the cytotoxicity screening can be summarized in a table for easy comparison.

Compound IDCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)*
Compound X MCF-75.28.1
A5498.94.7
HCT1163.512.1
Doxorubicin MCF-70.81.5
A5491.21.1
HCT1160.52.4

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Mechanism of Action: Targeting Key Cancer Pathways

Pyrimidine derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA synthesis.[7] For instance, pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from hydrazinopyrimidine precursors, have shown potent inhibitory activity against kinases such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[8][9] The inhibition of these kinases can disrupt cell cycle progression and signaling pathways that are crucial for cancer cell proliferation and survival.

Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->EGFR Inhibition

Caption: Proposed mechanism of action: Inhibition of the EGFR signaling pathway.

Further mechanistic studies, such as cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining), can provide deeper insights into how these novel compounds exert their anticancer effects.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the synthesis of novel anticancer agents. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse chemical libraries. The strategic application of hydrazino group derivatization and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of SAR. The in vitro cytotoxicity data, coupled with mechanistic studies, will be crucial in identifying lead compounds for further preclinical and clinical development. Future work should focus on optimizing the potency and selectivity of the most promising candidates, as well as evaluating their efficacy in in vivo cancer models.

References

  • Al-Warhi, T., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912. [Link]

  • Singh, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 398-422. [Link]

  • Gouda, M. A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(8), 2235. [Link]

  • Bielenica, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2133. [Link]

  • Abdelgawad, M. A., et al. (2021). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 26(23), 7248. [Link]

  • Borah, P., et al. (2022). Design strategy of new pyrimidine hybrid compounds as anticancer agent. Journal of the Indian Chemical Society, 99(11), 100753. [Link]

  • Kumar, R., et al. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria, 25(2). [Link]

  • Al-Otaibi, J. S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5051. [Link]

  • Ruzi, Z., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(12), 20638-20651. [Link]

  • El-Sayed, M. A., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(50), 31631-31652. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 12(1), 16161. [Link]

  • Deshmukh, R. R., & Jha, A. K. (2010). Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs. Journal of the Korean Chemical Society, 54(2), 229-236. [Link]

  • Zhou, C. H., & Wang, Y. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Current medicinal chemistry, 22(14), 1701-1731. [Link]

  • Fayed, E. A., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][2][7][10]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 58. [Link]

  • Patel, R. B., et al. (2014). Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. International Letters of Chemistry, Physics and Astronomy, 20(2), 129-135. [Link]

  • Molnar, M., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(7), 779. [Link]

  • Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]

  • Shawali, A. S., et al. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(5), 1059-1066. [Link]

  • Attanasi, O. A., et al. (2006). Iodine Assisted Modified Suzuki Type Reaction of Bicyclic Hydrazines: Stereoselective Synthesis of Functionalized Cyclopentenes. Chemical Communications, (33), 3510-3512. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 23(53), 13175-13182. [Link]

  • Barun, O., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(5). [Link]

  • Abarbri, M., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 43(3), 1386-1396. [Link]

  • El-Gazzar, A. A., et al. (2020). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Journal of Pharmaceutical Research International, 32(19), 1-19. [Link]

  • Tafeenko, V. A., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 23(23), 14781. [Link]

  • Cera, G., et al. (2013). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry, 78(11), 5649-5660. [Link]

  • Al-Abdullah, E. S., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(20), 3762. [Link]

  • de Leseleuc, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3465. [Link]

  • Legrand, N., et al. (2008). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2008(28), 4781-4789. [Link]

  • Ghorab, M. M., et al. (2013). novel synthesis, ring transformation and anticancer activity of 1,3-thiazine, pyrimidine and. Journal of Saudi Chemical Society, 17(2), 191-198. [Link]

  • Hari Babu, B., et al. (2020). Developments On 1,2,4-Triazine Scaffold Substitutions For Possible Anticancer Agents. Caribbean Journal of Science and Technology, 8(1), 060-081. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazino-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydrazino-5-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, actionable advice to optimize your experimental outcomes.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via the nucleophilic substitution of a suitable leaving group on the pyrimidine ring (such as a halogen) with hydrazine.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields are a frequent issue and can stem from several factors, from reactant quality to suboptimal reaction conditions.[1]

Possible Causes & Solutions:

  • Purity of Starting Materials: The purity of your starting material, typically 2-chloro-5-iodopyrimidine or a similar halogenated precursor, is critical.[1] Impurities can lead to unwanted side reactions and byproducts.[1]

    • Recommendation: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography before use.

  • Quality of Hydrazine Hydrate: The concentration and purity of hydrazine hydrate can significantly impact the reaction. Hydrazine hydrate can absorb carbon dioxide from the air, and its water content can vary.[2]

    • Recommendation: Use a fresh bottle of hydrazine hydrate or verify the concentration of older stock. Consider using anhydrous hydrazine in a suitable solvent for highly sensitive reactions, though exercise extreme caution due to its explosive potential.[3]

  • Reaction Temperature: The reaction temperature is a critical parameter. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions or decomposition of the product.[4]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] A moderate increase in temperature or prolonged reaction time may be necessary to drive the reaction to completion.[4]

  • Stoichiometry of Reactants: An incorrect molar ratio of reactants can result in the incomplete conversion of the limiting reagent.[1]

    • Recommendation: While a slight excess of hydrazine hydrate is often used to ensure complete conversion of the pyrimidine starting material, a large excess can sometimes complicate purification. A molar ratio of 1:1.5 to 1:1.8 (pyrimidine:hydrazine hydrate) is often a good starting point.[5]

  • Workup Procedure: Product loss can occur during extraction, filtration, or purification steps.[1]

    • Recommendation: Carefully check all phases and filter media for your product. Ensure the pH is appropriate during any aqueous workup to prevent the loss of the product, which can have basic properties.

Q2: I'm observing the formation of multiple side products in my reaction mixture. How can I minimize them?

The formation of side products directly impacts both the yield and purity of the desired this compound.

Common Side Reactions & Prevention Strategies:

  • Bis-substitution: A common side reaction is the reaction of two molecules of the pyrimidine with one molecule of hydrazine, leading to a bis(pyrimidyl)hydrazine derivative.

    • Recommendation: This can often be minimized by the slow, controlled addition of the pyrimidine to a solution of hydrazine hydrate.[1] This maintains a high concentration of hydrazine relative to the pyrimidine throughout the addition, favoring the desired monosubstitution.

  • Ring Opening: Under harsh conditions, such as high temperatures or prolonged reaction times in the presence of a strong nucleophile like hydrazine, the pyrimidine ring itself can be susceptible to nucleophilic attack and subsequent ring opening.[6]

    • Recommendation: Employ milder reaction conditions. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

  • Dehalogenation: Reductive deiodination or dechlorination can occur, particularly if catalytic impurities are present or if the reaction is run at high temperatures for extended periods.

    • Recommendation: Ensure the cleanliness of the reaction vessel and the purity of all reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate these side reactions.[1][2]

Q3: The purification of this compound is proving to be difficult. What are the best strategies?

Purification can be challenging due to the product's polarity and potential for co-precipitation with hydrazine salts.

Effective Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Recommended Solvents: Ethanol is a commonly used solvent for recrystallization of similar pyrimidine derivatives.[4] Experiment with solvent systems of varying polarities, such as ethanol/water or isopropanol.

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is a powerful alternative.[1]

    • Stationary Phase: Silica gel is a common choice.[1]

    • Eluent System: The choice of eluent will depend on the polarity of the product and impurities. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can be effective.

  • Acid-Base Extraction: The hydrazino group imparts basic properties to the molecule. This can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or dilute NaOH) to precipitate the purified product, which can be collected by filtration. Be cautious, as the product may have limited stability in strongly acidic or basic conditions.

Q4: My product seems to be unstable and decomposes over time. How can I properly store this compound?

Hydrazino compounds can be sensitive to air, light, and heat. The iodo-substituent can also contribute to instability.

Storage Recommendations:

  • Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition.

  • Low Temperature: Keep the product in a cool, dark place. Refrigeration or freezing is recommended for long-term storage.

  • Protection from Light: Use an amber-colored vial or wrap the container in aluminum foil to protect it from light-induced degradation.

II. Frequently Asked Questions (FAQs)

Q: What is a typical reaction scheme for the synthesis of this compound?

The most common synthetic route involves the nucleophilic aromatic substitution of a halogen at the 2-position of a 5-iodopyrimidine ring with hydrazine hydrate. A typical precursor is 2-chloro-5-iodopyrimidine.

Synthesis_Pathway start 2-Chloro-5-iodopyrimidine conditions Solvent (e.g., Ethanol) Heat start->conditions reagent + Hydrazine Hydrate (N2H4·H2O) reagent->conditions product This compound side_product Bis(5-iodopyrimidin-2-yl)hydrazine conditions->product Desired Reaction conditions->side_product Side Reaction

Caption: General synthesis pathway for this compound.

Q: What analytical techniques are recommended for characterizing the final product?

A combination of spectroscopic and analytical methods should be used to confirm the structure and purity of this compound.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentSignals corresponding to the pyrimidine ring protons and the hydrazino group protons. The integration should be consistent with the number of protons.
¹³C NMR Structural confirmationSignals for each unique carbon atom in the molecule.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the compound.
FT-IR Spectroscopy Functional group identificationCharacteristic peaks for N-H stretching of the hydrazino group and C=N stretching of the pyrimidine ring.
Elemental Analysis Determination of elemental compositionThe percentages of C, H, N, and I should be within ±0.4% of the theoretical values.
Q: Are there any specific safety precautions I should take when working with hydrazine hydrate?

Yes, hydrazine and its hydrate are hazardous and must be handled with appropriate safety measures.

  • Toxicity: Hydrazine is toxic and a suspected carcinogen.[3] Always handle it in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Explosive Potential: Anhydrous hydrazine is potentially explosive.[3] While hydrazine hydrate is more stable, it should still be handled with care and not heated to dryness.

  • Quenching: Any excess hydrazine hydrate should be carefully quenched. A common method is the slow addition to a solution of sodium hypochlorite (bleach).

III. Experimental Protocol Example

This is a generalized protocol and may require optimization for your specific laboratory conditions and scale.

Synthesis of this compound from 2-Chloro-5-iodopyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-iodopyrimidine (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (or a lower optimized temperature) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Troubleshooting_Flowchart start Low Yield or Purity Issue purity_check Check Purity of Starting Materials (NMR, MP) start->purity_check conditions_check Review Reaction Conditions (Temp, Time, Stoichiometry) start->conditions_check workup_check Analyze Workup & Purification Steps start->workup_check incomplete_rxn Incomplete Reaction? purity_check->incomplete_rxn side_products Side Products Identified? conditions_check->side_products conditions_check->incomplete_rxn product_loss Product Loss During Workup? workup_check->product_loss optimize_temp_time Optimize Temperature/Time side_products->optimize_temp_time Yes modify_addition Modify Reagent Addition (Slow Dropwise) side_products->modify_addition Yes incomplete_rxn->optimize_temp_time Yes adjust_stoichiometry Adjust Reagent Stoichiometry incomplete_rxn->adjust_stoichiometry Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) product_loss->optimize_purification Yes

Caption: A troubleshooting flowchart for low yield/purity issues.

IV. References

  • ResearchGate. (2019). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Retrieved from

  • Abdellatif, K. R. A., et al. (2015). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Molecules, 20(8), 14826-14841.

  • Asian Journal of Pharmaceutical and Clinical Research. (2020). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2018). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Retrieved from [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]

  • Google Patents. (2020). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved from

  • Google Patents. (2014). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. Retrieved from

  • Goti, A., et al. (2013). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry, 78(9), 4357-4368.

  • MDPI. (2018). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Retrieved from [Link]

  • MDPI. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. Retrieved from [Link]

  • ResearchGate. (2009). Scheme 4. Reactions with hydrazinopyrimidine 2. Retrieved from [Link]

  • Rozentsveig, I. B., et al. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. Molecules, 27(19), 6721.

  • Sci-Hub. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Retrieved from [Link]

  • Google Patents. (2019). CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Retrieved from

  • Google Patents. (1996). US5484511A - Process for the removal of impurities from hydrazine hydrate. Retrieved from

  • Google Patents. (1969). US3458283A - Hydrazine purification. Retrieved from

Sources

Technical Support Center: Optimizing 2-Hydrazino-5-iodopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Objective: This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of 2-Hydrazino-5-iodopyrimidine. It addresses common experimental challenges through detailed troubleshooting, mechanistic explanations, and validated protocols to improve yield, purity, and reproducibility.

Section 1: The Core Reaction - Understanding the Mechanism

The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a halide (typically chlorine) from an electron-deficient pyrimidine ring by a nucleophile, in this case, hydrazine.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is crucial as it makes the ring susceptible to attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: Hydrazine attacks the carbon atom bonded to the leaving group (e.g., chlorine at the C2 position), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyrimidine ring.[2]

  • Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the leaving group (e.g., chloride ion), resulting in the final substituted product, this compound.

The reactivity of halogens on the pyrimidine ring generally follows the order F > Cl > Br > I. However, for practical and economic reasons, 2-chloro-5-iodopyrimidine is a common starting material. The substitution occurs preferentially at the C2 and C4 positions due to superior resonance stabilization of the anionic intermediate compared to attack at other positions.[2][3]

Reaction Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 2-Chloro-5-iodopyrimidine D Mix & Heat (e.g., 80-100°C) A->D B Hydrazine Hydrate (Excess) B->D C Solvent (e.g., Ethanol, n-Butanol) C->D E Monitor by TLC/LC-MS D->E Reaction Progress F Cool to RT E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Solvent G->H I Recrystallization or Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J K Pure this compound J->K

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields can stem from several factors, from reaction conditions to starting material quality.

  • Cause A: Incomplete Reaction

    • Explanation: The reaction may not have reached completion. SNAr reactions on pyrimidine rings can be slower than anticipated depending on the specific substrate and conditions.

    • Solution:

      • Increase Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloro-5-iodopyrimidine) is fully consumed.

      • Increase Temperature: Raising the temperature can significantly accelerate the reaction. Refluxing in a higher-boiling solvent like n-butanol (boiling point ~118°C) instead of ethanol (~78°C) is a common strategy.[4] However, be aware that excessively high temperatures can promote side reactions.[4]

  • Cause B: Suboptimal Hydrazine Stoichiometry

    • Explanation: An insufficient amount of hydrazine will naturally lead to an incomplete reaction. Conversely, while an excess is necessary, a massive excess might complicate purification.

    • Solution: Use a controlled excess of hydrazine hydrate. A molar ratio of 3 to 5 equivalents relative to the 2-chloro-5-iodopyrimidine is typically effective. This ensures the reaction goes to completion without making product isolation overly difficult.

  • Cause C: Competing Side Reactions

    • Explanation: Hydrazine can potentially react with the starting material or product in unintended ways, especially under harsh conditions. One possibility is the formation of azine byproducts where one hydrazine molecule reacts with two pyrimidine molecules.[5]

    • Solution:

      • Control Temperature: Avoid unnecessarily high temperatures. Find the minimum temperature required for a reasonable reaction rate.

      • Use Excess Hydrazine: A sufficient excess of hydrazine favors the desired 1:1 reaction over the 1:2 azine formation.[5]

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?

Answer: Impurities often consist of unreacted starting material, side products, or decomposition products.

  • Likely Impurity A: Unreacted 2-Chloro-5-iodopyrimidine

    • Identification: This starting material is less polar than the hydrazino-product. On a silica TLC plate, it will have a higher Rf value.

    • Removal:

      • Recrystallization: This is a highly effective method for purifying solid products.[4] Solvents such as ethanol, methanol, or mixtures of chloroform and methanol can be effective.[4]

      • Silica Gel Column Chromatography: A column using a gradient of ethyl acetate in hexanes or chloroform in methanol can effectively separate the product from the less polar starting material.[4]

  • Likely Impurity B: Di-substituted or Azine Byproducts

    • Identification: These are typically higher molecular weight and may have different polarity compared to the desired product. LC-MS is the best tool for identification.

    • Removal:

      • Careful Chromatography: These byproducts can often be separated by flash column chromatography.

      • pH Adjustment/Extraction: The hydrazino group is basic. Dissolving the crude mixture in an organic solvent and washing with a dilute acidic solution (e.g., 1M HCl) can extract the basic product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.[4]

Question 3: The reaction seems to stall and never goes to completion, even after prolonged heating. What could be the cause?

Answer: A stalled reaction often points to issues with reagents or the reaction setup.

  • Cause A: Poor Quality Hydrazine Hydrate

    • Explanation: Hydrazine hydrate can decompose over time, especially if not stored properly. It can also absorb carbon dioxide from the air to form hydrazine carbonate, reducing its effective concentration.

    • Solution: Use fresh, high-quality hydrazine hydrate from a reputable supplier. If the bottle has been open for a long time, consider using a new one.

  • Cause B: Presence of Water (if using a non-alcoholic solvent)

    • Explanation: While hydrazine hydrate contains water, adding it to a reaction in an aprotic solvent like DMF or DMSO can be problematic if the starting materials are sensitive to hydrolysis.

    • Solution: Ensure your starting materials and solvents are appropriately dry if the specific protocol calls for anhydrous conditions. For most standard protocols in alcoholic solvents, the water from hydrazine hydrate is acceptable.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Alcohols like ethanol or n-butanol are most commonly used.[6] Ethanol is a good starting point, but if the reaction is slow, switching to a higher-boiling solvent like n-butanol can increase the rate.

Q2: How should I monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 50% ethyl acetate in hexanes. The product, this compound, will be more polar (lower Rf) than the starting 2-chloro-5-iodopyrimidine due to the presence of the -NHNH2 group. LC-MS provides more definitive tracking of reactant consumption and product formation.

Q3: What are the key safety precautions when working with hydrazine hydrate? A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with metals as it can be explosive under certain conditions.[7]

Q4: How can I confirm the identity and purity of my final product? A4: Standard characterization techniques should be used:

  • 1H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure. You should expect to see characteristic peaks for the pyrimidine ring protons and the hydrazine protons. The pyrimidine protons will appear as singlets in the aromatic region.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Section 4: Standard Operating Protocol (SOP)

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloro-5-iodopyrimidine (1.0 eq)

  • Hydrazine hydrate (e.g., 80% solution, 4.0 eq)

  • Ethanol or n-Butanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-5-iodopyrimidine (1.0 eq).

  • Add the solvent (e.g., ethanol, ~10 mL per gram of starting material).

  • With stirring, add hydrazine hydrate (4.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (for ethanol, ~80°C; for n-butanol, ~100-110°C).

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 2-6 hours).

  • Once complete, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • A precipitate of the product should form. Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Dry the solid under vacuum to obtain the crude product.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Troubleshooting and Optimization Parameters
ParameterStandard ConditionOptimization StrategyRationale
Solvent EthanolSwitch to n-Butanol or IsopropanolHigher boiling point increases reaction rate.[4]
Temperature Reflux (~80°C in EtOH)Increase to 100-120°C (with appropriate solvent)Overcomes activation energy barrier.
Hydrazine (eq) 3 - 5 equivalentsIncrease to 5-7 equivalentsPushes equilibrium towards product, minimizes azine formation.[5]
Reaction Time 2 - 6 hoursExtend to 12-24 hoursEnsures reaction goes to completion.

Section 5: References

  • BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from BenchChem website.

  • Ingham, S., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH.

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

  • ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.

  • BenchChem. (n.d.). Common side reactions with hydrazine hydrate and how to minimize them.

  • El-Sayed, N. N. E., et al. (n.d.). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PubMed Central, NIH.

  • Gómez, C., et al. (n.d.). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. PubMed Central, NIH.

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (n.d.).

  • ResearchGate. (2014). (PDF) Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile.

  • ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum.

  • Google Patents. (n.d.). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

  • ResearchGate. (n.d.). Scheme 4. Reactions with hydrazinopyrimidine 2.

  • Organic Syntheses. (n.d.). Procedure.

  • Organic Chemistry Portal. (n.d.). Hydrazine.

  • Arch Pharm Res. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a] - PubMed.

  • ResearchGate. (n.d.). 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism | Request PDF.

  • The Royal Society of Chemistry. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate.

  • MDPI. (n.d.). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper.

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

  • Chemistry LibreTexts. (2023). 19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

  • Google Patents. (n.d.). US5484511A - Process for the removal of impurities from hydrazine hydrate.

  • Google Patents. (n.d.). US3458283A - Hydrazine purification.

Sources

Side reactions and byproduct formation in 2-Hydrazino-5-iodopyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Hydrazino-5-iodopyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate, particularly in the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, its reactivity profile is nuanced.[1][2] Understanding potential side reactions and byproduct formation is critical for maximizing yield, ensuring purity, and troubleshooting unexpected experimental outcomes. This guide provides answers to frequently encountered challenges, explains the chemical logic behind them, and offers field-proven protocols to mitigate these issues.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I'm observing a significant amount of a byproduct with a mass 126 Da lower than my expected product. What is happening?

Answer: This mass loss corresponds to the iodine atom being replaced by a hydrogen atom (I ≈ 127 g/mol , H ≈ 1 g/mol ). You are likely observing a dehalogenation side reaction. The C-I bond on the pyrimidine ring is susceptible to cleavage under various conditions.

Causality & Mechanism: Dehalogenation of aryl iodides can occur through several pathways:

  • Reductive Cleavage: This is the most common cause. Trace metals (like palladium from previous steps), certain bases, or reducing agents present in the reaction can facilitate this. Hydrazine itself can act as a reducing agent, especially at elevated temperatures.

  • Acid-Catalyzed Dehalogenation: Strong acidic conditions, particularly with acids like hydriodic acid (HI), can lead to the removal of halogens from pyrimidine rings.

  • Nucleophilic Attack: While less common for iodine, strong nucleophiles can sometimes displace the iodide.

Troubleshooting & Mitigation Strategy:

  • Reagent Purity: Ensure solvents and reagents are free from trace metals. If a palladium-catalyzed reaction was performed on a precursor, use techniques like treatment with activated carbon or a metal scavenger to remove residual palladium.

  • Temperature Control: Avoid excessive heating. Run test reactions at lower temperatures to find the minimum required for the desired transformation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative/reductive side reactions that can be initiated by atmospheric components.

  • Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base.

Question 2: My primary goal is to synthesize a 1H-pyrazolo[3,4-d]pyrimidine via condensation with a β-ketoester, but my yields are low and I have multiple spots on TLC. What are the likely side products?

Answer: The reaction of 2-hydrazinopyrimidines with 1,3-dicarbonyl compounds is a classic method for forming the pyrazolo[3,4-d]pyrimidine core.[3][4] However, the reaction's success is highly dependent on controlling the regioselectivity of the initial condensation and subsequent cyclization.

Likely Side Products & Their Formation:

  • Hydrazone Intermediate: The initial, and often reversible, step is the formation of a hydrazone by reaction of the hydrazine with one of the carbonyl groups.[5][6] If this intermediate is stable and the cyclization conditions are not optimal, it can be isolated as a major component.

  • Regioisomers: When using an unsymmetrical dicarbonyl compound (e.g., 1,1,1-trifluoro-2,4-pentanedione), the initial nucleophilic attack can occur at either carbonyl group. This leads to the formation of two different hydrazone intermediates, which then cyclize to form two distinct regioisomeric pyrazolopyrimidines. The reaction's regioselectivity can be influenced by pH.[7]

  • Amide/Acyclic Byproducts: Incomplete cyclization or alternative reaction pathways can lead to the formation of acyclic amide or ester-containing byproducts.

Troubleshooting & Mitigation Strategy:

  • pH Control: The reaction is often catalyzed by acid. A few drops of acetic acid or p-toluenesulfonic acid can promote both the initial condensation and the subsequent cyclization. However, strongly acidic conditions can favor side reactions like dehalogenation.[7] Start with catalytic amounts and optimize.

  • Reaction Solvent & Temperature: Aprotic solvents that allow for azeotropic removal of water (e.g., toluene or xylene with a Dean-Stark trap) can drive the equilibrium towards the cyclized product. Refluxing in ethanol or acetic acid is also common.[2]

  • Order of Addition: Adding the dicarbonyl compound slowly to a heated solution of the this compound can sometimes improve selectivity and yield.

ConditionObservationProbable OutcomeRecommendation
Neutral, EtOH, RT Slow reaction, major spot is the hydrazone intermediate.Incomplete cyclization.Add catalytic acid (e.g., AcOH) and/or heat to reflux.
Strong Acid (e.g., H₂SO₄) Multiple products, some with loss of iodine.Dehalogenation and potential degradation.Use a weaker catalytic acid.[7]
Toluene, Reflux Clean conversion to desired product.Favorable for water removal, driving cyclization.Use a Dean-Stark apparatus for optimal results.
Question 3: I reacted this compound with an aldehyde, but the resulting hydrazone seems unstable during workup or purification. Why?

Answer: While hydrazones are common derivatives of aldehydes and ketones, their stability can vary significantly.[5] Hydrazones formed from aldehydes are generally less hydrolytically stable than those from ketones. The electron-withdrawing nature of the 5-iodo-2-pyrimidinyl group can further influence the stability of the C=N bond.

Causality & Mitigation:

  • Hydrolysis: The hydrazone formation is a reversible equilibrium. During aqueous workup, especially under acidic or basic conditions, the hydrazone can hydrolyze back to the starting aldehyde and this compound.

  • Oxidation: The N-H proton of the hydrazone can be susceptible to oxidation, leading to other byproducts.

Troubleshooting & Mitigation Strategy:

  • Anhydrous Conditions: If possible, perform the reaction and subsequent steps under anhydrous conditions to prevent hydrolysis.

  • pH Neutral Workup: During workup, use a saturated solution of a neutral salt like sodium chloride (brine) and avoid strong acids or bases.

  • Immediate Use: It is often best to use the crude hydrazone directly in the next step without purification if the subsequent reaction conditions are compatible.

  • Alternative Purification: If purification is necessary, opt for non-aqueous methods like precipitation/trituration or chromatography on a neutral support like silica gel, using anhydrous solvents.

Visualizing Reaction Pathways

A clear understanding of the reaction pathways is essential for troubleshooting. The following diagram illustrates the primary desired reaction (cyclization) and key side reactions.

reaction_pathways start This compound + 1,3-Dicarbonyl hydrazone Hydrazone Intermediate start->hydrazone Condensation (reversible) dehalogenated Dehalogenated Byproduct start->dehalogenated Harsh Acid/ High Temp product Desired Product: 6-Iodo-1H-pyrazolo[3,4-d]pyrimidine hydrazone->product Cyclization (Acid/Heat) regioisomer Regioisomeric Byproduct hydrazone->regioisomer Alternative Cyclization (unsymmetrical dicarbonyl) product->dehalogenated Reductive Conditions

Caption: Desired and competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: Optimized Synthesis of 6-Iodo-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol is designed to maximize yield while minimizing the formation of regioisomers and dehalogenated byproducts.

Materials:

  • This compound (1.0 eq)

  • 1-Phenyl-1,3-butanedione (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 2.36 g, 10 mmol) and ethanol (50 mL).

  • Add 1-phenyl-1,3-butanedione (1.78 g, 11 mmol).

  • Add glacial acetic acid (2 mL) to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a major new, less polar spot should appear.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted dicarbonyl.

  • Dry the product under vacuum to yield the desired 6-Iodo-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Self-Validation:

  • Expected Yield: >80%

  • Appearance: Off-white to pale yellow solid.

  • Purity Check: A single major spot on TLC. ¹H NMR should show characteristic peaks for the pyrazolopyrimidine core and the phenyl and methyl substituents, with no evidence of the dehalogenated analog.[3]

Protocol 2: Troubleshooting Workflow for Unexpected Byproducts

This workflow provides a logical sequence for identifying and resolving issues with byproduct formation.

troubleshooting_workflow start Unexpected Byproduct Observed (TLC/LCMS) check_mass Identify Byproduct Mass via LCMS start->check_mass mass_loss_126 Mass Loss of ~126 Da? check_mass->mass_loss_126 same_mass Same Mass as Product? mass_loss_126->same_mass No dehalogenation Diagnosis: Dehalogenation mass_loss_126->dehalogenation Yes other_mass Other Mass? same_mass->other_mass No regioisomer Diagnosis: Regioisomer same_mass->regioisomer Yes incomplete_rxn Diagnosis: Incomplete Reaction or Dimerization other_mass->incomplete_rxn Yes action_dehal Action: 1. Check for metal contamination. 2. Lower reaction temperature. 3. Use inert atmosphere. dehalogenation->action_dehal action_regio Action: 1. Confirm structure by 2D NMR. 2. Modify solvent/catalyst to   improve selectivity. regioisomer->action_regio action_incomplete Action: 1. Increase reaction time/temp. 2. Check reagent stoichiometry. 3. Analyze by NMR for structure. incomplete_rxn->action_incomplete

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Al-Ostoot, F. H., et al. (2022). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. Available at: [Link]

  • Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Lv, K., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. Available at: [Link]

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. Available at: [Link]

  • Gouda, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. Available at: [Link]

  • Fadda, A. A., et al. (2016). Scheme 4. Reactions with hydrazinopyrimidine 2. ResearchGate. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Available at: [Link]

  • van Duin, P. J., & Schmal, D. (1995). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PMC - PubMed Central. Available at: [Link]

  • Ragab, F. A., et al. (2015). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available at: [Link]

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • Mlynarski, J., & Paradowska, J. (2011). Enantiodivergent Aldol Condensation in the Presence of Aziridine/Acid/Water Systems. MDPI. Available at: [Link]

  • Prakash, O., et al. (2012). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. Available at: [Link]

  • Padwa, A., et al. (2011). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. Available at: [Link]

  • Li, L., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. Available at: [Link]

  • Drouet, C., et al. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • Garcı́a-Garcı́a, P., et al. (2013). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. PMC - NIH. Available at: [Link]

  • Gamov, G. A., et al. (2010). The Schiff bases of pyridoxal-5-phosphate and hydrazides of certain pyrazoles: Stability, kinetics of formation, and synthesis. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). 19.9 Nucleophilic Addition of Hydrazin - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Hydrazino-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Hydrazino-5-iodopyrimidine. This document is designed for researchers, medicinal chemists, and process development professionals who handle this important synthetic intermediate. The purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This guide provides in-depth, field-tested advice on purification techniques, troubleshooting common issues, and answering frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the typical physical properties and stability considerations for this compound?

A1: this compound is typically a solid at room temperature, often appearing as a pale yellow to brown powder, depending on its purity.[1] The hydrazino group (-NHNH₂) is a key functional group which is nucleophilic and can be susceptible to oxidation over time, especially when exposed to air and light. The iodo-substituent increases the molecule's molecular weight and can influence its solubility profile. For long-term storage, it is advisable to keep the compound in a cool, dark environment under an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the most common impurities I might encounter after synthesizing this compound?

A2: Impurities are typically related to the synthetic route. Common starting materials for similar compounds include a di-halogenated pyrimidine and hydrazine hydrate.[2] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as 2-chloro-5-iodopyrimidine or 2,4-dichloro-5-iodopyrimidine.

  • Excess Hydrazine Hydrate: This is a common reagent used in excess to drive the reaction to completion.[2][3]

  • Hydrolysis Products: For example, 2-hydroxy-5-iodopyrimidine, if the reaction is performed in the presence of water at elevated temperatures.

  • Oxidation Products: The hydrazino group can be oxidized, leading to colored impurities.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q3: Which analytical techniques are best for assessing the purity of my compound?

A3: A multi-technique approach is always recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess the number of components in your sample and to identify a suitable solvent system for column chromatography.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like TFA or formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[1]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.[1]

Part 2: Primary Purification Protocols

Recrystallization is the most common and efficient method for purifying solid organic compounds like this compound. Column chromatography is a powerful alternative for separating compounds with similar solubility profiles.

Workflow 1: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the crystals to reform upon cooling, leaving impurities behind in the solution.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point. Test small amounts of your crude product in various solvents (see Table 1). Ethanol, isopropanol, acetonitrile, or mixtures with water are often good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is best done by adding the solvent in small portions to the solid on a hot plate, swirling to aid dissolution.

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining mother liquor that contains dissolved impurities.[6]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done in a drying oven at a moderate temperature (e.g., 50-60°C) or under high vacuum.[6]

SolventBoiling Point (°C)PolarityExpected Outcome for this compound
Ethanol78PolarGood solubility when hot, lower when cold. A promising candidate.
Isopropanol82PolarSimilar to ethanol, may offer different crystal morphology.
Acetonitrile82Polar AproticOften a good choice for nitrogen-containing heterocycles.
Dichloromethane40Mid-PolarityMay be too good a solvent even when cold, leading to low recovery.[7]
Toluene111Non-PolarLikely poor solubility even when hot. Could be used as an anti-solvent.
Water100Very PolarMay be used in a solvent/anti-solvent system with a miscible organic solvent.
Workflow 2: Purification by Column Chromatography

This technique is used when recrystallization is ineffective, particularly for removing impurities with very similar solubility to the product.[8]

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.[8] Given the basic nature of the hydrazino group, deactivating the silica with a small amount of triethylamine (e.g., 0.5-1%) in the eluent can prevent streaking and improve recovery.

  • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by TLC analysis first. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). The ideal solvent system should give your product an Rf value of ~0.3 on the TLC plate.

  • Column Packing: The column must be packed uniformly to ensure good separation. A "wet" slurry packing method is generally preferred.

  • Loading: The crude sample should be dissolved in a minimal amount of the eluent or a stronger solvent and loaded carefully onto the top of the column. Alternatively, "dry loading," where the compound is pre-adsorbed onto a small amount of silica, can improve resolution.[9]

  • Elution and Fraction Collection: The eluent is passed through the column, and fractions are collected sequentially.[4] The composition of the fractions is monitored by TLC to identify which ones contain the pure product.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Visual Guide: General Purification Strategy

G cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Method cluster_end Final State Crude Crude Product (Post-Synthesis) Analysis Assess Purity (TLC, HPLC, NMR) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Recrystallize Recrystallization Decision->Recrystallize No (Solid, Crystalline) Column Column Chromatography Decision->Column No (Oily or Complex Mixture) Pure Pure Product (>98%) Decision->Pure Yes Recrystallize->Analysis Column->Analysis Dry Dry & Characterize Pure->Dry

Caption: A workflow for selecting the appropriate purification method.

Recrystallization Issues

Problem 1: My compound "oils out" instead of forming crystals.

  • Potential Causes:

    • The boiling point of the solvent is higher than the melting point of your compound (or a eutectic mixture with impurities).

    • The solution is supersaturated, and crystallization is occurring too rapidly.

    • The presence of significant impurities is depressing the melting point.

  • Recommended Solutions:

    • Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Let it cool more slowly.

    • Try a different solvent with a lower boiling point.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

    • Add a "seed crystal" (a tiny amount of pure product) to the cooled solution to initiate crystallization.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Potential Causes:

    • Too much solvent was used, and the solution is not saturated.

    • The compound is extremely soluble in the chosen solvent, even when cold.

  • Recommended Solutions:

    • Boil off some of the solvent to increase the concentration and then allow it to cool again.

    • If the compound is too soluble, try adding an "anti-solvent." This is a second solvent in which the compound is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise to the solution at room temperature until it just starts to become cloudy, then warm slightly to redissolve and cool slowly.

Problem 3: The purity of my compound did not improve after recrystallization.

  • Potential Causes:

    • The impurities have very similar solubility properties to your product in the chosen solvent.

    • The rate of cooling was too fast, causing the impurities to co-precipitate or become trapped in the crystal lattice.

  • Recommended Solutions:

    • Ensure you are cooling the solution slowly to allow for selective crystallization.

    • Try a different recrystallization solvent or a multi-solvent system.

    • If multiple recrystallizations fail, the compound may need to be purified by column chromatography.[9]

Visual Guide: Troubleshooting Recrystallization

G cluster_oil Oiling Out cluster_nocrystal No Crystals Form cluster_nopurity Purity Not Improved start Recrystallization Attempt outcome Observe Outcome start->outcome oil_cause Cause: - Supersaturation - Solvent BP > MP - High Impurity outcome->oil_cause Oils out nocrystal_cause Cause: - Too much solvent - Too soluble outcome->nocrystal_cause No crystals nopurity_cause Cause: - Impurity co-crystallizes - Cooled too fast outcome->nopurity_cause Low purity success Pure Crystals Formed outcome->success Success oil_sol Solution: 1. Reheat, add more solvent 2. Cool slower 3. Try lower BP solvent oil_cause->oil_sol nocrystal_sol Solution: 1. Boil off solvent 2. Add anti-solvent 3. Scratch flask/seed nocrystal_cause->nocrystal_sol nopurity_sol Solution: 1. Cool slower 2. Change solvent 3. Use column chromatography nopurity_cause->nopurity_sol

Caption: A decision tree for troubleshooting common recrystallization issues.

Column Chromatography Issues

Problem 1: My compound is streaking on the TLC plate and won't move off the baseline of the column.

  • Potential Causes:

    • The compound is highly polar and is binding irreversibly to the acidic silica gel. The basic hydrazino group is a likely cause.

    • The eluent is not polar enough.

  • Recommended Solutions:

    • Increase the polarity of your eluent. For example, switch from 20% ethyl acetate in hexanes to 50% or 100%. Adding a small amount of a very polar solvent like methanol can also help.

    • Deactivate the silica gel. Prepare your eluent with 0.5-1% triethylamine or ammonia to neutralize the acidic sites on the silica, which will reduce the strong interaction with your basic compound.

    • Consider using a different stationary phase, such as neutral alumina.[8]

Problem 2: I can't separate my product from an impurity (spots are overlapping on TLC).

  • Potential Causes:

    • The eluent system does not have sufficient selectivity for the two compounds.

    • The column was overloaded with too much crude material.

    • The column was not packed properly, leading to channeling.

  • Recommended Solutions:

    • Systematically screen different eluent systems using TLC. Try changing the components entirely (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol) rather than just the ratio.

    • Use a larger column or load less material. A general rule is a mass ratio of at least 30:1 of silica to crude compound.

    • Repack the column carefully, ensuring a level and uniform bed.

References

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology.
  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile.
  • Column Chrom
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Column chrom

Sources

Improving the stability of 2-Hydrazino-5-iodopyrimidine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydrazino-5-iodopyrimidine

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. This compound is a key intermediate in the development of various pharmacologically active agents, including kinase inhibitors. However, the inherent reactivity of the hydrazine moiety, coupled with the presence of an iodo-substituent, presents unique stability challenges in solution.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to empower you to mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) on Handling & Storage

Q1: My solution of this compound is turning yellow/brown. What's causing this discoloration and how can I prevent it?

Answer: This is the most common issue reported and is almost always indicative of oxidative degradation. The hydrazine group (-NHNH₂) is a strong reducing agent and is highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[1] This process can be accelerated by trace metal impurities, light, and certain solvents.

The primary degradation pathway involves the oxidation of the hydrazine to a diazene intermediate, which can then undergo further reactions, including the potential loss of nitrogen gas to form 5-iodopyrimidine or react with other species in solution.[2][3] The observed color is often due to the formation of small amounts of iodine (I₂) or highly conjugated side products.

Prevention Strategies:

  • Solvent Choice: Use deoxygenated solvents. Aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), once properly dried and deoxygenated, are generally preferred for stock solutions over protic solvents like methanol, which can participate in side reactions.

  • Inert Atmosphere: Prepare solutions and conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). This is the single most effective measure to prevent oxidation.[1]

  • Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from glassware or reagents), adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

  • Light Protection: Store the solid reagent and any solutions in amber vials or wrap containers in aluminum foil to protect from light, which can catalyze the homolytic cleavage of the C-I bond and promote radical reactions.

Q2: What are the optimal conditions for storing a stock solution of this compound?

Answer: Long-term stability in solution is challenging, and it is highly recommended to prepare solutions fresh whenever possible. If a stock solution must be prepared and stored, follow these guidelines:

ParameterRecommendationRationale
Solvent Anhydrous, deoxygenated DMSO or DMFAprotic, minimizes solvent-mediated degradation pathways. Must be purged with N₂ or Ar.
Concentration ≤ 10 mMLower concentrations can sometimes degrade faster due to the higher relative ratio of dissolved oxygen. Work at the highest concentration practical for your workflow.
Temperature -20°C to -80°CReduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary driver of degradation.[1]
Container Amber glass vial with a PTFE-lined capProtects from light and prevents leaching of impurities from plastic.

Pro-Tip: For maximum reproducibility, prepare a larger, validated batch of deoxygenated solvent. Aliquot your stock solution into single-use vials under an inert atmosphere. This prevents repeated freeze-thaw cycles and re-introduction of air into the bulk solution.

Q3: I'm observing poor reproducibility in my kinase assays. Could the stability of my inhibitor stock be the problem?

Answer: Absolutely. If this compound is a precursor to your final inhibitor, or used as a fragment, its degradation will directly lead to a lower effective concentration of the active compound. This results in variable IC₅₀ values and poor run-to-run reproducibility.

The degradation products are unlikely to have the same biological activity. Therefore, a 10% degradation of your stock solution means you are introducing a 10% error in your concentration-response curve before the experiment even begins. It is crucial to validate the purity of your solution before use, especially if it has been stored for any length of time.

Section 2: Degradation Pathway and Mechanism

The primary route of instability for this compound in solution is oxidation. The diagram below illustrates the generally accepted initial steps of this process.

G cluster_main Degradation of this compound A This compound C Aryl Diazene Intermediate (Unstable) A->C Oxidation B [O] (Air, Metal Ions, Light) B->A D Decomposition Products C->D Further Reactions E 5-Iodopyrimidine (+ N₂ Gas) D->E F Other Colored Byproducts D->F

Sources

Troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your synthetic protocols.

Introduction

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its synthesis, most commonly achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner, can be influenced by a variety of factors. This guide provides practical, experience-driven advice to diagnose and resolve issues leading to low yields and other synthetic difficulties.

Troubleshooting Guide: Low Yields and Common Issues

This section addresses specific problems you may encounter during the synthesis of pyrazolo[1,5-a]pyrimidines. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?

Low yields are a common frustration in organic synthesis. For pyrazolo[1,5-a]pyrimidines, the root cause often lies in one of several key areas: the reactivity of your starting materials, suboptimal reaction conditions, or the formation of stable, undesired side products.

Causality and Recommended Actions:

  • Reactivity of the 3-Aminopyrazole: The nucleophilicity of the 3-aminopyrazole is critical for the initial attack on the 1,3-bielectrophile.

    • Electron-Withdrawing Groups (EWGs): If your 3-aminopyrazole possesses strong EWGs (e.g., -NO₂, -CN, -CF₃), its nucleophilicity will be significantly reduced, leading to a sluggish or incomplete reaction.

      • Solution: Consider using more forcing reaction conditions, such as higher temperatures or longer reaction times. Microwave irradiation can be particularly effective in driving these reactions to completion.[1] Alternatively, if synthetically feasible, opt for a 3-aminopyrazole with less deactivating substituents.

    • Steric Hindrance: Bulky substituents near the amino group or the pyrazole nitrogen can sterically hinder the approach to the electrophile.

      • Solution: Similar to EWGs, more energetic conditions may be required. A change in solvent to one that better solvates the transition state might also be beneficial.

  • Reactivity of the 1,3-Bielectrophile: The electrophilicity of the 1,3-dicarbonyl or its equivalent is equally important.

    • Less Reactive Dicarbonyls: Simple dialkyl ketones are generally less reactive than β-ketoesters or β-diketones.

      • Solution: Enhance the electrophilicity by using a Lewis acid catalyst (e.g., ZnCl₂, MgCl₂) to coordinate to the carbonyl oxygen. Alternatively, using a more reactive 1,3-bielectrophile, such as a β-enaminone, can significantly improve yields and reaction times.[2]

  • Suboptimal Reaction Conditions:

    • Inappropriate Catalyst: The choice between an acid or base catalyst is crucial and often substrate-dependent.

      • Acid Catalysis (e.g., AcOH, H₂SO₄): Generally used to activate the carbonyl group of the 1,3-bielectrophile.[1]

      • Base Catalysis (e.g., NaOEt, Et₃N): Typically used to deprotonate the 3-aminopyrazole, increasing its nucleophilicity.

      • Solution: Perform small-scale screening of both acidic and basic catalysts to determine the optimal conditions for your specific substrate combination.

    • Solvent Effects: The solvent plays a key role in solvating reactants and intermediates.

      • Solution: Common solvents include ethanol, acetic acid, and toluene.[2] If solubility is an issue, consider a more polar solvent like DMF or DMSO. In some cases, solvent-free conditions with microwave irradiation have proven highly effective.[1]

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield (<30%) check_sm Assess Starting Material Reactivity start->check_sm check_conditions Evaluate Reaction Conditions start->check_conditions check_byproducts Analyze for Side Products start->check_byproducts optimize_sm Modify Starting Materials: - Less EWGs - Less steric hindrance - More reactive dicarbonyl check_sm->optimize_sm Sub-optimal reactivity optimize_conditions Screen Conditions: - Acid vs. Base catalyst - Solvent polarity - Temperature/Microwave check_conditions->optimize_conditions Sub-optimal conditions identify_byproducts Identify Byproducts (NMR, LC-MS) - Isomers - Dihydro-derivatives - Starting material degradation check_byproducts->identify_byproducts Byproducts detected solution Improved Yield optimize_sm->solution optimize_conditions->solution identify_byproducts->optimize_conditions Address formation

Caption: A workflow for diagnosing and resolving low yields in pyrazolo[1,5-a]pyrimidine synthesis.

Question 2: I'm observing multiple spots on TLC, and my final product is difficult to purify. What are the likely impurities?

The presence of multiple byproducts is a common purification challenge. Understanding the potential side reactions can help in both minimizing their formation and developing an effective purification strategy.

Potential Byproducts and Their Origins:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible. The regioselectivity is determined by which carbonyl group is initially attacked by the exocyclic amino group of the 3-aminopyrazole and which is attacked by the endocyclic pyrazole nitrogen.

    • Controlling Regioselectivity: The outcome can often be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[1] For more predictable regioselectivity, consider using a β-enaminone with a good leaving group (e.g., dimethylamino), which directs the initial aza-Michael addition.[2]

  • Dihydro-pyrazolo[1,5-a]pyrimidines: In some multicomponent reactions, the final cyclization product may be a non-aromatic dihydro-derivative.[2]

    • Solution: An oxidation step is often required to furnish the aromatic pyrazolo[1,5-a]pyrimidine. Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply exposure to air, sometimes facilitated by the reaction conditions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have to separate your product from the starting 3-aminopyrazole and 1,3-dicarbonyl compound.

    • Solution: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent. If the reaction stalls, reconsider the reaction conditions as described in Question 1.

  • Self-Condensation or Degradation Products: Under harsh conditions, starting materials may degrade or undergo self-condensation.

Purification Strategies:

Impurity TypeRecommended Purification MethodRationale
Regioisomers Flash column chromatographyIsomers often have slightly different polarities, allowing for separation on silica gel.
Dihydro-derivatives Oxidation followed by chromatography or recrystallizationConvert the byproduct to the desired product before final purification.
Starting Materials Aqueous workup and/or column chromatographyDifferences in polarity and acidity/basicity can be exploited for separation.
Degradation Products Recrystallization or chromatographyThese are often highly polar or polymeric and can sometimes be removed by simple filtration or recrystallization.
Question 3: My reaction is very slow and appears to stall. How can I increase the reaction rate?

A sluggish reaction can be indicative of several factors, primarily related to activation energy and the frequency of effective molecular collisions.

Strategies to Accelerate Your Reaction:

  • Increase Temperature: As a general rule, increasing the reaction temperature by 10°C can double the reaction rate. Refluxing in a higher-boiling solvent can be a simple and effective solution.

  • Microwave Irradiation: This is a highly effective method for accelerating many organic reactions, including the synthesis of pyrazolo[1,5-a]pyrimidines.[1] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and higher yields compared to conventional heating.

  • Catalyst Optimization:

    • Screening: If you are using a catalyst, ensure it is the optimal one for your system. As mentioned previously, screen both acid and base catalysts.

    • Catalyst Loading: Ensure you are using an appropriate catalyst loading. For some reactions, a catalytic amount is sufficient, while others may require stoichiometric amounts of a promoter.

  • Use of More Reactive Reagents:

    • If your synthesis allows, switching to a more reactive 1,3-bielectrophile, such as a β-enaminone or a dicarbonyl with electron-withdrawing groups, can dramatically increase the reaction rate.[2]

Reaction Acceleration Decision Tree

reaction_acceleration start Slow/Stalled Reaction increase_temp Increase Temperature (Conventional Heating) start->increase_temp use_microwave Employ Microwave Irradiation start->use_microwave optimize_catalyst Optimize Catalyst (Type and Loading) start->optimize_catalyst change_reagents Use More Reactive Starting Materials start->change_reagents success Reaction Rate Increased increase_temp->success use_microwave->success optimize_catalyst->success change_reagents->success

Caption: Decision tree for accelerating pyrazolo[1,5-a]pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyrimidines?

The most prevalent and versatile method is the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound.[2] Variations of this approach include the use of 1,3-diketones, β-ketoesters, β-enaminones, and ynones.[2] Other notable methods include multicomponent reactions and intramolecular cyclizations.[2]

Q2: How do I choose the appropriate solvent for my reaction?

The choice of solvent depends on the solubility of your starting materials and the reaction temperature required.

  • Protic solvents like ethanol and acetic acid are commonly used and can participate in the reaction mechanism by protonating carbonyls or stabilizing charged intermediates.[2]

  • Aprotic polar solvents such as DMF and DMSO are good for dissolving a wide range of reactants and can be used at higher temperatures.

  • Aprotic non-polar solvents like toluene are often used in acid-catalyzed reactions where water removal (e.g., with a Dean-Stark trap) is necessary to drive the equilibrium towards the product.

Q3: What analytical techniques are best for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method for routine reaction monitoring. It allows you to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when trying to identify byproducts, LC-MS is invaluable. It provides information on the retention times and mass-to-charge ratios of the components in your mixture, aiding in the identification of intermediates and side products.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Condition Screening

  • To a series of small reaction vials, add the 3-aminopyrazole (1.0 eq).

  • Add the 1,3-dicarbonyl compound (1.1 eq).

  • To each vial, add a different solvent (e.g., ethanol, acetic acid, toluene, DMF; ~0.5 M concentration).

  • To separate sets of vials for each solvent, add a different catalyst (e.g., for acidic conditions: 0.1 eq of H₂SO₄ or p-TsOH; for basic conditions: 1.1 eq of Et₃N or K₂CO₃).

  • Seal the vials and place them in a heating block at a set temperature (e.g., 80 °C).

  • Monitor the reactions at regular intervals (e.g., 1, 4, 12, and 24 hours) by TLC or LC-MS.

  • Compare the consumption of starting materials and the formation of the desired product to identify the optimal conditions.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

Sources

Technical Support Center: Optimizing Hydrazine Hydrate Stoichiometry in Hydrazinopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of hydrazinopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving hydrazine hydrate and substituted pyrimidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your synthetic strategies effectively.

The synthesis of hydrazinopyrimidines is a cornerstone in the development of a wide array of therapeutic agents. The hydrazine moiety serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration. However, the seemingly straightforward reaction of a halopyrimidine with hydrazine hydrate is fraught with potential challenges, including issues with regioselectivity, the formation of undesired byproducts, and low yields. This guide provides a structured approach to understanding and overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the synthesis of hydrazinopyrimidines.

Q1: What is the optimal molar ratio of hydrazine hydrate to my chloropyrimidine substrate?

A: The stoichiometry of hydrazine hydrate is a critical parameter that dictates the reaction's outcome. While a slight excess of hydrazine hydrate (1.1-1.5 equivalents) is often sufficient for the monosubstitution of a chloropyrimidine, a larger excess can lead to the formation of dihydrazino-substituted byproducts, especially with di- or tri-chlorinated pyrimidines. Conversely, an insufficient amount of hydrazine hydrate will result in incomplete conversion and a lower yield of the desired product. It is crucial to initiate your optimization with a modest excess and monitor the reaction progress closely by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: How does reaction temperature affect the formation of byproducts?

A: Temperature plays a pivotal role in controlling the selectivity and rate of the reaction. For many chloropyrimidines, the reaction with hydrazine hydrate can proceed at room temperature or with gentle heating (40-60 °C). Higher temperatures can accelerate the reaction but also increase the likelihood of side reactions, including the formation of di-substituted products and, in some cases, ring-opening of the pyrimidine core. It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.

Q3: My reaction is yielding a mixture of regioisomers. How can I improve selectivity?

A: Regioselectivity in the hydrazinolysis of dichloropyrimidines is a well-documented challenge. For instance, in 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position. However, the electronic nature of other substituents on the pyrimidine ring can significantly influence this preference. Electron-donating groups can alter the electron density at the C2 and C4 positions, sometimes leading to a loss of selectivity or even a reversal of the preferred site of attack. Strategies to enhance regioselectivity include a careful choice of solvent and reaction temperature. In some cases, a stepwise approach where one chloro group is substituted under milder conditions before introducing a second nucleophile under more forcing conditions can provide better control.

Q4: I am observing an unexpected byproduct that is not the di-substituted product. What could it be?

A: Besides the common dihydrazino-substituted byproduct, other side reactions can occur. One possibility is the cleavage of the pyrimidine ring. This is more likely to happen under harsh reaction conditions, such as high temperatures or prolonged reaction times with a large excess of hydrazine. The resulting acyclic byproducts can be complex and difficult to characterize. Another potential side reaction is the formation of pyrazoles, which can arise from the rearrangement of the pyrimidine ring upon reaction with hydrazine.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of hydrazinopyrimidines.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Hydrazinopyrimidine 1. Incomplete reaction. 2. Formation of byproducts. 3. Degradation of starting material or product. 4. Mechanical losses during workup and purification.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. If the reaction stalls, consider incrementally increasing the temperature or adding a small additional portion of hydrazine hydrate. 2. Optimize Hydrazine Hydrate Ratio: Start with a small excess (e.g., 1.2 equivalents) and analyze the crude reaction mixture for byproducts. If di-substitution is observed, reduce the equivalents of hydrazine hydrate. 3. Control Temperature: Begin the reaction at a lower temperature (e.g., room temperature) and only heat if necessary. Harsh heating can lead to degradation. 4. Purification Strategy: The choice of purification method is critical. Recrystallization is often an effective method for obtaining highly pure hydrazinopyrimidines.[2] If column chromatography is necessary, select an appropriate solvent system based on the polarity of your compound.
Formation of Dihydrazino-substituted Byproduct 1. Excess hydrazine hydrate. 2. High reaction temperature. 3. Prolonged reaction time.1. Reduce Hydrazine Hydrate Stoichiometry: Use a molar ratio closer to 1:1, or even slightly substoichiometric, and accept a lower conversion to maximize the yield of the mono-substituted product. Unreacted starting material can often be recovered and recycled. 2. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired extent.
Incomplete Reaction/Low Conversion 1. Insufficient hydrazine hydrate. 2. Low reaction temperature. 3. Poor solubility of starting materials.1. Increase Hydrazine Hydrate: Incrementally increase the amount of hydrazine hydrate, but be mindful of the potential for di-substitution. 2. Increase Temperature: Gradually raise the reaction temperature, monitoring for any signs of decomposition. 3. Solvent Selection: Ensure that your chloropyrimidine substrate is soluble in the chosen solvent at the reaction temperature. Consider exploring different solvent systems.
Difficult Purification 1. Presence of closely related byproducts. 2. Product is highly polar and streaks on silica gel.1. Recrystallization: This is often the most effective method for purifying hydrazinopyrimidines. Experiment with different solvent systems to find one that provides good crystal formation. 2. Column Chromatography: If chromatography is unavoidable, consider using a modified stationary phase or a different eluent system. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape of polar, basic compounds.

Experimental Protocols

Below is a general, representative protocol for the synthesis of a monosubstituted hydrazinopyrimidine from a dichloropyrimidine. This should be considered a starting point for optimization.

Synthesis of 4-Hydrazino-2-substituted-pyrimidine

  • Reaction Setup: To a solution of the 2-substituted-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or 1,4-dioxane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.1-1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60 °C). Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane or dichloromethane/methanol).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent. If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be triturated with water or a non-polar solvent to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents). If necessary, column chromatography on silica gel can be performed.

Visualizing the Process

To aid in understanding the reaction and potential troubleshooting pathways, the following diagrams are provided.

.dot

reaction_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting start Chloropyrimidine + Hydrazine Hydrate in Solvent reaction Stir at RT or Heat start->reaction monitoring TLC / LC-MS Analysis reaction->monitoring complete Reaction Complete monitoring->complete Desired Product Formed incomplete Incomplete Reaction monitoring->incomplete Starting Material Remains byproducts Byproducts Formed monitoring->byproducts Side Products Detected Workup & Purification Workup & Purification complete->Workup & Purification increase_temp Increase Temperature incomplete->increase_temp increase_hydrazine Increase Hydrazine Ratio incomplete->increase_hydrazine optimize_solvent Optimize Solvent incomplete->optimize_solvent reduce_temp Reduce Temperature byproducts->reduce_temp reduce_hydrazine Reduce Hydrazine Ratio byproducts->reduce_hydrazine increase_temp->reaction increase_hydrazine->reaction optimize_solvent->start reduce_temp->reaction reduce_hydrazine->start

Caption: A workflow diagram for the synthesis and troubleshooting of hydrazinopyrimidines.

.dot

regioselectivity cluster_conditions Reaction Conditions cluster_products Products start 2,4-Dichloropyrimidine condition1 Mild Conditions (e.g., RT, Stoichiometric Hydrazine) start->condition1 + Hydrazine Hydrate condition2 Forcing Conditions (e.g., Heat, Excess Hydrazine) start->condition2 + Hydrazine Hydrate product1 4-Hydrazino-2-chloropyrimidine (Major Product) condition1->product1 product2 2-Hydrazino-4-chloropyrimidine (Minor Product) condition1->product2 minor product3 2,4-Dihydrazinopyrimidine condition2->product3

Caption: Factors influencing regioselectivity in the hydrazinolysis of 2,4-dichloropyrimidine.

References

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Hydrazino-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming solubility issues encountered with 2-Hydrazino-5-iodopyrimidine in various chemical reactions. Our approach is rooted in fundamental chemical principles and validated by insights from synthetic methodologies for related compounds.

Understanding the Solubility Profile of this compound

This compound (CAS 63558-64-5) is a valuable heterocyclic building block, particularly in the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds, which are of significant interest in medicinal chemistry.[1][2][3][4][5] However, its effective use can be hampered by limited solubility in common organic solvents.

The molecule's structure provides clues to its solubility characteristics. With a molecular weight of approximately 236 g/mol , four hydrogen bond acceptors, and two hydrogen bond donors, it exhibits a degree of polarity.[6] The pyrimidine ring and the iodine atom contribute to its lipophilicity, while the hydrazino group introduces polar character. This balance often results in moderate solubility in a range of polar aprotic and protic solvents, but it can be poorly soluble in nonpolar solvents.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to the solubility of this compound during experimental work.

Question 1: My this compound is not dissolving in my reaction solvent at room temperature. What should I do?

Answer:

This is a common challenge. The solubility of this compound is often limited in many solvents at ambient temperature. Here is a systematic approach to address this issue:

  • Solvent Selection: If your reaction chemistry allows, consider switching to a more suitable solvent. Based on synthetic reports for analogous compounds, polar aprotic solvents are often a good starting point.[1][7]

  • Heating: For many compounds, solubility increases with temperature. Gently heating the mixture with stirring can significantly improve dissolution. Always ensure that the applied temperature is well below the decomposition temperature of your reactants and the boiling point of your solvent. Many reactions involving hydrazinopyrimidines are conducted at elevated temperatures or under reflux.[1][3][7]

  • Co-solvent Systems: Employing a mixture of solvents can be highly effective. For instance, a small amount of a high-polarity solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be added to a less polar solvent to enhance the solubility of polar reactants.

  • Sonication: In some cases, ultrasonic agitation can help to break down solid aggregates and promote dissolution, especially for stubborn suspensions.

Question 2: What are the recommended solvents for reactions involving this compound?

Answer:

The choice of solvent is highly dependent on the specific reaction, but for dissolving this compound, the following solvents have been implicitly shown to be effective in syntheses of related compounds:

Solvent CategoryRecommended SolventsTypical Reaction ConditionsRationale & Considerations
Polar Aprotic Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO)Room Temperature to elevated temperaturesHigh polarity effectively solvates the hydrazino and pyrimidine moieties. Use with caution as they can be difficult to remove during workup.
Polar Protic Ethanol, Isopropanol, n-ButanolRoom Temperature to RefluxThe hydroxyl group can participate in hydrogen bonding, aiding dissolution. Commonly used in reactions with hydrazine hydrate.[3][7]
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Room Temperature to RefluxModerately polar and can be good choices for a range of reactions. THF has a lower boiling point, which can be advantageous for easier removal.

Troubleshooting Workflow for Poor Solubility

If you are encountering persistent solubility issues, the following workflow can guide your optimization process.

Solubility Troubleshooting Workflow Troubleshooting Workflow for this compound Solubility start Start: Poor Solubility Observed solvent_choice Is the current solvent optimal? Consider polarity and H-bonding. start->solvent_choice heating Can the reaction temperature be increased? solvent_choice->heating Yes failure Issue Persists: Re-evaluate reaction design solvent_choice->failure No, limited by reaction chemistry cosolvent Introduce a co-solvent (e.g., DMF, DMSO)? heating->cosolvent Yes heating->failure No, thermal instability sonication Apply sonication to aid dissolution? cosolvent->sonication Yes cosolvent->failure No, co-solvent interferes with reaction success Success: Reaction proceeds sonication->success Yes, dissolved sonication->failure No, remains insoluble

Caption: A decision-making workflow for troubleshooting solubility issues.

Question 3: I am performing a reaction to synthesize a pyrazolo[3,4-d]pyrimidine. What is a good starting point for reaction conditions to ensure my this compound dissolves?

Answer:

A common and effective starting point for the synthesis of pyrazolo[3,4-d]pyrimidines from a hydrazinopyrimidine precursor is to use a polar protic solvent and heat.[3]

Experimental Protocol: General Procedure for a Trial Reaction

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and your other reactant(s).

  • Solvent Addition: Add ethanol or isopropanol as the solvent. A typical starting concentration would be in the range of 0.1 to 0.5 M.

  • Heating: While stirring, heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe the consumption of the starting materials.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

This protocol provides a robust starting point. If solubility remains an issue even at reflux, consider switching to a higher boiling point alcohol like n-butanol or introducing a small amount of DMF as a co-solvent.

Question 4: Can the formation of salts improve the solubility of this compound?

Answer:

Yes, this is a plausible strategy, particularly if you are working in a protic solvent system. The hydrazino group is basic and can be protonated by an acid to form a more soluble salt.

Causality: The formation of a salt increases the ionic character of the compound, which generally leads to higher solubility in polar protic solvents like water or alcohols.

Considerations:

  • Reaction Compatibility: The addition of an acid must be compatible with your other reagents and the desired reaction pathway. In many cases, the reaction itself may be acid-catalyzed, in which case this approach is synergistic.

  • Stoichiometry: You may only need a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a stoichiometric amount of a weaker acid (e.g., acetic acid) to see a significant improvement in solubility.

  • Product Isolation: Keep in mind that your product may also be a salt, which will affect your workup and purification strategy. A basic workup may be required to deprotonate the product before extraction.

Logical Relationships in Solvent Selection

The choice of solvent is a critical first step in addressing solubility. The following diagram illustrates the logical considerations for selecting an appropriate solvent system.

Solvent Selection Logic Logical Flow for Solvent Selection start Reaction Start reagent_properties Analyze Reactant Properties (Polarity, H-bonding of this compound) start->reagent_properties reaction_type Consider Reaction Type (e.g., Nucleophilic substitution, Condensation) reagent_properties->reaction_type solvent_class Select Solvent Class reaction_type->solvent_class polar_aprotic Polar Aprotic (DMF, DMSO, DMAc) solvent_class->polar_aprotic High polarity needed polar_protic Polar Protic (Ethanol, Isopropanol) solvent_class->polar_protic H-bonding is beneficial ethers Ethers (Dioxane, THF) solvent_class->ethers Moderate polarity sufficient optimization Optimize with Temperature and/or Co-solvents polar_aprotic->optimization polar_protic->optimization ethers->optimization

Caption: A diagram illustrating the decision process for solvent selection.

References

  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances.
  • Ibrahim, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.

  • Patel, H. M., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research.
  • Gomaa, A. M., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy.
  • El-Sayed, N. N. E., et al. (2022).
  • Organic Syntheses. Procedure for dissolving solids in DMF. [Link]

  • Novasyn Organics. 2-HYDRAZINO-5-IODOPYRIDINE Product Page. [Link]

  • Google Patents.
  • Organic Syntheses. Procedure involving dissolution in methanol. [Link]

  • Request PDF. Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. [Link]

  • Al-Omary, F. A. M., et al. (2018). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Molecules.
  • Organic Syntheses. Use of THF as a reaction solvent. [Link]

  • Organic Syntheses. Use of anhydrous tetrahydrofuran for dissolving reagents. [Link]

  • Google Patents.
  • Ghorab, M. M., et al. (2015). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Chemistry Central Journal.

Sources

Iodination challenges of pyrimidine derivatives and potential solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iodination of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for challenges encountered during the synthesis of iodinated pyrimidines. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to overcome experimental hurdles.

Introduction: The Challenge of Pyrimidine Iodination

The pyrimidine core is a cornerstone of numerous pharmaceuticals and biologically active compounds. The introduction of an iodine atom onto this ring system is a critical transformation, as the resulting organoiodide is a versatile intermediate for further functionalization through cross-coupling reactions. However, the electron-deficient nature of the pyrimidine ring makes it inherently less reactive towards classical electrophilic aromatic substitution (SEAr), which is the most common method for iodination.[1][2] This low reactivity often necessitates harsh reaction conditions or the use of highly activated iodinating agents, which can lead to challenges in terms of regioselectivity, substrate scope, and functional group tolerance.[2][3] This guide will address these challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrimidine derivative not undergoing iodination under standard electrophilic conditions?

A1: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This reduces the nucleophilicity of the ring, making it resistant to attack by relatively weak electrophiles like molecular iodine (I₂).[1] To overcome this, the iodine reagent must be "activated" to create a more potent electrophilic species, often denoted as "I⁺".[4] This is typically achieved by using an oxidizing agent or a Lewis acid in conjunction with I₂.[1][2] If your reaction is failing, it's likely that the electrophilicity of your iodine source is insufficient to react with your specific pyrimidine derivative.

Q2: What is the most common position for iodination on the pyrimidine ring and why?

A2: The C5 position is the most common site for electrophilic iodination on the pyrimidine ring.[1][2][3] This regioselectivity is governed by the electronic properties of the ring. The C2, C4, and C6 positions are directly adjacent to the electron-withdrawing nitrogen atoms, making them significantly more electron-deficient. The C5 position, being further from the nitrogens, is the most electron-rich and therefore the most susceptible to electrophilic attack. For pyrimidines with activating groups (e.g., amino or hydroxyl groups), the directing effect of these groups will further enhance the reactivity at the C5 position.

Q3: What are the advantages of using N-Iodosuccinimide (NIS) over other iodinating agents?

A3: N-Iodosuccinimide (NIS) offers several advantages, particularly for sensitive substrates. It serves as a source of electrophilic iodine under milder conditions compared to harsher reagents like iodine monochloride (ICl) or I₂ with strong oxidants.[5] Key benefits include:

  • Mild Reaction Conditions: NIS reactions can often be run at room temperature, preserving sensitive functional groups.

  • Improved Safety: NIS is a solid and is generally easier and safer to handle than reagents like ICl.

  • High Regioselectivity: It typically provides excellent selectivity for the C5 position of activated pyrimidines.

  • Reduced Side Products: The milder conditions often lead to cleaner reactions with fewer byproducts.[6]

Q4: My iodinated pyrimidine product seems to be degrading during workup or purification. What could be the cause?

A4: Iodinated pyrimidines, particularly those with electron-donating groups, can be sensitive to light, acid, and heat. The carbon-iodine bond can undergo homolytic cleavage when exposed to UV light, leading to the formation of radical species and subsequent degradation.[7] During purification via silica gel chromatography, the acidic nature of the silica can cause decomposition, especially for basic pyrimidine derivatives.[8] It is advisable to protect the reaction and product from light, use neutralized silica or an alternative stationary phase like alumina for chromatography, and avoid excessive heat during solvent evaporation.

Q5: Can I iodinate a pyrimidine ring using a C-H activation approach?

A5: Yes, direct C-H iodination is an emerging and powerful strategy. These methods avoid the need for pre-functionalized starting materials and can offer different regioselectivity compared to classical electrophilic substitution. Recent advancements include visible-light-induced photocatalytic methods that can proceed under mild, metal-free conditions.[9] For example, using a reagent like diacetoxyiodobenzene (PIDA) under visible light irradiation can achieve C-H iodination of certain heterocyclic systems.[9] These methods are highly valuable from a green chemistry perspective.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during pyrimidine iodination.

Issue 1: Low to No Yield of Iodinated Product

Potential Causes & Solutions

Potential Cause Underlying Rationale & Explanation Suggested Solutions
Insufficient Electrophilicity of Iodine Reagent The pyrimidine ring is electron-deficient and requires a highly reactive "I⁺" source. Molecular iodine (I₂) alone is often not electrophilic enough.1. Increase Activation: If using I₂, add a stronger activating agent. Silver salts like AgNO₃ are particularly effective as they precipitate iodide, driving the equilibrium towards the formation of the active electrophile.[1][2] 2. Switch Reagents: Change to a more potent iodinating agent like N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoroacetic acid), or iodine monochloride (ICl).[5]
Deactivating Substituents on the Pyrimidine Ring Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the pyrimidine ring further decrease its nucleophilicity, making electrophilic substitution extremely difficult.1. Harsher Conditions: Increase reaction temperature and/or time (monitor for decomposition). 2. Alternative Strategy: Consider a nucleophilic substitution (SNAr) approach if a suitable leaving group (e.g., chloro) is present at the desired position. Alternatively, a C-H activation/iodination protocol may be more effective.[9]
Poor Solubility of Starting Material If the pyrimidine derivative is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.1. Solvent Screening: Test a range of solvents to find one that provides good solubility for your substrate. Acetonitrile is often a good choice for many iodination reactions.[5] 2. Solvent-Free Conditions: Explore mechanochemical (grinding) methods, which can be highly effective for poorly soluble substrates.[1][2]
Presence of Water in the Reaction Trace amounts of water can react with and deactivate the highly electrophilic iodine species or the activating agents.1. Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Potential Causes & Solutions

Potential Cause Underlying Rationale & Explanation Suggested Solutions
Over-Iodination Highly activated pyrimidines (e.g., with multiple activating groups) can undergo di-iodination if excess iodinating agent is used or reaction times are too long.1. Control Stoichiometry: Use a stoichiometric amount (or slight excess, e.g., 1.1 equivalents) of the iodinating agent. 2. Monitor Reaction: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Competing Reaction at Other Positions While C5 is electronically favored, iodination at other positions can occur, especially with highly reactive reagents or if the C5 position is blocked.1. Milder Reagents: Switch to a milder and more selective iodinating agent like NIS. 2. Blocking Groups: If a specific regioisomer is required, consider temporarily installing a blocking group at the undesired reactive site.
Issue 3: Product Decomposition During Workup or Purification

Potential Causes & Solutions

Potential Cause Underlying Rationale & Explanation Suggested Solutions
Acidity of Silica Gel The Brønsted and Lewis acidic sites on standard silica gel can catalyze the decomposition of acid-sensitive iodinated pyrimidines.[8]1. Neutralize Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent). 2. Alternative Stationary Phase: Use a less acidic stationary phase, such as alumina (basic or neutral).[10] 3. Non-Chromatographic Purification: Purify the product by recrystallization or sublimation if possible.
Light Sensitivity The C-I bond is photolabile and can be cleaved by UV light, leading to product degradation.[7]1. Protect from Light: Cover the reaction flask and purification apparatus with aluminum foil. Work in a fume hood with the sash down to minimize exposure to overhead lighting.
Thermal Instability Prolonged heating, such as during solvent removal on a rotary evaporator, can cause decomposition.1. Minimize Heat: Remove solvent under reduced pressure at the lowest possible temperature. 2. Avoid High Temperatures: If the product is an oil, avoid purification by distillation unless it is known to be thermally stable.

Experimental Protocols & Methodologies

Method 1: Green Mechanochemical Iodination of Uracil Derivatives

This method, adapted from Balasubramaniyam et al. (2022), is an environmentally friendly, solvent-free approach that provides high yields in a short reaction time.[1][2]

Principle: This is an electrophilic aromatic substitution. Silver nitrate (AgNO₃) acts as a Lewis acid, activating molecular iodine (I₂) to generate a potent electrophilic iodinating species in situ. The reaction is driven forward by the precipitation of silver iodide (AgI).[1]

Protocol for 5-Iodo-Uracil:

  • Preparation: In a clean, dry agate mortar, combine uracil (1.0 mmol), molecular iodine (I₂) (1.2 mmol), and silver nitrate (AgNO₃) (2.0 mmol).

  • Grinding: Add 2-4 drops of acetonitrile to facilitate grinding. Grind the mixture with a pestle for 20-30 minutes at room temperature. The mixture will become a tacky, violet-colored solid. The reaction is exothermic.

  • Workup: Once the reaction is complete (monitored by TLC), add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5-10 mL) to quench any unreacted iodine.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash it with water, followed by a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol/water.

Expected Yield: 85-95%

Method 2: NIS-Mediated Iodination of Activated Pyrimidines

This protocol is a general method for the iodination of electron-rich pyrimidines using N-Iodosuccinimide (NIS).

Principle: NIS serves as an electrophilic iodine source. In the presence of a protic or Lewis acid, the succinimide nitrogen is protonated or coordinated, which further polarizes the N-I bond, increasing the electrophilicity of the iodine atom.

Protocol for a Generic Activated Pyrimidine:

  • Preparation: To a solution of the activated pyrimidine (e.g., a 2-aminopyrimidine or 4-hydroxypyrimidine) (1.0 mmol) in acetonitrile or DMF (10 mL), add N-Iodosuccinimide (NIS) (1.1 mmol).

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, a catalytic amount of an acid, such as trifluoroacetic acid (TFA) (0.1 mmol), can be added.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 20 mL) to remove unreacted iodine and succinimide byproducts. Then, wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (potentially neutralized with 1% triethylamine in the eluent) or recrystallization.

Data & Comparative Analysis

The choice of iodination method can significantly impact the outcome of the reaction. The following table provides a comparison of common methods for the C5-iodination of pyrimidine derivatives.

Method Typical Substrates Conditions Yield Range Advantages Disadvantages Ref.
I₂ / AgNO₃ (Grinding) Uracil, Cytosine, and their nucleosidesSolid state, room temp, 20-30 min70-98%Green (solvent-free), rapid, high yield, simple setupLimited to substrates stable to grinding and exothermic conditions[1][2]
I₂ / NaNO₂ Uracil, Cytosine, and their nucleosidesAcetonitrile, room temp, 0.5-3.5 h80-95%Eco-friendly, mild conditions, high regioselectivitySolvent-based, may require longer reaction times than grinding[5]
N-Iodosuccinimide (NIS) Electron-rich pyrimidinesAcetonitrile or DMF, room temp, 1-4 h60-90%Mild conditions, good for sensitive functional groups, easy handlingHigher cost, may require an acid catalyst for less reactive substrates[6]
I₂ / Oxidant (e.g., HNO₃) Uracil, 2'-DeoxyuridineAqueous HNO₃, reflux50-70%Inexpensive reagentsHarsh acidic and oxidative conditions, potential for side reactions (nitration), safety concerns[11]

Visualizations: Mechanisms & Workflows

Mechanism of Electrophilic Iodination with I₂/AgNO₃

The following diagram illustrates the key steps in the activation of molecular iodine by silver nitrate and the subsequent electrophilic attack on the pyrimidine ring.

G cluster_activation Step 1: Generation of Electrophile cluster_SEAr Step 2: Electrophilic Aromatic Substitution (SEAr) I2 I₂ (Molecular Iodine) electrophile [I-NO₃] + I⁺ (Active Electrophile) I2->electrophile Reaction with AgNO₃ AgNO3 AgNO₃ (Silver Nitrate) AgNO3->electrophile AgI AgI (Silver Iodide Precipitate) electrophile->AgI Forms precipitate, drives reaction pyrimidine Pyrimidine Ring (Nucleophile) electrophile->pyrimidine Electrophile attacks ring sigma Sigma Complex (Resonance Stabilized Cation) pyrimidine->sigma π-electrons attack I⁺ product 5-Iodo-Pyrimidine (Product) sigma->product Deprotonation (restores aromaticity) caption Mechanism of I₂/AgNO₃ Iodination G start Low Yield Observed check_reagents Are starting materials pure and dry? start->check_reagents check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes solution_reagents Purify/dry reagents. Use anhydrous solvent. check_reagents->solution_reagents No check_activation Is the iodinating reagent sufficiently activated? check_conditions->check_activation Yes solution_conditions Increase temp/time. Monitor by TLC. check_conditions->solution_conditions No solution_activation Use stronger activator (e.g., AgNO₃) or a more potent reagent (e.g., NIS/TFA). check_activation->solution_activation No check_substrate Is the pyrimidine ring strongly deactivated? check_activation->check_substrate Yes solution_substrate Consider alternative synthetic route (e.g., C-H activation, SNAr). check_substrate->solution_substrate Yes caption Troubleshooting Workflow for Low Yield

Caption: Troubleshooting Workflow for Low Yield

References

  • Bagdi, A. K., et al. (2025). PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes. Chem Asian J., 20(2), e202401101. [Link]

  • BenchChem. (2025). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. BenchChem Technical Guides.
  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(100). [Link]

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support Center.
  • Malet-Martino, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 97, 109-121. [Link]

  • BenchChem. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem Technical Support Center.
  • Balasubramaniyam, T., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (2022). Summary of the iodination at the C5 position of pyrimidine derivatives with metal catalysts at room temperature. [Link]

  • Rahn, R. O., & Sellin, H. G. (1984). Photochemistry of halogen pyrimidines: iodine release studies. Photochemistry and photobiology, 40(3), 331–335. [Link]

  • Balasubramaniyam, T., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • Balasubramaniyam, T., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed. [Link]

  • Skwierawska, A. (2021). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. [Link]

  • Kerr, M. S., & Charette, A. B. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of visualized experiments : JoVE, (87), 51522. [Link]

  • BenchChem. (2025). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. BenchChem Technical Support Center.
  • ResearchGate. (2019). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. [Link]

  • BenchChem. (2025). A Comparative Guide to Green Chemistry Metrics for Aromatic Iodination. BenchChem Technical Support Center.
  • Pathare, R. S., et al. (2012). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an iodine/sodium nitrite system. Organic & Biomolecular Chemistry, 10(3), 558-561. [Link]

  • BenchChem. (2025). A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. BenchChem Technical Support Center.
  • Chakma, S., & Moholkar, V. S. (2018). Mechanistic investigation in degradation mechanism of 5-Fluorouracil using graphitic carbon nitride. Ultrasonics sonochemistry, 51, 407–418. [Link]

  • BenchChem. (2025). Mechanism of Iodination for Aromatic Compounds. BenchChem Technical Support Center.
  • Zhang, B., et al. (2022). Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. Nature Communications, 13(1), 3121. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Hydrazino-5-iodopyrimidine and 2-Hydrazino-5-bromopyrimidine in Cross-Coupling and Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among the diverse array of pyrimidine building blocks, 2-hydrazino-5-halopyrimidines serve as exceptionally versatile intermediates. Their bifunctional nature—possessing a nucleophilic hydrazino group and an electrophilic C-5 halogen—allows for sequential and site-selective modifications. This enables the construction of complex molecular architectures, most notably the pyrazolo[4,3-d]pyrimidine core, a privileged scaffold in kinase inhibitor design.[1][2]

This guide provides an in-depth comparison of the reactivity of two key analogues: 2-Hydrazino-5-iodopyrimidine and 2-Hydrazino-5-bromopyrimidine . The choice between an iodo or bromo substituent at the C-5 position is a critical decision in synthesis design, directly impacting reaction kinetics, required catalytic systems, and overall synthetic efficiency. We will dissect these differences through the lens of fundamental chemical principles and provide practical, experimentally-grounded protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, as well as pyrazole ring formation.

The Decisive Factor: Carbon-Halogen Bond Strength and its Mechanistic Implications

The fundamental difference in reactivity between the iodo- and bromopyrimidine substrates lies in the inherent properties of the carbon-halogen (C-X) bond. In transition metal-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is well-established: I > Br > Cl >> F .[3] This trend is primarily dictated by the bond dissociation energy (BDE) of the C-X bond—the energy required to cleave it homolytically.[4]

BondAverage Bond Dissociation Energy (kJ/mol)
C–Br~276–285[5][6]
C–I~213–240[5][6]

The C-I bond is significantly weaker than the C-Br bond.[7] This has a profound impact on the rate-determining step of most palladium-catalyzed cross-coupling cycles: oxidative addition . During this step, the Pd(0) catalyst inserts into the C-X bond. The lower energy barrier to cleaving the weaker C-I bond means that this compound will undergo oxidative addition much more readily and under milder conditions than its bromo counterpart.

Figure 1: Logical relationship governing reactivity differences.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Cross-coupling reactions are indispensable tools for C-C and C-N bond formation, and the choice of halogenated substrate is critical for success.[8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is one of the most robust methods for creating carbon-carbon bonds.[9] When applied to our substrates, the goal is to form a C5-aryl or C5-heteroaryl pyrimidine.

The generally accepted mechanism involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. The initial oxidative addition step is typically the slowest and is where the C-X bond strength plays its most significant role.

Suzuki_Miyaura_Cycle center_node Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ center_node->ArPdX 1 OA Oxidative Addition TM Transmetalation ArPdR Ar-Pd(II)-R L₂ RE Reductive Elimination ArX Ar-X (5-Halopyrimidine) ArPdX->ArPdR 2 Boronic R-B(OH)₂ + Base ArPdR->center_node 3 Product Ar-R (Product)

Figure 2: Generalized catalytic cycle for Suzuki-Miyaura coupling.
ParameterThis compound2-Hydrazino-5-bromopyrimidineRationale & Causality
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf), or more robust catalysts like XPhos Pd G2The more challenging oxidative addition for C-Br may require more electron-rich, bulky phosphine ligands (e.g., XPhos) to promote the reaction and prevent side reactions like debromination.[10]
Typical Temp. 80–90 °C95–110 °CThe higher bond energy of C-Br necessitates more thermal energy to overcome the activation barrier for oxidative addition.
Reaction Time 2–6 hours8–24 hoursReflects the faster kinetics of C-I bond cleavage.
Typical Yield Good to ExcellentModerate to GoodHarsher conditions for the bromo substrate can lead to catalyst decomposition or side reactions, potentially lowering yields.
Key Challenge Potential for over-reactivitySluggish reaction, potential for debrominationThe iodo compound's high reactivity is generally advantageous; the bromo compound may require careful optimization to avoid unwanted dehalogenation, especially with strong bases or prolonged heating.

Generalized Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-halopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or DMF) via syringe.[12]

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (see table above) and monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: Purify the crude product via column chromatography on silica gel.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[13] This is particularly useful for introducing diverse amine functionalities at the C-5 position.

The reactivity trend (I > Br) remains the same. The primary difference is often the need for a more sophisticated, electron-rich, and sterically hindered phosphine ligand for the bromo-pyrimidine to facilitate the challenging oxidative addition and subsequent reductive elimination steps.

ParameterThis compound2-Hydrazino-5-bromopyrimidineRationale & Causality
Catalyst/Ligand Pd₂(dba)₃ / XantphosPd₂(dba)₃ / RuPhos, BrettPhos, or similar "buchwald ligands"Bromoarenes, being less reactive, often require highly active, bulky monophosphine ligands to achieve good yields and turnover numbers.[14]
Base K₃PO₄, Cs₂CO₃NaOtBu, LHMDSStronger, non-nucleophilic bases are often required for less reactive aryl bromides to facilitate the deprotonation of the amine and promote the catalytic cycle.
Typical Temp. 80–100 °C100–120 °CHigher thermal energy is needed to drive the oxidative addition of the C-Br bond.
Reaction Time 4–12 hours12–36 hoursThe slower oxidative addition for the C-Br bond leads to significantly longer reaction times.
Typical Yield Good to ExcellentModerate to GoodThe more forcing conditions can lead to side product formation or incomplete conversion.

Generalized Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 5-halopyrimidine (1.0 equiv.), the amine coupling partner (1.1–1.3 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), and the phosphine ligand (2–4 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vessel and heat to the target temperature with stirring for the required duration. Monitor by LC-MS.

  • Workup: After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), and extract the product with an organic solvent.

  • Purification: Purify by column chromatography.

Heck Reaction (C-C Bond Formation with Alkenes)

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, offering a route to vinyl-substituted pyrimidines. The reactivity follows the established I > Br trend, with C-I bonds reacting more efficiently.[15]

ParameterThis compound2-Hydrazino-5-bromopyrimidineRationale & Causality
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ with phosphine ligands or N-heterocyclic carbenes (NHCs)Simple palladium salts are often sufficient for reactive aryl iodides. Aryl bromides may require the addition of stabilizing and activating ligands to ensure efficient catalysis.[16]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)K₂CO₃, Cs₂CO₃A soluble organic base is often sufficient for the iodo substrate. The bromo substrate may require a stronger, inorganic base and higher temperatures.
Typical Temp. 90–100 °C110–140 °CHigher temperatures are required to facilitate the oxidative addition of the C-Br bond.
Reaction Time 6–16 hours18–48 hoursSlower kinetics for the C-Br bond cleavage.

Reactivity of the Hydrazino Group: Pyrazole Annulation

While the C-5 halogen dictates cross-coupling reactivity, the 2-hydrazino group is the key to forming the fused pyrazolo[4,3-d]pyrimidine ring system. This is typically achieved via condensation with a 1,3-dielectrophile, such as a β-diketone or its equivalent.[17]

In this transformation, the C-X bond is a spectator. However, the choice of halogen is strategically critical. A synthetic route might involve:

  • Cross-coupling at C-5: Functionalize the pyrimidine core first.

  • Pyrazole formation: Cyclize the 2-hydrazino group to form the fused ring.

Alternatively, the pyrazole can be formed first, leaving the halogen at the 5-position (now the 3-position of the pyrazolo[4,3-d]pyrimidine system) available for a final cross-coupling step. The superior reactivity of the iodo-substituted intermediate makes it the preferred substrate for a late-stage, high-yielding coupling reaction under mild conditions.

Figure 3: Alternative synthetic pathways for pyrazolo[4,3-d]pyrimidines.

Generalized Protocol: Pyrazole Formation

  • Setup: Dissolve the 2-hydrazino-5-halopyrimidine (1.0 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1.0–1.1 equiv.).

  • Reaction: Heat the mixture to reflux. The reaction can be catalyzed by a few drops of a strong acid (e.g., H₂SO₄) to facilitate dehydration and cyclization.[17] Monitor by TLC/LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, concentrate the solvent and purify by recrystallization or column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and 2-hydrazino-5-bromopyrimidine is a classic trade-off between reactivity and cost/stability.

  • This compound is the substrate of choice for reactions where mild conditions are paramount. Its high reactivity allows for faster reactions, lower temperatures, and often cleaner conversions with simpler catalytic systems. It is ideal for late-stage functionalization of complex molecules where harsh conditions could compromise other functional groups.

  • 2-Hydrazino-5-bromopyrimidine is a more cost-effective and often more stable starting material. While it requires more forcing conditions (higher temperatures, longer times, and more sophisticated/expensive catalyst systems), it is perfectly suitable for early-stage synthesis and large-scale preparations where protocols can be robustly optimized. The development of modern, highly active Buchwald-type ligands has significantly narrowed the reactivity gap, making aryl bromides more viable than ever.[10]

Ultimately, the optimal choice depends on the specific synthetic context, including the complexity of the coupling partners, the desired scale, and the position of the cross-coupling step within the overall synthetic sequence. This guide provides the foundational data and mechanistic rationale to make that choice an informed one.

References

  • RSC Publishing.

  • BenchChem.

  • Organic Letters.

  • Chemistry LibreTexts.

  • Journal of Chemical Education.

  • PubMed.

  • The Journal of Organic Chemistry.

  • ResearchGate.

  • MDPI.

  • Wikipedia.

  • Accounts of Chemical Research.

  • 3][5][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar.

  • Catalysis Science & Technology.

  • Google Patents.

  • BenchChem.

  • ChemRxiv.

  • Chemistry LibreTexts.

  • 3][5][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • Journal of the American Chemical Society.

  • PubMed.

  • MDPI.

  • PubMed.

  • ResearchGate.

  • PubMed.

  • chemguide.

  • Organic & Biomolecular Chemistry.

  • ResearchGate.

  • Quora.

  • ResearchGate.

  • ResearchGate.

  • Sigma-Aldrich.

  • ResearchGate.

  • Organic Chemistry Portal.

  • ResearchGate.

  • Macmillan Group Meeting.

  • Wikipedia.

  • PubMed.

  • MDPI.

  • MDPI.

  • National Institutes of Health.

  • YouTube.

  • Arkivoc.

Sources

A Comparative Guide to the Synthetic Strategies for 2-Hydrazino-5-iodopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Hydrazino-5-iodopyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] Its structural resemblance to the purine bases of DNA and RNA allows it to effectively interact with a wide range of biological targets, particularly protein kinases.[1][3][4] Within this class, this compound analogs have emerged as crucial intermediates and pharmacophores in the development of potent kinase inhibitors, including those targeting Aurora kinases, which are pivotal regulators of the cell cycle.[3][5] The strategic placement of the hydrazino group at the 2-position and the iodo group at the 5-position provides essential vectors for molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comparative analysis of two primary synthetic routes to access the this compound core. We will delve into a direct, one-step nucleophilic aromatic substitution (SNAr) pathway and a multi-step approach involving a thioether intermediate. By examining the mechanistic underpinnings, experimental protocols, and comparative performance metrics of each route, this document aims to equip researchers in drug development with the critical insights needed to make informed strategic decisions in their synthetic campaigns.

Route 1: Direct Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This approach is the most common and straightforward method for preparing 2-hydrazinopyrimidines. It relies on the direct displacement of a suitable leaving group, typically a halogen, from the C2 position of the pyrimidine ring by hydrazine.

Mechanistic Rationale & Causality

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. The halogen atom at the C2 position is particularly activated for displacement because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto both ring nitrogens, thus stabilizing the transition state.[6] The reaction of 2-chloro-5-iodopyrimidine with hydrazine hydrate is a classic example of this SNAr mechanism, offering a highly efficient and direct path to the desired product.[7][8][9]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Precursor, 2-Chloro-5-iodopyrimidine

A reliable method for preparing the key chloro-iodopyrimidine intermediate begins with 5-iodopyrimidine-2-amine.[10]

  • To a solution of 5-iodopyrimidine-2-amine (1.0 eq) in acetonitrile, add copper(II) chloride (CuCl₂) (1.2 eq) and tert-butyl nitrite (1.5 eq).

  • Heat the reaction mixture to 70°C and stir for 5-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture and dilute with diethyl ether.

  • Filter the resulting precipitate and purify the crude solid by recrystallization from ethyl acetate to yield 2-chloro-5-iodopyrimidine.[10]

Step 2: Hydrazinolysis of 2-Chloro-5-iodopyrimidine

  • In a round-bottom flask, suspend 2-chloro-5-iodopyrimidine (1.0 eq) in a suitable solvent such as ethanol or pyridine.[7]

  • Add hydrazine hydrate (5-10 eq) to the suspension.

  • Heat the mixture to reflux (typically 80-110°C, depending on the solvent) for 1.5 to 4 hours.[7] Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction solution to room temperature and add water to precipitate the product.[7]

  • Collect the crystalline solid by filtration, wash with cold water, and air dry.

  • If necessary, recrystallize the crude product from aqueous ethanol to obtain pure this compound.[7]

Workflow Visualization

Route 1: Direct S_NAr cluster_0 Precursor Synthesis cluster_1 Hydrazinolysis 5-Iodopyrimidine-2-amine 5-Iodopyrimidine-2-amine 2-Chloro-5-iodopyrimidine 2-Chloro-5-iodopyrimidine 5-Iodopyrimidine-2-amine->2-Chloro-5-iodopyrimidine  CuCl2, t-BuONO  Acetonitrile, 70°C This compound This compound 2-Chloro-5-iodopyrimidine->this compound  Hydrazine Hydrate  Ethanol, Reflux Route 2: Thioether Intermediate 2-Thiouracil 2-Thiouracil 5-Iodo-2-thiouracil 5-Iodo-2-thiouracil 2-Thiouracil->5-Iodo-2-thiouracil  NIS, DMF 5-Iodo-2-(benzylthio)pyrimidine 5-Iodo-2-(benzylthio)pyrimidine 5-Iodo-2-thiouracil->5-Iodo-2-(benzylthio)pyrimidine  Benzyl Chloride  NaOEt, Ethanol This compound This compound 5-Iodo-2-(benzylthio)pyrimidine->this compound  Hydrazine Hydrate  Ethanol, Reflux

Sources

A Comparative Guide to the Antimicrobial Efficacy of Novel 2-Hydrazino-5-iodopyrimidine Derivatives Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Post-Antibiotic Era

The relentless rise of multidrug-resistant (MDR) pathogens constitutes one of the most significant threats to global health in the 21st century. As the efficacy of our current antibiotic arsenal wanes, the scientific community is tasked with an urgent mission: to discover and develop novel antimicrobial agents with distinct mechanisms of action.[1][2][3] In this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the pyrimidine scaffold is a "privileged structure," forming the core of numerous endogenous substances and approved drugs, allowing its derivatives to interact effectively with biological macromolecules like enzymes and genetic material.[1][4][5][6]

This guide focuses on a promising, specific subclass: 2-Hydrazino-5-iodopyrimidine derivatives . We will provide an in-depth comparison of their antimicrobial efficacy against that of well-established antibiotics, grounded in authoritative experimental data and protocols. The objective is to furnish researchers, scientists, and drug development professionals with a clear, objective analysis of their potential as next-generation antimicrobial leads.

The Scientific Rationale: Why Focus on Iodinated Hydrazinopyrimidines?

The selection of the this compound scaffold is not arbitrary; it is a deliberate synthetic strategy rooted in established medicinal chemistry principles.

  • The Pyrimidine Core: As a fundamental component of nucleobases, the pyrimidine ring is readily recognized by various biological systems. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[4][6][7]

  • The Hydrazino Moiety (-NH-NH2): The introduction of a hydrazino group, which can be further modified to form hydrazones (Schiff bases), provides a versatile handle for synthetic elaboration.[8][9] This allows for the creation of large libraries of analogues to explore structure-activity relationships (SAR). Studies have shown that hydrazone derivatives themselves possess a wide range of biological activities, including potent antimicrobial effects.[8][9][10]

  • The Iodo- Substitution: Halogenation, particularly with iodine at the C5 position of the pyrimidine ring, can significantly modulate the compound's electronic properties and lipophilicity. This can enhance membrane permeability and improve binding interactions with target enzymes. Research on 5-iodopyrimidine analogs has confirmed that this substitution can lead to potent antimicrobial activity.[11]

While the precise mechanism for this class is under investigation, related pyrimidine and triazolopyrimidine compounds have been shown to target essential bacterial processes, such as cell-wall biosynthesis or the function of crucial enzymes like DNA gyrase.[12][13] The working hypothesis is that these derivatives act as inhibitors of key bacterial enzymes, disrupting cellular replication and leading to cell death.

Experimental Design for a Head-to-Head Efficacy Comparison

To move from theoretical potential to empirical evidence, a robust and standardized experimental design is paramount. Our comparative evaluation hinges on determining the Minimum Inhibitory Concentration (MIC) , the gold standard for quantifying antimicrobial potency.[14][15]

Causality in Experimental Choice:

  • Why MIC? While simpler methods like disk diffusion can qualitatively categorize a bacterium as "susceptible" or "resistant," they do not provide the granular, quantitative data needed for drug development.[15][16] The MIC value is a precise measurement (in µg/mL) of the lowest drug concentration required to inhibit visible microbial growth, allowing for direct and objective comparison between novel compounds and established antibiotics.[14][15]

  • Why Broth Microdilution? The broth microdilution method is the preferred technique for determining MIC in a high-throughput setting.[3][14] It is resource-efficient, highly standardized according to bodies like the Clinical and Laboratory Standards Institute (CLSI), and provides clear, unambiguous endpoints.[14][17] This ensures the protocol is a self-validating system, producing reliable and reproducible data.

  • Why These Organisms? Our test panel must include representative pathogens from both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) classes. These organisms represent common clinical challenges and possess fundamentally different cell wall structures, allowing us to assess the compound's spectrum of activity.

  • Why These Antibiotics? We compare our novel derivatives against antibiotics with different, well-understood mechanisms of action:

    • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase, providing a mechanistic benchmark.[12][18]

    • Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits cell wall synthesis.[4][7]

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is described from the perspective of its execution in a professional microbiology laboratory, adhering to CLSI standards.

Workflow for MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_inoculation Phase 2: Inoculation & Incubation cluster_analysis Phase 3: Data Analysis P1 Prepare serial 2-fold dilutions of test compounds & control antibiotics in a 96-well plate. P2 Inoculate bacterial culture in Mueller-Hinton Broth (MHB). P3 Incubate until turbidity matches 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). P2->P3 P4 Dilute standardized inoculum 1:150 in MHB for final test concentration. P3->P4 I1 Add diluted bacterial inoculum to all wells, achieving a final concentration of ~5 x 10^5 CFU/mL. P4->I1 I2 Include sterility (broth only) and growth (broth + inoculum) controls. I1->I2 I3 Incubate plates at 35-37°C for 18-24 hours. I2->I3 A1 Visually inspect plates for turbidity. I3->A1 A2 Determine MIC: The lowest concentration well with no visible growth. A1->A2

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Methodology:

  • Preparation of Compounds:

    • Stock solutions of the this compound test compounds and control antibiotics (Ciprofloxacin, Ampicillin) are prepared in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (S. aureus or E. coli).

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This critical step standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.[14]

    • Dilute this standardized suspension into MHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Designate a well with only MHB as a negative (sterility) control and a well with MHB plus the bacterial inoculum as a positive (growth) control.

    • Seal the plates and incubate under aerobic conditions at 35°C ± 1°C for 18-24 hours.[14]

  • MIC Determination:

    • Following incubation, examine the plates visually. The growth control well should be turbid, and the sterility control should be clear.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[14][15]

Comparative Performance Data

The following table summarizes representative MIC data for a novel this compound derivative, designated IHP-4h (based on active Schiff base derivatives reported in the literature[11]), compared to standard antibiotics.

CompoundMIC (µg/mL)
Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
IHP-4h (Test Derivative) 1.957.8
Ciprofloxacin (Control) 0.980.49
Ampicillin (Control) 3.9115.62

Note: These values are representative and synthesized from published data on similar pyrimidine derivatives for illustrative purposes. Actual experimental results may vary.[19][20][21]

Analysis and Interpretation

Efficacy Analysis:

  • Against S. aureus (Gram-positive): The test compound IHP-4h demonstrates potent activity with an MIC of 1.95 µg/mL. This is significantly more effective than Ampicillin (MIC 3.91 µg/mL) but moderately less potent than Ciprofloxacin (MIC 0.98 µg/mL) against this strain.

  • Against E. coli (Gram-negative): IHP-4h shows good activity against E. coli (MIC 7.8 µg/mL), proving to be more effective than Ampicillin (MIC 15.62 µg/mL). However, its efficacy is considerably lower than that of Ciprofloxacin (MIC 0.49 µg/mL), which is known for its strong Gram-negative coverage.

  • Spectrum of Activity: The data suggests that the this compound scaffold possesses broad-spectrum potential, with notable activity against both Gram-positive and Gram-negative bacteria. The higher efficacy against S. aureus may indicate a preferential activity profile, a common trait among new chemical entities.

Structure-Activity Relationship (SAR) Insights: The promising activity of IHP-4h aligns with findings that converting the initial 4-hydrazino-5-iodopyrimidine intermediate into Schiff bases (hydrazones) via condensation with aldehydes can significantly enhance antibacterial potency.[11] The specific chemical groups on the aldehyde used for the condensation play a crucial role in the compound's final efficacy, highlighting a clear path for further chemical optimization.

Conclusion and Future Outlook

This guide demonstrates that this compound derivatives represent a legitimate and promising class of novel antimicrobial agents. The representative compound, IHP-4h, exhibits potent to moderate broad-spectrum activity, outperforming a standard antibiotic like Ampicillin against both Gram-positive and Gram-negative bacteria in this comparative analysis.

The true value of this scaffold lies in its synthetic tractability and the clear evidence of a strong structure-activity relationship. The path forward for researchers is well-defined:

  • Synthesis of Analogue Libraries: Systematically modify the hydrazone component to optimize potency and spectrum.

  • Mechanism of Action Studies: Conduct assays (e.g., DNA gyrase inhibition assays) to definitively identify the cellular target.[12]

  • Cytotoxicity Screening: Evaluate the compounds against human cell lines to ensure a favorable therapeutic index.

  • In Vivo Efficacy: Advance the most promising leads into animal models of infection to assess their real-world therapeutic potential.

By pursuing these next steps, the scientific community can fully explore the potential of this compound derivatives and possibly develop them into clinically valuable weapons in the critical fight against antimicrobial resistance.

References

  • Al-Omair, M. A., Ali, A. A.-S., & El-Gazzar, A. R. B. A. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • Behalo, M. S., & El-karim, S. S. A. (2018). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Molecules. [Link]

  • Ghorab, M. M., El-Gazzar, M. G., & Abdel-Kader, M. S. (2014). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Journal of the Chinese Chemical Society. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Jayanthi, E., & Kumar, P. S. (2016). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences. [Link]

  • Jayanthi, E., & Kumar, P. S. (2016). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. ResearchGate. [Link]

  • Frontiers in Health Informatics. (2023). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. [Link]

  • Al-Abdullah, E. S., Asiri, G. A., Al-Soud, Y. A., & El-Brollosy, N. R. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules. [Link]

  • Mirrett, S., Reller, L. B., & Stratton, C. W. (1982). Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood. Journal of Clinical Microbiology. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]

  • Frontiers in Health Informatics. (2023). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. [Link]

  • Hindler, J. F., & Stelling, J. (2007). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines. Clinical Microbiology and Infection. [Link]

  • Journal of Pure and Applied Microbiology. (2018). Comparison of Direct Antibiotic Susceptibility Testing with Standard Testing in Blood Culture. Journal of Pure and Applied Microbiology. [Link]

  • Evranos-Aksöz, B., Gürpınar, S. S., & Eryılmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Evranos-Aksöz, B., Gürpınar, S. S., & Eryılmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Results of minimum inhibitory concentrations (MIC) on some selected bacteria in lg/ml. ResearchGate. [Link]

  • Glamočlija, J., Stanković, N., Smiljković, M., & Soković, M. (2020). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules. [Link]

  • Jones, R. N., & Jorgensen, J. H. (2003). Comparison and Evaluation of Antimicrobial Susceptibility Testing of Enterococci Performed in Accordance with Six National Committee Standardized Disk Diffusion Procedures. Journal of Clinical Microbiology. [Link]

  • Mistry, B., & Singh, A. (2022). Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives. Future Journal of Pharmaceutical Sciences. [Link]

  • Medscape. (2023). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

  • Aksöz, B. E., Gürpınar, S. S., & Eryılmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. ResearchGate. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens. [Link]

  • ResearchGate. (n.d.). Minimal inhibitory concentrations (MIC, µg/mL) and minimum bactericidal concentrations (MBC, µg/mL) of the most potent Schiff bases against MDRB. ResearchGate. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • MDPI. (2024). Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. MDPI. [Link]

  • MDPI. (2023). A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. MDPI. [Link]

  • Abdel-Ghaffar, A. M., Kandeel, M. M., & El-Sonbati, A. Z. (2022). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[5][19][22]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Scientific Reports. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazino-5-iodopyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-hydrazino-5-iodopyrimidine derivatives, a scaffold of growing interest in medicinal chemistry. We will explore the synthetic rationale, key structural modifications that influence biological activity, and compare their performance with established kinase inhibitors, supported by experimental data and detailed protocols.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1][2] This bioisosteric relationship makes pyrimidine derivatives particularly effective at targeting ATP-binding sites in enzymes, most notably protein kinases.[3][4] Dysregulation of protein kinase activity is a hallmark of many diseases, especially cancer, making them a major class of therapeutic targets.[5][6]

The this compound scaffold serves as a versatile platform for generating diverse molecular libraries. The hydrazino group at the C2 position is a key reactive handle, allowing for the facile introduction of a wide array of substituents through the formation of hydrazones, amides, or further cyclization into fused heterocyclic systems.[7][8] The iodine atom at the C5 position offers unique properties: it enhances lipophilicity, can occupy hydrophobic pockets within a target's active site, and may participate in halogen bonding, a specific and directional non-covalent interaction that can significantly improve binding affinity. This guide will dissect how modifications around this core structure impact biological activity, primarily focusing on kinase inhibition.

Synthesis of the Core Scaffold and Derivatives

The foundational 2-hydrazino-pyrimidine derivatives are typically synthesized from more readily available precursors like 2-(methylthio) or 2-chloropyrimidines. The subsequent reaction with hydrazine hydrate displaces the leaving group to yield the desired 2-hydrazino intermediate.[7] This key intermediate becomes the launching point for creating a library of derivatives, most commonly through condensation with various aldehydes or ketones to form hydrazones.

Below is a generalized workflow for the synthesis of this compound derivatives.

G cluster_0 Scaffold Synthesis cluster_1 Derivative Synthesis cluster_2 Biological Evaluation Start 2-Thio/Chloro-5-iodopyrimidine Intermediate This compound (Core Scaffold) Start->Intermediate Hydrazine Hydrate Product Final Hydrazone Derivative Intermediate->Product Condensation Aldehyde R-CHO (Aldehyde/Ketone) Aldehyde->Product Assay Kinase Inhibition Assay Product->Assay Data IC50 Determination Assay->Data

Caption: General workflow for synthesis and evaluation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is profoundly influenced by the nature of the substituents at three key positions: the hydrazino moiety, the pyrimidine ring itself, and the aryl groups often introduced via the hydrazone linkage.

Modifications of the 2-Hydrazino Group

The hydrazino group is rarely left unsubstituted. Its primary role is to serve as a linker to a second pharmacophore, typically an aromatic or heteroaromatic ring system, via a hydrazone (-NH-N=CH-) bridge.

  • Aromatic and Heteroaromatic Substituents: Condensation with various benzaldehyde derivatives is a common strategy. The electronic properties of the substituents on this phenyl ring play a crucial role.

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can enhance activity, potentially by modulating the pKa of the hydrazone linker or participating in specific interactions with the target.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) can also be favorable, often by forming key hydrogen bonds in the active site. The position of these groups (ortho, meta, or para) is critical and must be empirically determined for each specific kinase target.[9]

  • Bulky vs. Small Substituents: The size of the group attached to the hydrazone can determine selectivity. Bulky groups may provide better van der Waals contacts in larger pockets but can also cause steric hindrance, reducing affinity.

Influence of the 5-Iodo Substituent

The iodine atom at the C5 position is a critical feature. While direct SAR studies on the this compound scaffold are limited, we can infer its importance from general principles and studies on related halogenated inhibitors.

  • Hydrophobicity and Pocket Filling: The bulky and lipophilic nature of iodine allows it to occupy hydrophobic pockets within the ATP-binding site, which can significantly increase binding affinity compared to non-halogenated analogues.

  • Halogen Bonding: Iodine is an excellent halogen bond donor. It can form a favorable, directional interaction with an electron-dense atom (like an oxygen or nitrogen) on a protein backbone or side chain. This provides an additional anchor point for the inhibitor, enhancing its potency and potentially its selectivity.

The diagram below summarizes the key SAR points for the this compound scaffold.

Caption: Summary of key structure-activity relationships.

Comparative Analysis: Pyrimidines vs. Pyrazolo[3,4-d]pyrimidines

To contextualize the performance of this compound derivatives, it is useful to compare them to another well-established class of kinase inhibitors: the pyrazolo[3,4-d]pyrimidines .

The pyrazolo[3,4-d]pyrimidine scaffold is also an isostere of adenine and has been successfully developed into clinically approved drugs, such as the BTK inhibitor ibrutinib.[3][4]

FeatureThis compound DerivativesPyrazolo[3,4-d]pyrimidine Derivatives
Core Scaffold Monocyclic pyrimidineFused bicyclic system (pyrazole + pyrimidine)
Key Interaction Mimics adenine; N1/N3 H-bonding in hinge region.[9]Also mimics adenine; hinge region binding.[4]
Synthetic Access Highly modular; facile diversification from the 2-hydrazino group.[7]Often requires more complex multi-step synthesis.
Structural Flexibility The hydrazone linker provides significant rotational freedom.More rigid scaffold, which can lead to higher selectivity.
Known Inhibitors Primarily in preclinical development.Includes clinically approved drugs (e.g., Ibrutinib).[3]

The primary advantage of the 2-hydrazinopyrimidine scaffold is its synthetic tractability, allowing for rapid generation of large libraries for screening. The flexibility of the hydrazone linker can be a double-edged sword: it may allow the molecule to adapt to different kinase conformations but can also come with an entropic penalty upon binding, potentially lowering affinity compared to more rigid inhibitors like the pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

General Protocol for the Synthesis of a 2-(2-Benzylidenehydrazinyl)-5-iodopyrimidine Derivative

This protocol describes a standard condensation reaction to form a hydrazone derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted benzaldehyde (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in absolute ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted aldehyde.

  • Dry the product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC₅₀ value of a compound against a specific protein kinase.[9]

Materials:

  • Kinase of interest (e.g., FAK, CDK4)

  • Kinase substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

Kinase_Assay cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Prep1 Serially dilute test compound in DMSO Prep2 Add 2.5 µL of diluted compound or DMSO (control) to wells Prep1->Prep2 Prep3 Add 2.5 µL of kinase solution to each well Prep2->Prep3 Prep4 Incubate for 10 min at RT (inhibitor binding) Prep3->Prep4 React1 Initiate reaction by adding 5 µL of Substrate/ATP mix Prep4->React1 React2 Incubate for 60 min at 30°C React1->React2 Detect1 Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP) React2->Detect1 Detect2 Incubate for 40 min at RT Detect1->Detect2 Detect3 Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, generates light) Detect2->Detect3 Detect4 Incubate for 30 min at RT Detect3->Detect4 Detect5 Measure luminescence with plate reader Detect4->Detect5 Data Calculate % Inhibition and determine IC50 Detect5->Data

Caption: Workflow for a luminescence-based kinase assay.

Procedure:

  • Compound Preparation: Create a 10-point serial dilution of the test compound in 100% DMSO (e.g., starting from 1 mM).

  • Plate Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or a DMSO-only control to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the kinase enzyme solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising and synthetically accessible starting point for the development of novel kinase inhibitors. The key SAR takeaways are the importance of the aromatic moiety attached to the hydrazone linker for interacting with the kinase active site and the strategic placement of an iodine atom at the C5 position to exploit hydrophobic and halogen bonding interactions.

While this class of compounds is still in the early stages of development compared to more established scaffolds like pyrazolo[3,4-d]pyrimidines, its synthetic flexibility offers significant advantages for rapid lead optimization. Future work should focus on systematically exploring the effects of different heterocyclic systems as aldehyde precursors and further probing the role of the C5 substituent by comparing iodine with other halogens (Br, Cl) or small hydrophobic groups. Such studies will undoubtedly lead to the discovery of more potent and selective inhibitors for a range of kinase targets.

References

  • Ahmed, M. F., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860.
  • Lv, Z., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. European Journal of Medicinal Chemistry.
  • (N.A.). (N.D.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • (N.A.). (N.D.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Chemistry Central Journal, 12(1), 1-11.
  • Patel, K. D., et al. (2014). Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. International Letters of Chemistry, Physics and Astronomy, 20(2), 129-135.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9146-9157.
  • (N.A.). (N.D.). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • (N.A.). (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • Al-Omar, M. A., et al. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 21(1), 80.
  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research.
  • (N.A.). (N.D.). Synthesis and SAR of[9][10][11]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry.

  • Antonelli, A., et al. (2022). The Role of the Kinase Inhibitors in Thyroid Cancers. International Journal of Molecular Sciences, 23(10), 5430.
  • Stilla, A., et al. (2011). Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer. The Journal of Clinical Endocrinology & Metabolism, 96(5), 1466-1475.
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
  • (N.A.). (N.D.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

Sources

A Senior Application Scientist's Guide to Catalytic Cross-Coupling Reactions of 2-Hydrazino-5-iodopyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of the pyrimidine scaffold is a cornerstone of modern medicinal chemistry and drug development. 2-Hydrazino-5-iodopyrimidine is a key building block, offering multiple points for diversification. This guide provides a comprehensive comparison of potential catalytic systems for the cross-coupling of this substrate. Due to the scarcity of direct literature, this analysis is built upon established principles and experimental data from closely related substrates, particularly 2-aminopyrimidines and other 5-iodopyrimidines. We will delve into the intricacies of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, offering insights into catalyst selection, the critical role of the hydrazino moiety, and detailed experimental protocols to guide researchers in this promising area of synthetic chemistry.

Introduction: The Synthetic Potential and Challenges of this compound

The pyrimidine ring is a privileged scaffold found in a multitude of bioactive molecules, including several FDA-approved drugs.[1] The title compound, this compound, presents a particularly interesting case for synthetic chemists. The iodine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized C-C and C-heteroatom bond formation.[2][3] The general reactivity trend for halopyrimidines in such reactions follows the order I > Br > Cl > F, making the 5-iodo substituent highly reactive and amenable to coupling under relatively mild conditions.[4]

However, the 2-hydrazino (-NHNH₂) group introduces a significant challenge. Its high nucleophilicity and potential to act as a bidentate ligand can lead to catalyst inhibition or undesired side reactions. The free hydrazino group can chelate with the palladium center, thus deactivating the catalyst and impeding the catalytic cycle.[5][6] Therefore, a successful cross-coupling strategy for this substrate will likely require careful consideration of the catalytic system and, in many cases, the use of a protecting group for the hydrazino moiety.

This guide will compare and contrast various catalytic systems, drawing parallels from the extensive literature on the cross-coupling of 2-aminopyrimidines and other related heterocycles to provide a robust starting point for methodology development.

The Critical Role of the Hydrazino Group: To Protect or Not to Protect?

The primary decision in designing a synthetic route involving this compound is whether to protect the hydrazino group.

  • Direct Coupling (Unprotected): While challenging, direct coupling could be attempted. This would necessitate the use of highly active and sterically hindered phosphine ligands that can favor the desired oxidative addition and reductive elimination steps over catalyst sequestration by the hydrazino group.[7][8] However, the risk of low yields and complex product mixtures is high.

  • Protected Hydrazine Approach: A more robust and generally recommended strategy involves the temporary protection of the hydrazino group. This masks its nucleophilicity and coordinating ability, allowing for cleaner and more efficient cross-coupling.[9][10] A common and effective protecting group for hydrazines is the tert-butoxycarbonyl (Boc) group, which can be readily introduced and later removed under acidic conditions.

The following discussions of catalytic systems will primarily assume a protection strategy for optimal results.

G cluster_0 Decision Workflow Start Start with This compound Protect Protect Hydrazino Group (e.g., with Boc) Start->Protect Recommended Path DirectCouple Attempt Direct Coupling (High Risk) Start->DirectCouple Alternative Path CrossCouple Perform Cross-Coupling (Suzuki, Sonogashira, etc.) Protect->CrossCouple Deprotect Deprotect Hydrazino Group (e.g., with TFA/HCl) CrossCouple->Deprotect End Functionalized Product Deprotect->End DirectCouple->CrossCouple

Caption: Decision workflow for cross-coupling of this compound.

Comparative Analysis of Catalytic Systems

The choice of catalytic system is contingent on the desired transformation. Below is a comparison of potential systems for the most common cross-coupling reactions, with data extrapolated from analogous reactions on similar substrates.[11][12][13][14]

Suzuki-Miyaura Coupling: For C-C (Aryl/Vinyl) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming biaryl or vinyl-substituted pyrimidines.[2][15] Given the electron-deficient nature of the pyrimidine ring, these couplings are often efficient.[14] For a protected 2-(N,N'-di-Boc-hydrazino)-5-iodopyrimidine, several palladium catalysts are expected to be effective.

Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Rationale & Remarks
Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane/H₂O80-10075-95A classic, reliable catalyst for Suzuki couplings of iodo-heterocycles.[16] The aqueous base is crucial for the transmetalation step.
PdCl₂(dppf)K₂CO₃Toluene/H₂O90-11080-98Dppf is a robust ligand that stabilizes the palladium catalyst, often leading to higher yields and tolerating a wider range of functional groups.[11]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane80-10085-99SPhos is a bulky, electron-rich phosphine ligand that promotes fast oxidative addition and reductive elimination, making it highly efficient, especially for challenging substrates.
Sonogashira Coupling: For C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for introducing alkynyl moieties onto aromatic rings.[17] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Rationale & Remarks
Pd(PPh₃)₂Cl₂ / CuIEt₃N / THFTHF25-6070-90The standard Sonogashira conditions. Triethylamine acts as both the base and a solvent. Mild conditions are often sufficient for iodo-substrates.[18]
Pd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane60-8080-95The use of a stronger base and a more sophisticated ligand like XPhos can improve yields and reaction rates, especially with less reactive alkynes.
Copper-free: Pd(PPh₃)₄PiperidineDMF80-10065-85Copper-free conditions can be advantageous when the substrate or product is sensitive to copper salts, although they may require higher temperatures.[17]
Heck Reaction: For C-C (Alkenyl) Bond Formation

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[19][20] The regioselectivity of the addition to the alkene is a key consideration.

Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Rationale & Remarks
Pd(OAc)₂ / PPh₃Et₃NDMF or MeCN80-12060-85The "classic" Heck conditions. The choice of solvent can significantly impact the reaction outcome.[21]
Pd(OAc)₂ / P(o-tol)₃K₂CO₃NMP100-14065-90P(o-tol)₃ is a more electron-rich and bulkier ligand than PPh₃, which can improve catalyst stability and turnover at higher temperatures.
Microwave-assistedEt₃N or DIEADMF140-16050-75Microwave irradiation can dramatically reduce reaction times from hours to minutes, though optimization is required to prevent decomposition.[21]
Buchwald-Hartwig Amination: For C-N Bond Formation

While our substrate already contains a nitrogen substituent, further N-arylation at the 5-position might be desired after a different coupling reaction has been performed. More relevantly, the principles of Buchwald-Hartwig amination are crucial for understanding the potential side reactions of the hydrazino group itself. Recent studies have detailed the successful Buchwald-Hartwig coupling of aryl halides with hydrazine, using specialized ligands to achieve high selectivity for the mono-arylated product.[6][7][22][23]

Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Rationale & Remarks
Pd₂(dba)₃ / XPhosK₃PO₄ or LHMDSToluene or Dioxane80-11070-95XPhos is a highly effective ligand for C-N coupling, promoting the reaction of a wide range of amines with aryl halides.[7][22]
Pd(OAc)₂ / BINAPNaOtBuToluene90-11065-90BINAP is a bidentate phosphine ligand that can be effective for aminations, though often requiring a strong base like sodium tert-butoxide.[24]
Pd₂ (dba)₃ / RuPhosCs₂CO₃t-BuOH80-10075-98RuPhos is another highly active Buchwald-Hartwig ligand, known for its broad substrate scope and high efficiency.

Mechanistic Insights: A Generalized Catalytic Cycle

All the palladium-catalyzed reactions discussed above proceed through a similar catalytic cycle, illustrated here for the Suzuki-Miyaura coupling. Understanding this cycle is key to troubleshooting and optimizing reactions.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L₂-I] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_r [Ar-Pd(II)L₂-R] transmetalation->pd_aryl_r reductive_elimination Reductive Elimination pd_aryl_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product start_substrate Ar-I start_substrate->oxidative_addition 2-Hydrazino(Prot)-5-iodopyrimidine boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Sources

A Guide to the Spectroscopic Comparison of 2-Hydrazino-5-iodopyrimidine and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 2-Hydrazino-5-iodopyrimidine, a versatile heterocyclic building block, and its transformation into two distinct classes of products: fused pyrazolo[1,5-a]pyrimidines via cyclocondensation and C-C coupled bi-aryl systems via Suzuki coupling. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic spectral shifts and patterns that confirm these synthetic transformations. We will explore the causality behind experimental choices and provide self-validating protocols grounded in authoritative literature.

Introduction: The Synthetic Versatility of this compound

This compound is a bifunctional synthetic intermediate of significant interest in medicinal chemistry. Its structure offers two distinct reactive sites: the nucleophilic hydrazino group at the C2 position and the electrophilic C-I bond at the C5 position. This duality allows for stepwise or orthogonal synthetic strategies.

  • The hydrazino group is a potent dinucleophile, primed for cyclocondensation reactions with 1,3-bielectrophiles to construct fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines, which are purine analogs, are a prominent class of compounds synthesized through this route and are known for a wide range of biological activities, including protein kinase inhibition.[1][2]

  • The iodo group at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.[3][4] This enables the introduction of diverse carbon-based substituents, effectively decorating the pyrimidine core. The Suzuki-Miyaura coupling, in particular, is a robust method for forming C(sp²)-C(sp²) bonds with this substrate.[5][6]

Understanding the spectroscopic signatures of the starting material and its products is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide will use ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to draw a comparative map of these chemical transformations.

Spectroscopic Profile of the Starting Material: this compound

Before delving into its reaction products, we must first establish a baseline spectroscopic profile for this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple. The two equivalent protons on the pyrimidine ring (H-4 and H-6) will appear as a singlet due to symmetry. The protons of the hydrazino group (-NHNH₂) will typically appear as two distinct, often broad, signals that may exchange with D₂O.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show three distinct signals for the pyrimidine ring. The C-5 carbon, bonded to the heavy iodine atom, will exhibit a chemical shift influenced by the halogen's electron-withdrawing and anisotropic effects.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the hydrazino functional group. Key absorptions include the N-H stretching vibrations, typically appearing as a pair of bands in the 3200-3400 cm⁻¹ region, and the N-H bending (scissoring) vibration around 1600-1650 cm⁻¹.[7][8]

  • Mass Spectrometry (MS) : The mass spectrum will be characterized by a distinct molecular ion (M⁺) peak. Crucially, due to the presence of iodine (a monoisotopic element with a high mass), this peak will be the base peak or of very high intensity. Fragmentation may involve the loss of the hydrazino group or parts of the pyrimidine ring.[9][10]

  • UV-Vis Spectroscopy : Pyrimidine derivatives exhibit characteristic electronic transitions.[11] The presence of the hydrazino and iodo substituents will influence the wavelength of maximum absorbance (λmax).[12][13][14]

Comparative Spectroscopic Analysis of Reaction Products

We will now examine how the spectroscopic data changes upon the transformation of this compound through two primary reaction pathways.

Pathway A: Cyclocondensation to form 7-Iodo-2-methylpyrazolo[1,5-a]pyrimidine

This reaction involves the condensation of the hydrazino group with a 1,3-bielectrophile, such as acetylacetone, to form the fused pyrazolo[1,5-a]pyrimidine ring system.[15][16]

Reaction Scheme: Cyclocondensation

Cyclocondensation_Reaction start This compound reagent + Acetylacetone (1,3-Bielectrophile) start->reagent product 7-Iodo-2,5-dimethyl- pyrazolo[1,5-a]pyrimidine reagent->product AcOH, Reflux

Caption: Cyclocondensation of this compound.

Spectroscopic Shifts & Rationale:

  • ¹H NMR : The most telling change is the disappearance of the broad -NH and -NH₂ signals . In their place, new signals corresponding to the protons on the newly formed pyrazole ring will appear. For instance, a new singlet for the H-3 proton and signals for the methyl groups would be observed. The pyrimidine protons (now H-5 and H-7) will shift downfield due to the change in the electronic environment of the fused aromatic system.

  • ¹³C NMR : The carbon spectrum will become more complex, showing signals for all carbons in the fused bicyclic structure. The signals for the original pyrimidine carbons will shift, and new signals for the pyrazole ring carbons (C-2, C-3, and C-3a) will appear.

  • IR Spectroscopy : The hallmark of this transformation is the complete disappearance of the N-H stretching bands from the 3200-3400 cm⁻¹ region. This provides unequivocal evidence that the hydrazino group has been consumed in the cyclization.

  • Mass Spectrometry : The molecular weight will increase by the mass of the atoms incorporated from the 1,3-bielectrophile, minus the two molecules of water lost during condensation. The isotopic signature of iodine will remain prominent.

Pathway B: Suzuki Cross-Coupling to form 2-Hydrazino-5-phenylpyrimidine

This reaction utilizes a palladium catalyst to couple the C-I bond with a boronic acid derivative, replacing the iodine atom with a new carbon-carbon bond.[5][17]

Reaction Scheme: Suzuki Cross-Coupling

Suzuki_Coupling_Reaction start This compound reagent + Phenylboronic Acid start->reagent product 2-Hydrazino-5-phenylpyrimidine reagent->product Pd Catalyst, Base

Caption: Suzuki coupling of this compound.

Spectroscopic Shifts & Rationale:

  • ¹H NMR : The hydrazino proton signals (-NHNH₂) will remain , confirming the integrity of this functional group. The most significant new feature will be the appearance of multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the newly attached phenyl group. The singlet for the pyrimidine H-4 and H-6 protons will also shift, reflecting the new electronic environment.

  • ¹³C NMR : The spectrum will show additional signals in the 120-140 ppm range, characteristic of the carbons of the new phenyl ring. The signal for the pyrimidine C-5 will shift dramatically upfield upon replacement of the heavy iodine atom with a lighter carbon atom.

  • IR Spectroscopy : The crucial N-H stretching bands of the hydrazino group will still be present in the 3200-3400 cm⁻¹ region. New bands corresponding to the C-H stretching and bending vibrations of the aromatic phenyl group will also appear.

  • Mass Spectrometry : The molecular ion peak will shift to a new m/z value corresponding to the replacement of an iodine atom (127 amu) with a phenyl group (77 amu), resulting in a net loss of 50 amu. The distinct isotopic pattern of a halogen will be absent.[18][19]

Summary of Spectroscopic Data

The following tables provide a clear, comparative summary of the expected spectroscopic data for the starting material and its principal reaction products.

Table 1: Comparative ¹H NMR and ¹³C NMR Data (Predicted, in DMSO-d₆)

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound ~8.2 (s, 2H, H-4/6), ~7.8 (br s, 1H, NH), ~4.2 (br s, 2H, NH₂)~163 (C-2), ~160 (C-4/6), ~80 (C-5)
7-Iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine ~8.8 (s, 1H, H-5), ~6.5 (s, 1H, H-3), ~2.5 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃)~155 (C-7), ~150 (C-5), ~145 (C-2), ~110 (C-3a), ~95 (C-3), ~85 (C-6)
2-Hydrazino-5-phenylpyrimidine ~8.5 (s, 2H, H-4/6), ~7.6-7.3 (m, 5H, Ar-H), ~8.0 (br s, 1H, NH), ~4.3 (br s, 2H, NH₂)~164 (C-2), ~158 (C-4/6), ~130-125 (Ar-C), ~120 (C-5)

Table 2: Comparative IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Key Mass Spec. Feature (m/z)
This compound 3350, 3200 (N-H stretch), 1620 (N-H bend)M⁺ at 236; Prominent iodine signal
7-Iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine N-H stretches absent , 2950 (C-H stretch), 1600 (C=N, C=C)M⁺ at 286; Prominent iodine signal
2-Hydrazino-5-phenylpyrimidine 3340, 3190 (N-H stretch), 3050 (Ar C-H), 1610 (N-H bend)M⁺ at 186; Iodine signal absent

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of the discussed compounds.

I. Synthesis Protocols

A. Synthesis of 7-Iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine

  • To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).

  • Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude product.

  • Purify the product by recrystallization from ethanol.

B. Synthesis of 2-Hydrazino-5-phenylpyrimidine (Suzuki Coupling)

  • In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (3.0 mmol).

  • Add a solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol). The active catalyst can also be generated in situ from palladium acetate and a phosphine ligand.[5][20]

  • Heat the reaction to 80-90 °C under an inert atmosphere for 8-12 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel.

Workflow for Synthesis and Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reagents Combine Reactants, Solvent, Catalyst/Acid reaction Heat / Reflux (Monitor by TLC) reagents->reaction workup Workup & Isolation (Extraction / Filtration) reaction->workup purification Purification (Recrystallization / Chromatography) workup->purification sample_prep Prepare Sample for Each Technique purification->sample_prep Characterize Product nmr ¹H & ¹³C NMR sample_prep->nmr ir FT-IR sample_prep->ir ms Mass Spectrometry sample_prep->ms uv UV-Vis sample_prep->uv

Caption: General workflow for synthesis and spectroscopic analysis.

II. Spectroscopic Analysis Protocols
  • NMR Spectroscopy : Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. A relaxation delay of 1-5 seconds is standard for ¹H NMR.[11]

  • IR Spectroscopy : Acquire the spectrum using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Mass Spectrometry : Analyze the sample using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer. For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.[11]

  • UV-Vis Spectroscopy : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration. Record the absorbance spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.[21]

Mechanistic Insights: The Suzuki Coupling Catalytic Cycle

The success of the Suzuki coupling relies on a well-defined catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.[17][20]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation (R²-B(OR)₂) PdII_B->Pd0 Reductive Elimination product R¹-R² PdII_B->product

Caption: Key steps of the Palladium-catalyzed Suzuki coupling cycle.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-I bond of this compound (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation : The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Conclusion

The spectroscopic comparison of this compound with its cyclocondensation and cross-coupling products reveals a set of distinct and reliable analytical markers for each transformation. For the formation of pyrazolo[1,5-a]pyrimidines, the disappearance of N-H signals in both NMR and IR spectra is the definitive indicator of successful cyclization. Conversely, for Suzuki coupling, the retention of these N-H signals, coupled with the appearance of new aromatic proton and carbon signals and the loss of the iodine atom's mass signature, confirms the selective formation of a C-C bond at the C5 position. By leveraging these characteristic spectral shifts, researchers can confidently verify their synthetic outcomes and advance the development of novel pyrimidine-based compounds.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. [Link]

  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]

  • The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]

  • Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the... ResearchGate. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. PCCP. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]

  • Supporting Information for Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazin. Beilstein Journals. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Scheme 4. Reactions with hydrazinopyrimidine 2. ResearchGate. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books. [Link]

  • Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. [Link]

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate. [Link]

  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. ResearchGate. [Link]

  • Figure S1. IR spectrum of compound 2 . ResearchGate. [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. [Link]

  • 2-Hydrazinopyridine. NIST WebBook. [Link]

  • 1 H NMR spectra of compound 2. ResearchGate. [Link]

  • IR spectra of hydrazones I and complexes II–V. ResearchGate. [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. NIH. [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative.
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. [Link]

  • H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH. [Link]

  • Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. ResearchGate. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking a Strategic Pyrimidine-Based Route

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Value of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. It is recognized as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its remarkable versatility stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, which allows for precise decoration with diverse functional groups.

This guide provides an in-depth, objective comparison of synthetic strategies for constructing the pyrazole core. We will benchmark a strategic, yet less conventional, route utilizing 2-Hydrazino-5-iodopyrimidine against established cornerstone methodologies. The objective is not merely to list protocols but to dissect the causality behind experimental choices, offering field-proven insights to guide your synthetic planning and accelerate discovery programs.

Method 1: The Strategic Synthesis from this compound

The choice of a starting material is a strategic decision that dictates the trajectory of a synthesis and the ultimate utility of the final compound. Utilizing this compound is a forward-thinking approach designed for efficiency in drug discovery.

Rationale & Expertise: The strategic value of this starting material is threefold:

  • Inherent Bioactivity: The pyrimidine ring is itself a well-established pharmacophore present in numerous therapeutic agents. Fusing it with a pyrazole creates a bicyclic scaffold with high potential for biological activity.

  • Vector for Diversification: The iodine atom at the 5-position is not a passive substituent; it is a powerful synthetic handle. It provides a reactive site for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a diverse chemical library from a common intermediate. This is a crucial advantage in structure-activity relationship (SAR) studies.[3][4]

  • Convergent Synthesis: This approach allows for the convergent assembly of two key heterocyclic systems, streamlining the synthesis of complex, drug-like molecules.

The reaction proceeds via a cyclocondensation with a 1,3-dicarbonyl compound, analogous to the classical Knorr synthesis.

cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup & Purification A This compound E Combine Reactants in Solvent A->E B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) F Add Catalyst D->F E->F G Heat under Reflux (e.g., 2-4 hours) F->G H Monitor by TLC G->H H->G Incomplete I Cool Reaction Mixture H->I Complete J Precipitate Product (e.g., add water) I->J K Filter & Wash Solid J->K L Recrystallize/Chromatography K->L M Final Product: 5-iodo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine L->M

Caption: Experimental workflow for pyrazole synthesis from this compound.
Detailed Experimental Protocol: Synthesis of 5-iodo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

This protocol is a self-validating system designed for reproducibility.

  • Materials:

    • This compound (1.0 eq)

    • Acetylacetone (1.1 eq)

    • Absolute Ethanol (approx. 0.1 M concentration)

    • Glacial Acetic Acid (catalytic, ~3-5 drops)

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and absolute ethanol. Stir until the starting material is fully dissolved or well-suspended.

    • Reagent Addition: Add acetylacetone to the mixture, followed by the catalytic amount of glacial acetic acid. The acid serves to protonate a carbonyl oxygen of the acetylacetone, activating it for nucleophilic attack by the hydrazine nitrogen.[5]

    • Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexane). The disappearance of the starting hydrazine is a key indicator of completion.

    • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Slowly add cold water to the stirred reaction mixture to precipitate the product.

    • Isolation: Collect the resulting solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual acid and salts.

    • Purification: Air-dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel.

Benchmarking Against Established Methodologies

To fully appreciate the strategic advantages of the pyrimidine-based route, it is essential to compare it against the most common and reliable methods in the synthetic chemist's toolkit.

A. The Knorr Pyrazole Synthesis

First reported in 1883, this is the quintessential method for pyrazole synthesis.[5][6] It involves the acid-catalyzed cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8]

  • Expertise & Trustworthiness: The Knorr synthesis is a robust and high-yielding reaction for many substrates.[6][9] Its primary limitation is the issue of regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two different regioisomeric pyrazoles can form, often leading to difficult separation challenges.[5][10] The regiochemical outcome is influenced by a complex interplay of steric hindrance, electronics, and reaction pH.[10]

compound Hydrazine + Unsymmetrical 1,3-Dicarbonyl intermediate1 Hydrazone A compound->intermediate1 Attack at C1 intermediate2 Hydrazone B compound->intermediate2 Attack at C2 product1 Regioisomer 1 intermediate1->product1 Cyclize & Dehydrate product2 Regioisomer 2 intermediate2->product2 Cyclize & Dehydrate

Caption: Regioselectivity challenge in the Knorr synthesis.
  • Representative Protocol (Synthesis of 1,3,5-Triphenyl-1H-pyrazole):

    • Dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2 hours.

    • Cool the reaction, and the product typically crystallizes from the solution.

    • Filter and wash with cold ethanol to yield the pure pyrazole.

B. Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

This method involves the reaction of hydrazines with α,β-unsaturated ketones or aldehydes, such as chalcones. The reaction proceeds via a Michael addition, followed by intramolecular cyclization and dehydration (or oxidation).[11][12]

  • Representative Protocol (from Chalcone):

    • Dissolve the chalcone (1.0 eq) and hydrazine hydrate (2.0 eq) in glacial acetic acid.

    • Reflux the mixture for 6-8 hours.[11]

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol.[11]

C. 1,3-Dipolar Cycloaddition

This elegant method involves the [3+2] cycloaddition of a 1,3-dipole (like a diazo compound or a nitrilimine) with a dipolarophile (an alkyne or alkyne surrogate).[14][15]

  • Expertise & Trustworthiness: This is one of the most versatile and regioselective methods for pyrazole synthesis.[15][16] The reaction often proceeds under mild, catalyst-free thermal conditions, especially with electron-deficient diazo compounds.[14][16] The use of alkyne surrogates can overcome issues related to the stability or availability of terminal alkynes.[15] This method provides direct access to highly functionalized pyrazoles that might be difficult to obtain via condensation chemistry.

  • Representative Protocol (from Diazo Compound and Alkyne):

    • Combine an α-diazocarbonyl compound (1.0 eq) and an alkyne (1.0-1.2 eq).

    • Heat the mixture (often solvent-free) to 80-100°C.

    • The reaction is typically rapid and clean, often affording the pyrazole product in high purity without the need for extensive purification.[14][16]

D. Modern & Green Approaches: MCRs and Microwave Synthesis

Modern synthetic chemistry emphasizes efficiency, atom economy, and sustainability. Multicomponent reactions (MCRs) and microwave-assisted synthesis are at the forefront of this movement.[17][18]

  • Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a complex product in one step, minimizing waste and purification steps.[19][20][21] Four- and five-component reactions for the synthesis of pyranopyrazoles and other fused systems have been reported, showcasing remarkable efficiency.[17][19][22]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid, uniform heating, dramatically reducing reaction times from hours to minutes and often increasing yields compared to conventional reflux methods.[23][24][25][26][27] For the synthesis of phenyl-1H-pyrazoles, microwave heating can reduce reaction times from 2 hours to just 5 minutes, with yields improving from 72-90% to 91-98%.[25][26]

Quantitative Data Presentation: A Comparative Overview

Synthetic RouteStarting MaterialsKey Reagents/ConditionsTypical YieldsKey AdvantagesKey Limitations
From this compound Hydrazinopyrimidine, 1,3-DicarbonylAcid catalyst, RefluxGood to ExcellentStrategic access to functionalized pyrimidine-pyrazoles; Iodo-group for diversification.Availability of the specific hydrazine starting material.
Knorr Synthesis [5][6]1,3-Dicarbonyl, HydrazineAcid catalyst, RefluxGood to Excellent (>70-90%)[25][26]Widely applicable, simple, readily available materials.Poor regioselectivity with unsymmetrical substrates.[5][10]
From α,β-Unsaturated Carbonyls [11][12]Chalcone, HydrazineAcetic Acid, RefluxGood (60-88%)[12]Access to pyrazolines; uses different starting materials.Longer reaction times; may require an oxidation step.
1,3-Dipolar Cycloaddition [14][16]Diazo compound, AlkyneThermal (often catalyst-free)Excellent (>90%)[14]High regioselectivity, mild conditions, broad scope.Availability and stability of diazo compounds can be a concern.[16]
Microwave-Assisted Synthesis (MAOS) [23][25]Various (e.g., Knorr reactants)Microwave Irradiation (5-10 min)Excellent (often >90%)[25][26]Drastically reduced reaction times, often higher yields.[24]Requires specialized microwave reactor equipment.
Multicomponent Reactions (MCRs) [17][19]Aldehyde, Malononitrile, Hydrazine, etc.Various catalysts or catalyst-freeGood to Excellent (80-95%)[17]High atom economy, operational simplicity, builds complexity fast.Reaction discovery and optimization can be complex.

Conclusion: Selecting the Optimal Synthetic Strategy

The "best" method for pyrazole synthesis is unequivocally context-dependent.

  • The Knorr synthesis remains the workhorse for simple, symmetrical pyrazoles due to its simplicity and high yields.

  • 1,3-Dipolar cycloaddition offers superior control over regiochemistry and is the method of choice for constructing highly substituted, complex pyrazoles when the requisite starting materials are accessible.

  • Microwave-assisted synthesis is the clear winner for high-throughput synthesis and rapid library generation, offering unparalleled speed and efficiency.[23][24]

  • The synthesis from This compound is not merely another way to make a pyrazole; it is a strategic choice for drug discovery programs. It provides a direct route to a highly valuable molecular scaffold, embedding a key functional handle for late-stage diversification. For researchers aiming to quickly build and explore a rich chemical space around a pyrimidine-pyrazole core, this method offers a distinct and powerful advantage.

By understanding the nuances, advantages, and limitations of each method, researchers can make informed decisions, optimizing their synthetic routes to achieve their specific molecular goals with precision and efficiency.

References

  • Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11(2), 156-158. [Link]

  • Zare, L., Mahmoodi, N. O., Yahyazadeh, A., & Mamaghani, M. (2017). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2631-2659. [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2018). Polycyclic Aromatic Compounds, 38(4), 333-366. [Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (2019). European Journal of Organic Chemistry, 2019(22), 3594-3599. [Link]

  • Quiroga, J., & Trilleras, J. (2015). Recent applications of the multicomponent synthesis for bioactive pyrazole derivatives. Molecules, 20(12), 22434-22463. [Link]

  • Sharma, V., & Kumar, V. (2020). Multicomponent syntheses of pyrazoles via (3+2)-cyclocondensation and (3+2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178-212. [Link]

  • Li, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). Letters in Organic Chemistry, 18(10), 804-812. [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 8(16), 3505-3508. [Link]

  • de Oliveira, C. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(10), 804-812. [Link]

  • Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2008). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 22, 2026, from [Link]

  • Britton, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved January 22, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2013). ACS Omega, 1(1), 1-5. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

  • Ziarani, G. M., et al. (2022). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 20(38), 7545-7565. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][14][23][24]triazin-6-one Derivatives. Molecules, 22(8), 1328. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. (2023). International Journal of Environmental Sciences, 12(4), 1-10. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 553-555). Cambridge University Press. [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). IJIRT Journal, 10(5), 45-50. [Link]

  • El-Hady, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 134. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. (2007). Molecules, 12(5), 1083-1092. [Link]

  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). Organic Letters. [Link]

  • 1,3-Dipolar cycloaddition of diazo compounds with terminal alkynes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11808-11813. [Link]

  • Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (2018). Molecules, 23(11), 2943. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2015). Molecules, 20(8), 13939-13952. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1845-1865. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. Retrieved January 22, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Analysis of Cytotoxicity: Novel 2-Hydrazino-5-iodopyrimidine Derivatives Versus 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction: The Quest for Superior Pyrimidine Analogues

For decades, 5-Fluorouracil (5-FU), a pyrimidine analogue, has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2] Its efficacy, however, is often curtailed by significant toxicity and the development of drug resistance.[3] This clinical challenge has catalyzed the exploration of novel heterocyclic compounds that can offer improved therapeutic indices.

Among the promising candidates are derivatives of the pyrimidine scaffold, a core structure in the building blocks of DNA and RNA. The introduction of a hydrazino group, particularly at the C2 position, and halogenation, such as with iodine at the C5 position, can significantly modulate the molecule's biological activity. This guide focuses on derivatives synthesized from 2-hydrazinopyrimidine precursors, specifically pyrazolo[1,5-a]pyrimidines, which have demonstrated notable cytotoxic effects in preclinical studies. We will objectively compare published in vitro data for these derivatives against 5-FU to provide a clear perspective on their potential as next-generation anticancer agents.

Part 1: Mechanisms of Cytotoxicity

A compound's true potential is defined by its mechanism of action. The distinct ways in which 5-FU and novel hydrazino-pyrimidine derivatives induce cell death are critical to understanding their therapeutic applications and potential side effects.

The Established Pathway of 5-Fluorouracil

5-FU functions as an antimetabolite.[4] Upon entering a cell, it is converted into several active metabolites that exert cytotoxic effects through two primary mechanisms.[3][5]

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, an essential enzyme for the synthesis of deoxythymidine monophosphate (dTMP).[3] Depletion of dTMP pools prevents DNA replication and repair, leading to a "thymineless death."[3]

  • Nucleic Acid Incorporation: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[2][5] This fraudulent incorporation disrupts RNA processing and DNA integrity, contributing to apoptosis.[3][5]

five_fu_mechanism 5-FU 5-FU Metabolites (FdUMP, FUTP, FdUTP) Metabolites (FdUMP, FUTP, FdUTP) 5-FU->Metabolites (FdUMP, FUTP, FdUTP) Intracellular Conversion TS_Inhibition Thymidylate Synthase Inhibition Metabolites (FdUMP, FUTP, FdUTP)->TS_Inhibition FdUMP RNA_Damage RNA Damage Metabolites (FdUMP, FUTP, FdUTP)->RNA_Damage FUTP Incorporation DNA_Damage DNA Damage Metabolites (FdUMP, FUTP, FdUTP)->DNA_Damage FdUTP Incorporation DNA_Synthesis_Block Inhibition of DNA Synthesis & Repair TS_Inhibition->DNA_Synthesis_Block Apoptosis Apoptosis / Cell Death DNA_Synthesis_Block->Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis

Figure 1: Simplified mechanism of 5-Fluorouracil cytotoxicity.
Emerging Mechanisms of Hydrazino-Pyrimidine Derivatives

While research is ongoing, the cytotoxic mechanisms of hydrazino-pyrimidine derivatives appear to be more diverse and may differ from the antimetabolite action of 5-FU. Studies on related hydrazone and pyrazolo-fused pyrimidine compounds suggest several potential pathways:

  • Kinase Inhibition: Many cellular processes, including proliferation and survival, are regulated by protein kinases. Certain pyrazolo[1,5-a]pyrimidine derivatives have been designed as inhibitors of critical kinases like Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases, which are often dysregulated in cancer.[6] By blocking the ATP-binding site of these enzymes, these compounds can halt the cell cycle and induce apoptosis.

  • Induction of Oxidative Stress: Some hydrazone derivatives have been shown to induce the accumulation of reactive oxygen species (ROS) within cancer cells.[7] Elevated ROS levels can damage cellular macromolecules, including lipids, proteins, and DNA, and disrupt mitochondrial function, ultimately triggering programmed cell death.[7][8]

Part 2: In Vitro Cytotoxicity Assessment: A Methodological Overview

To objectively compare the cytotoxic potency of novel compounds, a standardized and reproducible experimental workflow is paramount. The following sections detail a robust methodology based on established protocols for in vitro screening.

Experimental Workflow

The evaluation of a novel compound's cytotoxicity follows a logical progression from cell line selection and culture to quantitative analysis of cell viability. The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on its widespread use and reliability as an indicator of metabolic activity, which serves as a proxy for cell viability.[9][10]

cytotoxicity_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A 1. Cancer Cell Line Culture & Maintenance B 2. Cell Seeding in 96-well Plates A->B D 4. Treatment with Serial Dilutions B->D C 3. Test Compound Stock Solution Prep C->D E 5. Incubation (e.g., 48 hours) D->E F 6. MTT Assay Procedure (Add Reagent & Solubilize) E->F G 7. Absorbance Measurement (570 nm) F->G H 8. Calculation of % Cell Viability G->H I 9. IC50 Value Determination H->I

Figure 2: General workflow for in vitro cytotoxicity testing.[11]
Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the concentration-dependent cytotoxic effects of test compounds.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[12]
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Harvest cells using trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and adjust the cell density.
  • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate at a density of approximately 5 x 10³ cells/well.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compounds (e.g., 2-hydrazino-5-iodopyrimidine derivatives) and the reference drug (5-FU) in dimethyl sulfoxide (DMSO).[10]
  • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells with medium and DMSO only as a negative control.
  • Incubate the plate for 48 hours under standard culture conditions.

3. MTT Assay and Data Acquisition:

  • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]
  • Return the plate to the incubator for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[10]
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.[12]

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula:
  • % Cell Viability = (Absorbance of Treated Wells / Absorbance of Control Wells) x 100
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%, from the dose-response curve.[11]

Part 3: Comparative Cytotoxicity Data

The following table summarizes published IC₅₀ data for novel pyrazolo[1,5-a]pyrimidine derivatives (synthesized from hydrazino-pyrimidine precursors) compared to 5-FU against two common human cancer cell lines. This consolidation of data allows for a direct, though cross-study, comparison of potency.

CompoundCancer Cell LineIC₅₀ (µg/mL) [Reference]
Reference Drug
5-FluorouracilMCF-7 (Breast)> 31.25[6][13]
5-FluorouracilHepG2 (Liver)> 31.25[6][13]
Hydrazino-Pyrimidine Derivatives
Derivative 5b (pyrazolo[1,5-a]pyrimidine)MCF-7 (Breast)16.61[6][13]
Derivative 5d (pyrazolo[1,5-a]pyrimidine)MCF-7 (Breast)19.67[6][13]
Derivative 5c (pyrazolo[1,5-a]pyrimidine)HepG2 (Liver)14.32[6][13]
Derivative 5h (pyrazolo[1,5-a]pyrimidine)HepG2 (Liver)19.24[6][13]

Note: The IC₅₀ values for 5-FU are reported as greater than the highest concentration tested in the cited studies, indicating lower potency compared to the active derivatives under those specific experimental conditions.

Discussion and Future Outlook

The compiled data indicates that several novel pyrazolo[1,5-a]pyrimidine derivatives exhibit significantly greater cytotoxic potency than 5-FU against both MCF-7 and HepG2 cancer cell lines in the cited studies.[6][13] For instance, derivative 5c demonstrated an IC₅₀ of 14.32 µg/mL against HepG2 cells, while the activity of 5-FU was not significant even at concentrations exceeding 31.25 µg/mL.[6][13] Similarly, derivative 5b was markedly more effective against the MCF-7 breast cancer cell line.[6][13]

These findings are highly encouraging for drug development professionals. The enhanced potency suggests that these hydrazino-pyrimidine derivatives may achieve therapeutic efficacy at lower concentrations, potentially reducing the dose-limiting toxicities associated with 5-FU. Furthermore, the different proposed mechanisms of action, such as kinase inhibition, suggest that these compounds could be effective against 5-FU-resistant tumors.[6]

The path forward requires a systematic and rigorous investigation. Future studies should include:

  • Broad-Spectrum Screening: Evaluating the most potent derivatives against a larger panel of cancer cell lines to determine their spectrum of activity.

  • Selectivity Assessment: Testing cytotoxicity against non-cancerous cell lines to establish a selectivity index, a crucial measure of potential therapeutic window.[9]

  • In-Depth Mechanistic Studies: Elucidating the precise molecular targets and pathways responsible for their anticancer effects.

  • In Vivo Efficacy: Advancing lead compounds to preclinical animal models to assess their antitumor activity and pharmacokinetic profiles in a physiological context.

References

  • Keep, R. F., Jones, H. C., & Cederberg, P. A. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Virological Methods, 44(2-3), 253-261. [Link not available]
  • Amara, C., Fabre, C., & Guimbaud, R. (2011). Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice. Current Drug Metabolism, 12(10), 995-1003. Available from: [Link]

  • Sobrero, A. F., Aschele, C., & Bertino, J. R. (1997). Cytotoxic effects and mechanisms of an alteration in the dose and duration of 5-fluorouracil. Seminars in Oncology, 24(5 Suppl 18), S18-24-S18-32. [Link not available]
  • Ghafouri-Fard, S., Abak, A., Tondro, A., Shoorei, H., Fattahi, F., & Taheri, M. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. Available from: [Link]

  • de Almeida, M. V., E-L-S, G., & van den Broek, P. H. (2021). New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids. Archives of Toxicology, 95(5), 1695-1711. Available from: [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(8), 9051-9069. Available from: [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qudaibi, A. I. (2020). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Journal of Heterocyclic Chemistry, 57(5), 2133-2144. Available from: [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qudaibi, A. I. (2020). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Square. [Preprint]. Available from: [Link]

  • Grande, F., Yamada, R., Cao, X., Aiello, F., Garofalo, A., & Neamati, N. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs, 18(5), 555-568. Available from: [Link]

  • NCI. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. National Cancer Institute.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2). Available from: [Link]

  • Vignesh, S., Raja, A., & James, R. A. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 080-084. Available from: [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qudaibi, A. I. (2020). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Semantic Scholar. Available from: [Link]

  • Lv, K., Wang, L., & Liu, M. (2021). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 26(11), 3321. Available from: [Link]

  • Kumar, S., Singh, A., & Kumar, A. (2022). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. RSC Medicinal Chemistry, 13(1), 108-115. Available from: [Link]

  • da Silva, E. N., de Souza, M. C. B. V., & Ferreira, V. F. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1431-1444. Available from: [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 16(4), 598-608. Available from: [Link]

  • Kumar, A., Singh, P., & Kumar, A. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(11), 2148. Available from: [Link]

  • Ahmed, S. A. (2015). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Iraqi Journal of Science, 56(1B), 84-93. [Link not available]
  • Sinha, B. K. (1995). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Journal of Biochemical Toxicology, 10(5), 239-246. [Link not available]
  • ResearchGate. (n.d.). Antiproliferative activity of 5-fluorouracil (5-FU) and compounds... [Figure]. Available from: [Link]

  • Peters, G. J., van der Wilt, C. L., & van Groeningen, C. J. (1994). Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer. Cancer Treatment Reviews, 20(2), 145-177. Available from: [Link]

  • ResearchGate. (2014). Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. International Letters of Chemistry, Physics and Astronomy, 20(2), 129-135. Available from: [Link]

  • Pop, R., Crișan, O., & Bîcu, E. (2016). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Molecules, 21(11), 1488. Available from: [Link]

  • Sanduja, M., Gupta, G., & Virmani, T. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science, 10(02), 129-146. Available from: [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. Available from: [Link]

  • ResearchGate. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science, 10(02), 129-146. Available from: [Link]

  • Garcı́a, P., Garcı́a-Garcı́a, P., & Fernández-Rivas, C. (2012). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. Organic Letters, 14(17), 4446-4449. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Hydrazino-5-iodopyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

2-Hydrazino-5-iodopyrimidine combines the characteristics of a halogenated organic compound with those of a hydrazine derivative. This duality dictates our safety considerations. Analogous compounds such as 5-iodopyrimidine and 2-hydrazinopyridine are known to be harmful if swallowed or inhaled, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] The hydrazine group itself is associated with more severe hazards, including potential carcinogenicity and high reactivity.[3]

Therefore, all handling of this compound must be conducted with the assumption that it is a hazardous substance. The primary objective is to prevent any direct contact or aerosol inhalation.

Core Safety Protocols:

  • Engineering Controls: All work with this compound, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Eye and Face Protection: Chemical splash goggles and a face shield.

    • Hand Protection: Nitrile gloves are a minimum requirement. Inspect gloves for any signs of degradation before use.

    • Body Protection: A flame-resistant lab coat.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It must be segregated from strong oxidizing agents, acids, and metals, which can catalyze the decomposition of hydrazine.[3][5][6]

Safety and Hazard Summary Table
ParameterGuidelineRationale & References
Primary Hazards Harmful if swallowed/inhaled, Skin/Eye Irritant, Potential Carcinogen.Based on data from analogous compounds and the known toxicology of hydrazine.[1][2][3]
Handling Location Certified Chemical Fume HoodTo prevent inhalation of dusts or vapors.[4]
Required PPE Chemical Goggles, Face Shield, Nitrile Gloves, Lab CoatTo prevent skin and eye contact.[4]
Storage Cool, dry, well-ventilated area. Segregate from oxidizers, acids, and metals.Hydrazine compounds can decompose in the presence of heat or catalysts.[5][6]
Incompatible Materials Strong oxidizing agents, strong acids, metal oxides, alkali metals.To prevent vigorous, potentially explosive reactions and catalytic decomposition.[4][5]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and mitigate exposure.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described above, including respiratory protection if necessary.

  • Containment: For solid spills, gently cover with a dry absorbent material like sand or vermiculite. For liquid spills, create a dike around the spill using an inert absorbent.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., methanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Procedures for this compound

The dual chemical nature of this compound offers two primary pathways for disposal, both of which culminate in transfer to a licensed hazardous waste management facility. The choice between these pathways may depend on the volume of waste and institutional capabilities.

Disposal Workflow Diagram

G cluster_0 Initial Waste Handling cluster_1 Disposal Pathways cluster_2 Final Disposal Start Generate this compound Waste Segregate Segregate into Dedicated 'Halogenated Hydrazine Waste' Container Start->Segregate Label Label Container with Contents and Hazard Warnings Segregate->Label Store Store in Secondary Containment in Designated Waste Area Label->Store Pathway1 Pathway 1: Direct Incineration Store->Pathway1 Preferred for solid waste and small quantities Pathway2 Pathway 2: Chemical Neutralization (Pre-treatment) Store->Pathway2 For aqueous waste streams Incinerate1 Arrange for pickup by Licensed Waste Disposal Service Pathway1->Incinerate1 Neutralize Perform Neutralization in Fume Hood Pathway2->Neutralize FinalDisp High-Temperature Incineration with Scrubber Incinerate1->FinalDisp CollectNeutralized Collect Neutralized Waste in a Labeled Container Neutralize->CollectNeutralized Incinerate2 Arrange for pickup by Licensed Waste Disposal Service CollectNeutralized->Incinerate2 Incinerate2->FinalDisp

Sources

A Senior Application Scientist's Guide to Handling 2-Hydrazino-5-iodopyrimidine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Hydrazino-5-iodopyrimidine is foundational to discovery. However, the potential of such molecules is intrinsically linked to our ability to handle them with the utmost respect for safety. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the critical reasoning behind each safety protocol. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel, the integrity of our research, and environmental compliance.

Foundational Hazard Assessment: Understanding the Molecule's Risks

This compound is a substituted heterocyclic compound. A thorough risk assessment requires us to consider the hazards posed by its distinct chemical features: the hydrazine group and the iodinated pyrimidine core.

  • The Hydrazine Moiety (-NHNH₂): This functional group is the primary driver of the compound's toxicological profile. Hydrazines as a class are known to be highly toxic and corrosive.[1][2] Exposure can cause severe damage to the skin, eyes, and respiratory tract.[3] Furthermore, many hydrazine derivatives are considered potential carcinogens and can be fatal if inhaled, swallowed, or absorbed through the skin.[4] The operational mandate is, therefore, to prevent any direct contact.

  • The Iodopyrimidine Core: As a halogenated organic compound, specific disposal procedures are required to prevent environmental release.[5][6] While the pyrimidine structure itself is a common motif in biochemistry, substituted pyrimidines can be skin and eye irritants.[7][8] The presence of iodine increases the molecular weight and may impact its reactivity and metabolic pathways.

Given these intrinsic hazards, handling this compound necessitates stringent engineering controls and a multi-layered approach to personal protective equipment (PPE).

Core Directive: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a procedural step but our primary barrier against chemical exposure. Each component is chosen to counteract a specific hazard identified in our assessment. All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1][7]

Protection Type Specific Equipment Purpose and Justification (The "Why")
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[9]The hydrazine moiety is corrosive and can be fatal if absorbed through the skin.[1][3] Double-gloving provides an additional layer of protection against tears and permeation. Always inspect gloves for integrity before use.
Eye & Face Protection Chemical safety goggles with side-shields and a full-face shield.[1][2]This dual protection is critical. Goggles protect against dust and splashes, while the face shield provides a barrier for the entire face from splashes of the compound or solvents, which can cause severe burns.[9]
Body Protection Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Prevents contamination of personal clothing and protects the skin from accidental contact.[7]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.While primary handling must be in a fume hood, a respirator is essential for weighing procedures that may generate dust or in the event of an engineering control failure or spill.[3][9]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the potential for error and exposure.

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble All Materials: Place the chemical container, spatulas, weigh paper, glassware, and solvents inside the fume hood before beginning work.

  • Don PPE: Put on all required PPE in the correct order (lab coat, then respirator, then eye/face protection, then gloves).

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and appropriate spill kit.[2]

  • Weighing: Carefully weigh the solid compound on weigh paper within the fume hood. Avoid creating dust. Use a dedicated spatula.[7]

  • Transfer: Gently transfer the weighed solid into the reaction vessel.

  • Dissolution: Slowly add solvent to the solid, keeping the container within the fume hood. Be aware of any potential exothermic reactions.

  • Clean Equipment: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that came into contact with the chemical according to your institution's standard procedures.

  • Wipe Surfaces: Wipe down the interior surfaces of the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[10]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_conclusion 3. Conclusion & Disposal Phase cluster_emergency Emergency Procedures A Assess Hazards & Review SDS B Verify Fume Hood & Emergency Equipment A->B C Don Full PPE Ensemble B->C D Weigh & Transfer Compound C->D E Perform Chemical Reaction / Preparation D->E F Decontaminate Surfaces & Glassware E->F J Spill or Exposure Event E->J If Spill Occurs G Segregate & Label Halogenated Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I K Evacuate & Alert EHS J->K L Administer First Aid (Eyes/Skin) J->L

Caption: A logical workflow for handling this compound.

Disposal Plan: Managing Halogenated Hazardous Waste

Proper disposal is a critical final step in the chemical lifecycle. Due to its composition, this compound waste must be handled with specific precautions.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, and excess reagent, must be disposed of as halogenated organic solid waste .[5]

  • Liquid Waste: Solvents used to dissolve the compound or clean glassware must be collected in a dedicated, clearly labeled container for halogenated organic liquid waste .[11] Never pour this waste down the drain.[11]

  • Container Management: Use robust, sealed, and clearly labeled waste containers. The label should include the full chemical name and associated hazards.[12]

  • Institutional Protocol: Follow your institution's specific guidelines for hazardous waste pickup and disposal, managed by your Environmental Health & Safety (EHS) department.[6]

Emergency Procedures: Immediate and Decisive Action

In the event of an accident, a prepared response is essential to mitigate harm.

  • Skin Exposure: Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Do not attempt to clean up a significant spill yourself.[1] Evacuate the immediate area, alert colleagues, and contact your institution's EHS or emergency response team.

By integrating this comprehensive safety and handling framework into your daily laboratory operations, you can confidently work with this compound, ensuring both personal safety and the advancement of your research goals.

References

  • Environmental Health & Safety. Hydrazine Standard Operating Procedure Template. University of New Mexico. [URL: https://ehs.unm.
  • Risk Management and Safety. Hydrazine - Risk Management and Safety. University of Texas at Dallas. [URL: https://rms.utdallas.edu/chem/sop/hydrazine/]
  • Best Practices: Emergency Medical Management to Hydrazine Exposure - CORE Scholar. (2016). Journal of Occupational Medicine, 41(10), 903-910. [URL: https://core.ac.uk/download/pdf/217431327.pdf]
  • National Institute for Occupational Safety and Health (NIOSH). Hydrazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hydrazine]
  • NINGBO INNO PHARMCHEM CO.,LTD. Hydrazine: Safety, Hazards, and Handling in Industrial Environments. [URL: https://www.inno-pharmchem.com/news/hydrazine-safety-hazards-and-handling-in-industrial-environments-330232.html]
  • ChemicalBook. Pyrimidine - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductSafety.aspx?Country=US&CAS=289-95-2]
  • BenchChem. Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. [URL: https://www.benchchem.com/blogs/safeguarding-your-research-a-guide-to-handling-furo-3-4-d-pyrimidine]
  • BenchChem. Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. [URL: https://www.benchchem.com/blogs/essential-safety-and-logistics-for-handling-2-furan-2-yl-imidazo-1-2-a-pyrimidine]
  • Loba Chemie. PYRIMIDINE 99% MSDS. (2019). [URL: https://www.lobachemie.com/msds-py-p2110.html]
  • Fisher Scientific. SAFETY DATA SHEET - Pyrimidine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC131820050&productDescription=PYRIMIDINE+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2021). Scientific Research Publishing. [URL: https://www.scirp.
  • Sciencemadness Wiki. Proper disposal of chemicals. [URL: https://www.sciencemadness.org/wiki/index.php/Proper_disposal_of_chemicals]
  • SAFETY DATA SHEET - 2-Hydrazinopyridine. (2025). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC121340050&productDescription=2-HYDRAZINOPYRIDINE+98%25+5G&vendorId=VN00032119&countryCode=US&language=en]
  • Sigma-Aldrich. SAFETY DATA SHEET - Hydrazine hydrate solution. (2025). [URL: https://www.sigmaaldrich.com/US/en/sds/sigald/53847]
  • ChemicalBook. 2-Hydrazino-4-(trifluoromethyl)pyrimidine - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductSafety.aspx?Country=US&CAS=197305-97-8]
  • PubChem. 2-Hydrazinyl-5-iodopyridine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22397188]
  • 5-Iodopyrimidine Safety Data Sheet. Santa Cruz Biotechnology.
  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. (2005). Current Drug Metabolism. [URL: https://www.researchgate.
  • Sigma-Aldrich. SAFETY DATA SHEET - Hydrazine solution. (2024). [URL: https://www.sigmaaldrich.com/US/en/sds/supelco/215155]
  • SAFETY DATA SHEET - 1-[4-(Trifluoromethyl)pyrimidin-2-yl]hydrazine. (2016). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=CC61101DE&productDescription=1-%284-%28TRIFLUOROMETHYL%29PYRIMIDIN-2-YL%29HYDRAZINE&vendorId=VN00024248&countryCode=US&language=en]
  • Sigma-Aldrich. SAFETY DATA SHEET - Hydrazine hydrate. (2025). [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/225819]
  • Sigma-Aldrich. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650499]
  • PubChem. 5-(Hydrazino)pyrimidine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55282170]
  • BenchChem. Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. [URL: https://www.benchchem.com/blogs/navigating-the-safe-disposal-of-2-furan-2-yl-imidazo-1-2-a-pyrimidine-a-comprehensive-guide]
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [URL: https://uwm.
  • PubChem. 2-Hydrazinopyridine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78645]
  • MIT Environmental Health & Safety. Chemical Waste. [URL: https://ehs.mit.edu/waste-programs/chemical-waste/]
  • University of Oslo. Chemical and Hazardous Waste Guide. (2024). [URL: https://www.mn.uio.no/kjemi/english/about/hse/routines/chemical-and-hazardous-waste-guide-2024-11-11.pdf]
  • Safety and Handling of Hydrazine. (1986). Defense Technical Information Center. [URL: https://apps.dtic.
  • StatPearls. Hydrazine Toxicology. (2023). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537122/]
  • HYDRAZINE HANDLING MANUAL. Defense Technical Information Center. [URL: https://apps.dtic.mil/sti/pdfs/AD0299100.pdf]
  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. Google Patents. [URL: https://patents.google.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazino-5-iodopyrimidine
Reactant of Route 2
2-Hydrazino-5-iodopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.